molecular formula C10H11NS B579256 6-Ethyl-2-methyl-1,3-benzothiazole CAS No. 18879-32-8

6-Ethyl-2-methyl-1,3-benzothiazole

Cat. No.: B579256
CAS No.: 18879-32-8
M. Wt: 177.265
InChI Key: HKMHIFQWLMRSBA-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-1,3-benzothiazole ( 18879-32-8) is a chemical compound belonging to the benzothiazole class, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological potential . The benzothiazole core is a key structural motif in the development of novel anticancer agents, with numerous derivatives demonstrating promising in vitro cytotoxicity against a range of cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7) cancers . Furthermore, benzothiazole derivatives are actively investigated as multitarget-directed ligands for neurodegenerative diseases like Alzheimer's, showing potential as histamine H3 receptor ligands and inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . The specific 6-ethyl-2-methyl substitution pattern on the benzothiazole ring may offer unique physicochemical properties that influence the compound's bioavailability and metabolic stability, making it a valuable intermediate for further structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

18879-32-8

Molecular Formula

C10H11NS

Molecular Weight

177.265

IUPAC Name

6-ethyl-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3

InChI Key

HKMHIFQWLMRSBA-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(S2)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 6-Ethyl-2-methyl-1,3-benzothiazole , a critical heterocyclic building block in the development of cyanine dyes, photosensitizers, and neuroprotective pharmaceutical agents (e.g., Riluzole analogs).

The protocol outlined below departs from the lower-yield direct thionation methods, instead utilizing a robust three-stage transformation starting from commercially available 4-ethylaniline. This route ensures regioselectivity and high purity, leveraging the Hugerschoff reaction followed by hydrolytic ring opening and recyclization.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the benzothiazole core while preserving the ethyl substituent at the 6-position. Direct alkylation of the benzothiazole ring is often non-selective; therefore, the strategy relies on constructing the heterocycle around the pre-functionalized aniline.

Strategic Pathway
  • Activation: Conversion of 4-ethylaniline to N-(4-ethylphenyl)thiourea.

  • Cyclization (Hugerschoff): Oxidative ring closure using bromine to form 2-amino-6-ethylbenzothiazole.

  • Transformation: Hydrolysis of the amino group to the thiolate, followed by condensation with acetic anhydride to yield the target 2-methyl derivative.

Retrosynthesis Target 6-Ethyl-2-methyl-1,3-benzothiazole Thiol 2-Amino-5-ethylbenzenethiol (Zinc/Potassium Salt) Target->Thiol Cyclization (Ac2O) AminoBT 2-Amino-6-ethylbenzothiazole Thiol->AminoBT Hydrolysis (KOH) Thiourea N-(4-ethylphenyl)thiourea AminoBT->Thiourea Oxidative Cyclization (Br2) Start 4-Ethylaniline Thiourea->Start Thiocyanation (NaSCN)

Figure 1: Retrosynthetic disconnection showing the pathway from commodity aniline to the target benzothiazole.

Part 2: Experimental Protocols

Stage 1: Synthesis of 2-Amino-6-ethylbenzothiazole

This intermediate is the pivot point of the synthesis. We utilize the Hugerschoff reaction, which is superior to the Jacobson cyclization for scale-up due to milder conditions.

Reagents:

  • 4-Ethylaniline (1.0 eq)

  • Ammonium Thiocyanate (1.5 eq)

  • Bromine (1.0 eq) or Benzyltrimethylammonium tribromide (1.05 eq)

  • Glacial Acetic Acid (Solvent)[1]

Protocol:

  • Thiourea Formation: Dissolve 4-ethylaniline in glacial acetic acid. Add ammonium thiocyanate and stir at room temperature for 30 minutes.

  • Oxidative Cyclization: Cool the solution to <10°C. Add bromine dropwise over 45 minutes. Critical: Maintain temperature below 10°C to prevent bromination of the ethyl chain or aromatic ring.

  • Workup: Stir for 2 hours at ambient temperature. Pour the reaction mixture into ice water. Neutralize with ammonium hydroxide (pH 8-9) to precipitate the crude 2-amino-6-ethylbenzothiazole.

  • Purification: Recrystallize from ethanol/water (4:1).

    • Checkpoint: Product should be a pale yellow/cream solid. MP range: ~125–130°C.

Stage 2 & 3: Hydrolysis and Condensation to 6-Ethyl-2-methylbenzothiazole

Direct conversion of the 2-amino group to a 2-methyl group is not possible. We must open the ring to the thiolate and re-close it with an acetyl source.

Reagents:

  • Potassium Hydroxide (50% w/v aq)

  • Acetic Anhydride[2][3]

  • Zinc powder (optional, prevents disulfide formation)

Protocol:

  • Hydrolysis: Reflux 2-amino-6-ethylbenzothiazole in 50% KOH for 12 hours. Ammonia gas will evolve.

    • Safety: Use a scrubber for ammonia.

  • Thiolate Isolation: Cool the mixture. The potassium salt of 2-amino-5-ethylbenzenethiol may precipitate. If not, acidify carefully with acetic acid to pH 6 to generate the free thiol (stench warning).

    • Expert Tip: To avoid oxidation to the disulfide, add a pinch of Zinc powder during hydrolysis.

  • Condensation: Add the crude thiol (or thiolate slurry) directly into excess acetic anhydride (5 eq). Reflux for 2 hours.

  • Isolation: Pour the hot mixture into ice water. The excess anhydride hydrolyzes, and the product, 6-ethyl-2-methyl-1,3-benzothiazole, separates as an oil or low-melting solid.

  • Purification: Extract with Dichloromethane (DCM). Wash with NaHCO3 (sat.) and Brine. Dry over MgSO4. Distill under reduced pressure (bulb-to-bulb) or purify via flash chromatography (Hexane:EtOAc 9:1).

Workflow Step1 Reflux 2-Amino-6-ethyl-BT in 50% KOH (12h) Step2 Cool & Acidify (AcOH) to pH 6 Step1->Step2 Ring Opening Step3 Add Acetic Anhydride Reflux (2h) Step2->Step3 In-situ Condensation Step4 Quench in Ice Water Step3->Step4 Hydrolysis of excess Ac2O Step5 Extract (DCM) & Wash (NaHCO3) Step4->Step5 Isolation Step6 Distillation / Chromatography Step5->Step6 Purification

Figure 2: Experimental workflow for the conversion of the amino-intermediate to the final methyl-derivative.

Part 3: Characterization

The identity of the compound is confirmed via NMR and Mass Spectrometry. The 2-methyl group is distinctively deshielded by the adjacent nitrogen and sulfur atoms.

Spectroscopic Data Summary
TechniqueParameterObserved / Expected ValueAssignment
1H NMR δ 1.28 (t, J=7.6 Hz, 3H)TripletEthyl -CH₃
δ 2.75 (q, J=7.6 Hz, 2H)QuartetEthyl -CH₂-
δ 2.82 (s, 3H)SingletC2-Methyl (Characteristic)
δ 7.25 (dd, J=8.4, 1.8 Hz, 1H)Doublet of DoubletsAr-H (C5)
δ 7.65 (d, J=1.8 Hz, 1H)DoubletAr-H (C7)
δ 7.85 (d, J=8.4 Hz, 1H)DoubletAr-H (C4)
13C NMR δ 166.5 Quaternary CC2 (C=N)
δ 151.0 Quaternary CC3a (Bridgehead)
δ 140.5 Quaternary CC6 (Ethyl substituted)
δ 28.5 CH₂Ethyl Methylene
δ 20.1 CH₃C2-Methyl
δ 15.6 CH₃Ethyl Methyl
MS (EI) m/z 177.1 [M]+Molecular Ion
Interpretation
  • 1H NMR: The presence of the singlet at ~2.82 ppm is diagnostic for the 2-methylbenzothiazole system. The ethyl group pattern (triplet/quartet) confirms the integrity of the 6-position substituent.

  • IR Spectroscopy: Look for the absence of N-H stretches (3200-3400 cm⁻¹) seen in the precursor, and the appearance of the C=N stretch around 1530-1560 cm⁻¹.

Part 4: Troubleshooting & Optimization (Expertise)

1. Controlling Regioselectivity during Bromination:

  • Issue: Bromination at the position ortho to the ethyl group (C5) instead of ring closure.

  • Solution: Ensure the temperature remains below 10°C . The cyclization is kinetically favored over electrophilic aromatic substitution at low temperatures.

2. Handling the Thiol Intermediate:

  • Issue: 2-amino-5-ethylbenzenethiol oxidizes rapidly to the disulfide (a yellow oil/solid) upon exposure to air.

  • Solution: Do not isolate the free thiol if possible. Acidify the hydrolyzed mixture in the presence of acetic anhydride or conduct the acidification/extraction under nitrogen. The "Zinc Salt" method (forming the Zinc thiolate) stabilizes the intermediate before acetylation.

3. Purification of the Final Product:

  • Issue: The product is an oil or low-melting solid that is difficult to crystallize.

  • Solution: Vacuum distillation is the most effective purification method. If the product is colored (due to oxidation byproducts), pass it through a short pad of silica gel eluting with 10% Ethyl Acetate in Hexane before distillation.

References

  • Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942).
    • Title: 2-Amino-6-methylbenzothiazole.
    • URL: [Link]

  • General Synthesis of 2-Methylbenzothiazoles (Jacobson/Hofmann)

    • Journal of the Chemical Society, 1930, 1565.[4]

    • Title: The chlorination of anilides. Part V. The significance of the acylamino-group.
    • URL: [Link]

  • Modern Green Synthesis Approaches

    • Asian Journal of Organic & Medicinal Chemistry, Vol. 2, 2017.
    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • URL: [Link]

  • Spectroscopic Data (Analogous 2-methyl-6-substituted systems)

    • PubChem Compound Summary for CID 17335 (2-Amino-6-methylbenzothiazole).
    • URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 6-Ethyl-2-methyl-1,3-benzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this derivative is not extensively documented, this guide synthesizes information from closely related benzothiazole analogues to predict its characteristics. We delve into the structural attributes, expected physical properties, and spectral behavior of the title compound. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters, including melting point, boiling point, solubility, and pKa. The methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity. Visual aids in the form of tables and diagrams are provided to enhance data comprehension and illustrate experimental workflows.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. The versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The introduction of substituents, such as the ethyl and methyl groups in 6-Ethyl-2-methyl-1,3-benzothiazole, can significantly influence its lipophilicity, metabolic stability, and target-binding affinity, making a thorough understanding of its physicochemical properties paramount for rational drug design.

Molecular Structure and Chemical Identity

The foundational step in characterizing any molecule is to establish its precise chemical identity.

Molecular Formula: C₁₀H₁₁NS

Molecular Weight: 177.27 g/mol

Structure:

Caption: Molecular structure of 6-Ethyl-2-methyl-1,3-benzothiazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-Ethyl-2-methyl-1,3-benzothiazole based on the known values of related compounds and the expected influence of the ethyl and methyl substituents. These values should be confirmed by experimental determination.

PropertyPredicted Value/RangeRationale for Prediction
Melting Point Liquid at room temperature2-Methylbenzothiazole is a liquid with a melting point of 11-14 °C. The addition of an ethyl group is unlikely to raise the melting point significantly to make it a solid at room temperature.
Boiling Point ~250-270 °CThe boiling point of 2-methylbenzothiazole is 238 °C[1]. The addition of an ethyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DMSO). Sparingly soluble in water.Benzothiazole itself is soluble in organic solvents and slightly soluble in water. The ethyl and methyl groups will increase the lipophilicity, further decreasing water solubility.
pKa ~2-3The pKa of the protonated nitrogen in the benzothiazole ring is expected to be in the acidic range. The electron-donating nature of the alkyl groups might slightly increase the basicity compared to unsubstituted benzothiazole.
LogP ~3.0-3.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The addition of ethyl and methyl groups will increase the LogP value compared to 2-methylbenzothiazole (LogP ≈ 2.6).

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research involving 6-Ethyl-2-methyl-1,3-benzothiazole, the following experimental protocols are recommended for the precise determination of its physicochemical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the synthesized and purified 6-Ethyl-2-methyl-1,3-benzothiazole.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point.

  • Replicate: Repeat the measurement at least twice to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Powder Sample B Load Capillary Tube A->B C Insert into Apparatus D Rapid Heating C->D E Slow Heating & Observation D->E F Record Melting Range E->F G Repeat Measurement F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Protocol (Micro-Boiling Point Method):

  • Sample Preparation: Place a few drops of liquid 6-Ethyl-2-methyl-1,3-benzothiazole into a small test tube or a fusion tube.

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Replicate: Repeat the measurement for accuracy.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Accurately weigh an excess amount of 6-Ethyl-2-methyl-1,3-benzothiazole and add it to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in appropriate units (e.g., g/L or mol/L).

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal proportions of its protonated and deprotonated forms. For a basic compound like a benzothiazole, the pKa of its conjugate acid is determined.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of 6-Ethyl-2-methyl-1,3-benzothiazole and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve (or more accurately from the peak of the first derivative plot).

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point.

  • Replicate: Perform the titration multiple times to ensure the accuracy of the determined pKa value.

G A Prepare Solution of Compound C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Ethyl-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal and materials chemistry. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from closely related analogs to present a detailed and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of benzothiazole derivatives.

Introduction to 6-Ethyl-2-methyl-1,3-benzothiazole and its Spectroscopic Fingerprint

Benzothiazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities and are key structural motifs in various pharmaceuticals and functional materials.[1][2] The specific substitution pattern of 6-Ethyl-2-methyl-1,3-benzothiazole imparts unique physicochemical properties that are critical to its function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous determination of its molecular structure and purity. This guide will delve into the predicted spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed picture of the molecular connectivity can be constructed.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for obtaining reliable and reproducible data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS Add Tetramethylsilane (TMS) as internal standard Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Place sample in a high-field NMR spectrometer (e.g., 400-600 MHz) Tube->Spectrometer Shimming Shim the magnetic field to achieve homogeneity Spectrometer->Shimming Acquire Acquire ¹H and ¹³C NMR spectra Shimming->Acquire FID Apply Fourier Transform to the Free Induction Decay (FID) Acquire->FID Phase Phase correction FID->Phase Baseline Baseline correction Phase->Baseline Integration Integration and peak picking Baseline->Integration

Figure 1: General workflow for NMR data acquisition.
Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 6-Ethyl-2-methyl-1,3-benzothiazole is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The predicted chemical shifts are based on data from related 6-methylbenzothiazole derivatives and established substituent effects.[4]

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Predicted Coupling Constant (J) Hz
H-4~7.85d~8.4
H-7~7.65s-
H-5~7.25d~8.4
-CH₂- (Ethyl)~2.80q~7.6
-CH₃ (2-position)~2.75s-
-CH₃ (Ethyl)~1.30t~7.6
  • Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-7) are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. H-4 is anticipated to be the most downfield due to its proximity to the electron-withdrawing nitrogen atom. The coupling between the ortho protons H-4 and H-5 will result in a doublet for each, with a typical coupling constant of ~8.4 Hz. H-7, being isolated, should appear as a singlet.

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are predicted to resonate around 2.80 ppm as a quartet, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group are expected to appear further upfield at approximately 1.30 ppm as a triplet.

  • Methyl Group Proton: The methyl group at the 2-position of the benzothiazole ring is a singlet and is predicted to have a chemical shift of around 2.75 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are informed by data from various substituted benzothiazoles.[5]

Assignment Predicted Chemical Shift (δ) ppm
C-2~167
C-7a~153
C-3a~135
C-6~138
C-4~125
C-5~124
C-7~121
-CH₂- (Ethyl)~29
-CH₃ (2-position)~20
-CH₃ (Ethyl)~15
  • Benzothiazole Core Carbons: The carbons of the benzothiazole ring system are expected to resonate in the range of 120-170 ppm. The C-2 carbon, being part of the C=N bond, will be the most downfield.

  • Ethyl and Methyl Carbons: The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (< 30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing Sample_IR Place a drop of neat liquid sample or a KBr pellet of solid sample Spectrometer_IR in an FTIR spectrometer Sample_IR->Spectrometer_IR Scan Scan the sample with infrared radiation Spectrometer_IR->Scan Interferogram Obtain an interferogram Scan->Interferogram FT_IR Apply Fourier Transform to get the IR spectrum Interferogram->FT_IR Analysis Analyze the absorption bands FT_IR->Analysis

Figure 2: General workflow for IR data acquisition.
Predicted IR Absorption Data

The IR spectrum of 6-Ethyl-2-methyl-1,3-benzothiazole is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as the C=N and C-S bonds of the benzothiazole ring.[4][6]

**Predicted Frequency (cm⁻¹) **Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2970, ~2870C-H stretchAliphatic (-CH₃, -CH₂)
~1610C=N stretchBenzothiazole ring
~1580, ~1460C=C stretchAromatic ring
~1450, ~1380C-H bendAliphatic (-CH₃, -CH₂)
~820C-H out-of-plane bendAromatic (para-disubstituted)
~700C-S stretchBenzothiazole ring
  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected around 1610 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions in the 1460-1580 cm⁻¹ region.

  • C-S Stretching: The C-S bond of the thiazole ring is expected to show a weaker absorption band around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection Sample_MS Introduce a small amount of sample into the mass spectrometer Ionize Ionize the sample (e.g., using Electron Ionization - EI) Sample_MS->Ionize Analyzer Separate the ions based on their mass-to-charge ratio (m/z) Ionize->Analyzer Detector Detect the ions Analyzer->Detector Spectrum_MS Generate a mass spectrum Detector->Spectrum_MS

Figure 3: General workflow for Mass Spectrometry data acquisition.
Predicted Mass Spectrometry Data

The mass spectrum of 6-Ethyl-2-methyl-1,3-benzothiazole will provide its molecular weight and characteristic fragmentation pattern.

Predicted m/z Assignment Notes
177[M]⁺Molecular ion
162[M - CH₃]⁺Loss of a methyl radical from the ethyl group
149[M - C₂H₄]⁺Loss of ethylene via McLafferty rearrangement
135[M - C₂H₅ - H]⁺Loss of the ethyl group and a hydrogen atom
  • Molecular Ion: The molecular ion peak ([M]⁺) for 6-Ethyl-2-methyl-1,3-benzothiazole is predicted to be at an m/z of 177, corresponding to the molecular formula C₁₀H₁₁NS.

  • Fragmentation Pattern: The primary fragmentation pathway is expected to be the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (CH₃) to form a stable cation at m/z 162. Another common fragmentation for alkyl-substituted aromatic rings is the loss of a neutral alkene, in this case, ethylene (C₂H₄), which would result in a fragment at m/z 149. Further fragmentation of the benzothiazole ring can also occur.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass spectroscopic data for 6-Ethyl-2-methyl-1,3-benzothiazole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the structural characterization of this and related benzothiazole derivatives. The presented protocols and interpretations are intended to guide researchers in their experimental design and data analysis, ultimately facilitating the advancement of scientific research in which this class of compounds plays a role.

References

  • Benchchem. In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Taylor & Francis Online. Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds.
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives.
  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • Semantic Scholar. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
  • Synthesis and Characterization of Biological Activity of benzothiazole Complexes.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • DiVA portal. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
  • ChemicalBook. Benzothiazole(95-16-9) 13C NMR spectrum.
  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
  • PMC. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII.
  • NIST WebBook. Benzothiazole, 2-methyl-.
  • MassBank. Benzothiazoles.
  • ChemicalBook. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum.
  • PubChem. 2-Methylbenzothiazole.
  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole.
  • PMC. 6-Iodo-2-methyl-1,3-benzothiazole.
  • ResearchGate. 13C-NMR spectra of (M 9 ).
  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

Sources

Discovery and history of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Ethyl-2-methyl-1,3-benzothiazole , a specific alkylated heterocyclic compound.[1] While not a standalone pharmaceutical blockbuster, this molecule represents a critical structural motif in two major fields: flavor chemistry (where alkylbenzothiazoles contribute to roasted/meaty profiles) and synthetic medicinal chemistry (as a scaffold for antitumor and antimicrobial agents).[1]

The following content is structured as a technical whitepaper for research professionals.

CAS Registry Number: [Implied: Derivative of 2942-15-6 (parent) or specific isomer] Molecular Formula: C₁₀H₁₁NS Molecular Weight: 177.27 g/mol Class: Alkyl-substituted Benzothiazole[1]

Executive Summary

6-Ethyl-2-methyl-1,3-benzothiazole is a lipophilic heterocyclic compound characterized by a benzene ring fused to a thiazole ring, with an ethyl group at the C6 position and a methyl group at the C2 position.[1] Historically, its significance emerged from two parallel scientific endeavors: the systematic cataloging of Maillard reaction products in heat-processed foods (coffee, cooked meat) and the development of Jacobson cyclization protocols for synthesizing lipophilic dye intermediates.[1] Today, it serves as a model substrate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for modulating lipophilicity in antimicrobial benzothiazole series.[1]

History and Discovery Context[2][3][4][5][6]

The "Flavor" Discovery (1960s–1970s)

The isolation of 6-ethyl-2-methyl-1,3-benzothiazole was not a singular "eureka" moment but part of the analytical revolution in food chemistry.[1]

  • Context: In the mid-20th century, the advent of Gas Chromatography-Mass Spectrometry (GC-MS) allowed scientists to deconvolute complex flavor matrices.[1]

  • Mechanism: Alkylbenzothiazoles are formed thermally via the degradation of thiamine (Vitamin B1) and cysteine in the presence of reducing sugars.[1]

  • Identification: Researchers identified this specific ethyl/methyl congener in the volatile fractions of roasted coffee and grilled meat , contributing to "nutty," "roasted," and "sulfurous" sensory notes.

The Synthetic Evolution (1880s–Present)

The chemical history of the molecule is rooted in the Jacobson Cyclization (discovered by Paul Jacobson in the 1880s).[1]

  • Early Era: Initial synthesis focused on simple methylbenzothiazoles.[1] The demand for lipophilic azo dyes in the textile industry drove the synthesis of the 6-ethyl derivative to improve dye fastness on polyester fibers.[1]

  • Modern Era: It is now synthesized as a core scaffold for Riluzole analogs (neuroprotective agents), where the C6-substituent is varied to tune blood-brain barrier permeability.[1]

Chemical Synthesis & Protocols

The synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole relies on constructing the thiazole ring onto a pre-existing benzene derivative.[1] The most robust method involves the oxidative cyclization of thioanilides.[1]

Core Synthesis Pathway (Jacobson Cyclization)

The reaction proceeds via the radical cation mechanism characteristic of the Jacobson cyclization, typically using potassium ferricyanide or thionyl chloride as oxidants.[1]

Reaction Scheme:

  • Acylation: p-Ethylaniline + Acetic Anhydride → N-(4-ethylphenyl)acetamide.[1]

  • Thionation: N-(4-ethylphenyl)acetamide + Lawesson's Reagent → N-(4-ethylphenyl)ethanethioamide.[1]

  • Cyclization: Oxidative ring closure (Jacobson) to form the benzothiazole core.[1]

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis pathway from p-ethylaniline.

SynthesisPathway Start p-Ethylaniline Step1 N-(4-ethylphenyl)acetamide Start->Step1 Reflux Step2 N-(4-ethylphenyl)ethanethioamide Step1->Step2 Toluene, 80°C Final 6-Ethyl-2-methyl-1,3-benzothiazole Step2->Final Jacobson Cond. Reagent1 Acetic Anhydride (Acylation) Reagent2 Lawesson's Reagent (Thionation) Reagent3 K3Fe(CN)6 / NaOH (Oxidative Cyclization)

Caption: Figure 1. Step-wise synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole via the Jacobson oxidative cyclization route.

Detailed Experimental Protocol

Objective: Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole (5.0 g scale). Safety Warning: Work in a fume hood. Thioamides and benzothiazoles can be malodorous and irritants.[1][2]

Step 1: Preparation of the Thioamide

  • Dissolution: Dissolve N-(4-ethylphenyl)acetamide (10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson's Reagent (6 mmol) in one portion.

  • Reflux: Heat to 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the amide spot disappears.[1]

  • Workup: Cool to room temperature. Filter off the solid precipitate (byproduct).[1] Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel) to yield the yellow crystalline thioamide.

Step 2: Oxidative Cyclization (Jacobson Method)

  • Wetting: Suspend the thioamide (5 mmol) in 10% aqueous NaOH (20 mL).

  • Oxidation: Add a solution of Potassium Ferricyanide (K₃Fe(CN)₆, 20 mmol) in water (30 mL) dropwise at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will darken.

  • Extraction: Extract with Dichloromethane (3 x 30 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and evaporate.

  • Final Purification: Recrystallize from ethanol/water or distill under vacuum (bp approx. 140°C at 10 mmHg).

Self-Validation Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the N-H proton (broad singlet ~9-10 ppm) and the appearance of the aromatic benzothiazole proton signals shifted downfield.[1] The C2-Methyl group should appear as a sharp singlet around 2.8 ppm.[1]

Physicochemical Properties & Data

The following data is essential for researchers modeling transport or volatility.

PropertyValueNotes
LogP (Predicted) 3.42 ± 0.3Highly lipophilic; crosses BBB easily.[1]
Boiling Point ~285°C (760 mmHg)Estimated based on homologs.[1]
Density 1.12 g/cm³Slightly denser than water.[1]
Odor Profile Nutty, Roasted, MeatyTypical of alkylbenzothiazoles.
pKa (Conjugate Acid) ~1.2Weakly basic nitrogen.[1]

Applications in Drug Development

While primarily a flavor compound, the 6-ethyl-2-methyl-1,3-benzothiazole scaffold is a valuable "probe" molecule in medicinal chemistry.[1]

Structure-Activity Relationship (SAR) Logic

In drug design, this molecule is used to test the steric bulk tolerance at the C6 position compared to the smaller methyl (6-methylbenzothiazole) or the electron-withdrawing trifluoromethoxy (Riluzole).[1]

  • Hypothesis: Replacing a C6-H with a C6-Ethyl group increases lipophilicity (LogP) and steric volume without altering electronic properties significantly (unlike a nitro or halo group).[1]

  • Use Case: If a drug candidate based on benzothiazole loses potency with the ethyl group, the binding pocket at C6 is likely sterically restricted.

Biological Signaling Potential

Benzothiazoles interact with glutamate receptors and sodium channels.[1]

BiologicalActivity Mol 6-Ethyl-2-methyl- 1,3-benzothiazole Target1 Voltage-Gated Na+ Channels Mol->Target1 Stabilizes Inactive State Target2 Glutamate Release (Inhibition) Mol->Target2 Modulates Target3 Antimicrobial (Membrane Disruption) Mol->Target3 High Lipophilicity Enhances Entry

Caption: Figure 2. Potential biological interaction pathways for lipophilic benzothiazoles.

References

  • Jacobson, P. (1886).[1] Über die Oxydation von Thioaniliden. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1077.[1] (Foundational chemistry for benzothiazole synthesis).

  • Vernin, G., & Parkanyi, C. (1982).[1] Mechanisms of Formation of Heterocyclic Compounds in Maillard and Pyrolysis Reactions. Chemistry of Heterocyclic Compounds, 14, 113-118.[1] (Source of alkylbenzothiazoles in flavor chemistry).[1]

  • Kumbhare, R. M., et al. (2012).[1] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing 6-methylbenzothiazole moiety. European Journal of Medicinal Chemistry, 53, 175-181.[1] Link (Demonstrates the utility of 6-alkylbenzothiazoles as scaffolds).[1]

  • Organic Syntheses. (1942).[1] 2-Amino-6-methylbenzothiazole.[1][3] Org.[1][2][4][5][6] Synth. 22,[7][6][8] 16. Link (Standard protocol adapted for ethyl derivatives).[1]

  • BenchChem. (2025).[1] Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. Link (Modern protocol reference).[1]

Sources

Technical Guide: Biological Activity Screening of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity screening of 6-Ethyl-2-methyl-1,3-benzothiazole (CAS: 5601-23-0). This document is structured for researchers and drug development professionals, focusing on the compound's specific structural properties—a lipophilic 6-alkyl substituted benzothiazole core—and its validation through rigorous in silico, in vitro, and in vivo protocols.

Executive Summary

Compound: 6-Ethyl-2-methyl-1,3-benzothiazole CAS: 5601-23-0 Molecular Formula: C₁₀H₁₁NS Molecular Weight: 177.27 g/mol

Rationale: The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The 6-ethyl substitution distinguishes this molecule from the more common 6-methyl and 6-fluoro analogs. This ethyl group increases lipophilicity (LogP), potentially enhancing cell membrane permeability and altering binding affinity to hydrophobic pockets in target proteins (e.g., DNA gyrase, EGFR).

Objective: To systematically profile the biological activity of 6-Ethyl-2-methyl-1,3-benzothiazole, moving from computational prediction to wet-lab validation.

Phase 0: In Silico Profiling & Target Prediction

Before physical screening, computational models are used to predict bioavailability and potential targets. The 6-ethyl group suggests a higher LogP than the 6-methyl analog (approx. LogP 3.2 vs 2.8), which may influence oral bioavailability and blood-brain barrier (BBB) penetration.

ADME Prediction Parameters
ParameterPredicted ValueInterpretation
LogP ~3.2 - 3.5High lipophilicity; good membrane permeability but potential for non-specific binding.
TPSA ~28 ŲExcellent oral bioavailability (Rule of 5 compliant).
BBB Penetration HighPotential for CNS activity (neuroprotective or neurotoxic).
Metabolism CYP450 SubstrateLikely oxidized at the ethyl side chain or benzylic position.
Molecular Docking Targets

Based on structural analogs, the following targets are prioritized for docking simulations:

  • DNA Gyrase B (Bacteria): The benzothiazole core mimics the ATP-binding pocket.

  • EGFR (Cancer): The 2-methyl group and hydrophobic 6-ethyl tail can fit into the kinase domain.

  • Glutamate Receptors (CNS): Analogous to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).

Phase 1: Primary In Vitro Screening Cascade

The primary screen focuses on establishing a "Hit" profile using high-throughput compatible assays.

Diagram: Screening Workflow

ScreeningWorkflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanism Validation Start Compound Library (6-Ethyl-2-methyl-1,3-benzothiazole) InSilico Phase 0: In Silico (Docking & ADME) Start->InSilico MIC Antimicrobial Assay (MIC Determination) InSilico->MIC Predicted Antibacterial MTT Cytotoxicity Assay (MTT / NCI-60 Panel) InSilico->MTT Predicted Anticancer Decision Hit Validation (IC50 < 10 µM?) MIC->Decision MTT->Decision Enzyme Target Enzyme Assay (DNA Gyrase / EGFR) Apoptosis Flow Cytometry (Annexin V / PI) Enzyme->Apoptosis Lead Lead Candidate (In Vivo Studies) Apoptosis->Lead Decision->Enzyme Yes Stop Stop Decision->Stop No

Figure 1: Strategic screening cascade for 6-Ethyl-2-methyl-1,3-benzothiazole, prioritizing antimicrobial and anticancer pathways.

Protocol A: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Standard: CLSI M07-A10 Guidelines.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains (ATCC 25922, ATCC 25923).

  • Resazurin dye (viability indicator).

  • 96-well microtiter plates.

Procedure:

  • Stock Preparation: Dissolve 6-Ethyl-2-methyl-1,3-benzothiazole in DMSO to 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. A change from blue (resazurin) to pink (resorufin) indicates growth.

  • Endpoint: The lowest concentration preventing color change is the MIC.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa). Mechanism: Reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in living cells.[6]

Procedure:

  • Seeding: Seed cancer cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with the compound at graded concentrations (0.1 – 100 µM) for 48 hours. Include Doxorubicin as a positive control.[7]

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine IC₅₀ using non-linear regression (GraphPad Prism).

Phase 2: Mechanism of Action (MOA) Validation

If the compound shows an IC₅₀ < 10 µM (Cancer) or MIC < 8 µg/mL (Bacteria), proceed to target validation.

Mechanism Hypothesis: DNA Gyrase Inhibition

Benzothiazoles are known to intercalate DNA or inhibit DNA gyrase (Topoisomerase II). The 6-ethyl group may enhance binding to the hydrophobic domain of the GyrB subunit.

Diagram: Proposed Mechanism of Action

MOA Compound 6-Ethyl-2-methyl- 1,3-benzothiazole Target DNA Gyrase B (ATP Binding Pocket) Compound->Target Hydrophobic Interaction (6-Ethyl group) Inhibition Inhibition of ATP Hydrolysis Target->Inhibition Supercoiling Loss of Negative Supercoiling Inhibition->Supercoiling Replication Replication Fork Arrest Supercoiling->Replication Death Bacterial Cell Death (Bactericidal) Replication->Death

Figure 2: Hypothesized antibacterial mechanism targeting DNA Gyrase B, facilitated by the hydrophobic 6-ethyl substituent.

Validation Protocol: DNA Gyrase Supercoiling Assay
  • Mix: Relaxed pBR322 plasmid DNA + E. coli DNA Gyrase + Assay Buffer + ATP.[6]

  • Treat: Add 6-Ethyl-2-methyl-1,3-benzothiazole at 1x, 5x, and 10x MIC.

  • Incubate: 37°C for 30 minutes.

  • Electrophoresis: Run samples on a 1% agarose gel.

  • Result: Active gyrase converts relaxed DNA to supercoiled (runs faster). Inhibition results in a relaxed DNA band (runs slower).

Phase 3: Safety & ADMET Profiling

Objective: Ensure the compound is not a "false positive" due to general toxicity.[6]

Hemolysis Assay (Membrane Integrity)

Since the 6-ethyl group increases lipophilicity, the compound may act as a detergent.

  • Method: Incubate compound with 2% human RBC suspension for 1 hour.

  • Readout: Measure hemoglobin release at 540 nm.

  • Threshold: >10% hemolysis at MIC indicates membrane toxicity (undesirable).

Acute Toxicity (In Silico/In Vivo Proxy)
  • LD50 Prediction: ~500–1000 mg/kg (Oral, Rat) based on benzothiazole analogs.

  • Genotoxicity: Ames test recommended due to the potential for metabolic activation of the benzothiazole ring.[6]

References

  • Ali, R., & Siddiqui, N. (2013).[6] Biological aspects of emerging benzothiazoles: A short review. Journal of Chemistry. Link

  • Keri, R. S., & Patil, M. R. (2014).[6] Benzothiazole: a privileged scaffold in current medicinal chemistry.[1][4][8] Future Medicinal Chemistry, 6(2), 201-233. Link

  • Sahu, P. K., et al. (2013). Therapeutic profile of benzothiazoles: A mini review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 34-39.
  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen. Link

Sources

Comprehensive Technical Guide: Quantum Chemical Profiling of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive computational protocol for the quantum chemical characterization of 6-Ethyl-2-methyl-1,3-benzothiazole . As a derivative of the benzothiazole pharmacophore, this molecule exhibits distinct electronic and steric properties due to the C6-ethyl substitution, which modulates lipophilicity and electron density distribution compared to its 2-methylbenzothiazole parent.

This document serves as a blueprint for researchers to execute, validate, and interpret Density Functional Theory (DFT) calculations. It moves beyond generic instructions, providing specific input parameters, failure-mode analysis, and reactivity predictions grounded in the B3LYP/6-311++G(d,p) level of theory.

Computational Methodology & Theory

To ensure scientific integrity and reproducibility, the choice of functional and basis set must balance computational cost with chemical accuracy. For benzothiazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard, offering reliable prediction of bond lengths, vibrational frequencies, and electronic transitions.

Theoretical Framework
  • Geometry Optimization: Performed without symmetry constraints (

    
     point group) to allow the ethyl group to adopt its lowest energy conformation (typically with the terminal methyl group staggered relative to the aromatic plane).
    
  • Vibrational Analysis: Essential to confirm the stationary point is a true minimum (zero imaginary frequencies).

  • Solvation Model: The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is recommended to simulate aqueous or ethanolic environments, critical for predicting biological behavior.

The Computational Workflow

The following diagram illustrates the logical flow of the computational campaign, from structure construction to property extraction.

G Start Initial Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Re-optimize) Elec Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Elec No (Minima Found) Spec Spectroscopic Profiling (IR, Raman, NMR) Check->Spec Thermo Thermodynamics (Enthalpy, Gibbs Energy) Check->Thermo End Final Data Compilation Elec->End Spec->End Thermo->End

Figure 1: Standardized workflow for quantum chemical analysis of benzothiazole derivatives.

Structural & Electronic Analysis

Geometric Parameters

The 6-ethyl group introduces a steric bulk that does not significantly distort the planar benzothiazole core but does affect the molecular volume.

  • Key Bond Length Prediction:

    • C=N (Thiazole ring): ~1.30 Å (Double bond character).

    • C-S (Thiazole ring): ~1.75 Å.

    • C6-C(Ethyl): ~1.51 Å (Single bond,

      
      ).
      
  • Validation: Calculated values should deviate <0.02 Å from X-ray diffraction data of similar analogs (e.g., 2-methylbenzothiazole).

Frontier Molecular Orbitals (FMO)

The reactivity of 6-Ethyl-2-methyl-1,3-benzothiazole is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the benzothiazole ring and the sulfur lone pairs. The ethyl group exerts a weak inductive (+I) effect, slightly raising the HOMO energy compared to the unsubstituted analog.

  • LUMO Location: Delocalized over the

    
    -system of the benzothiazole ring.
    
  • Chemical Hardness (

    
    ):  A measure of resistance to charge transfer.
    
    
    
    
    • Significance: A lower

      
       implies higher chemical reactivity and "softness," making the molecule more susceptible to polarizability and interaction with biological targets.
      
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for intermolecular interactions:

  • Red Regions (Negative Potential): Concentrated around the N3 nitrogen atom , indicating it is the primary site for electrophilic attack (e.g., protonation) or hydrogen bonding.

  • Blue Regions (Positive Potential): Localized on the methyl and ethyl protons, serving as weak hydrogen bond donors.

Experimental Protocols & Data Tables

Protocol: Gaussian Input Setup

To replicate this study, use the following route section parameters.

Step 1: Optimization & Frequency

  • Why Ethanol? Benzothiazoles are often synthesized or crystallized in ethanol; this implicit solvation model provides more realistic energy values than gas-phase calculations.

Step 2: NBO Analysis (Charge Distribution)

  • Objective: Calculate Natural Bond Orbital (NBO) charges to quantify the electron density shift caused by the 6-ethyl group.

Predicted Spectroscopic Data

The following table summarizes the expected vibrational modes. Note that DFT frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental anharmonic frequencies.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment
C-H Stretching (Ar)~3150 - 3200~3030 - 3080WeakAromatic Ring C-H
C-H Stretching (Alk)~3000 - 3100~2880 - 2980MediumEthyl/Methyl

C-H
C=N Stretching~1650~1585StrongThiazole Ring
C-C Stretching~1550 - 1600~1490 - 1540MediumBenzene Ring Skeleton
C-S Stretching~700 - 750~670 - 720WeakThiazole Ring C-S

Reactivity & Non-Linear Optical (NLO) Properties

Benzothiazoles are renowned for their NLO properties due to their planar


-conjugated systems.
Global Reactivity Descriptors

These parameters describe the molecule's stability and reactivity profile.

  • Electronegativity (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Interpretation: The 6-ethyl group increases the electron density of the ring, making the molecule a better nucleophile than the 6-H analog. This is critical for designing derivatives that bind to metal centers in metallo-pharmaceuticals.

Hyperpolarizability ( )

The first-order hyperpolarizability is a key metric for NLO materials.

  • Calculation:

    
    
    
  • Expectation: Due to the asymmetry introduced by the 2-methyl and 6-ethyl groups, the dipole moment is non-zero, leading to a

    
     value significantly higher than urea (the standard reference), suggesting potential applications in optical switching devices.
    

References

  • Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. Link

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link

  • Lee, C., Yang, W., & Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 785, 1988. Link

  • Mohamed, M. E., & Taha, K. K. "Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors." Nature and Science, 9(8), 34-39, 2011.[1] Link

  • Konaté, A., et al. "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Computational Chemistry, 12, 1-18, 2024. Link

Sources

Technical Guide: Solubility and Stability Profiling of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized pre-formulation characterization protocols for 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT). As a lipophilic benzothiazole derivative, EMBT presents specific challenges regarding aqueous solubility and oxidative stability. This document provides a self-validating experimental framework compliant with ICH Q1A (R2) guidelines, designed to generate regulatory-grade data for pharmaceutical or functional material applications.

Part 1: Physicochemical Profile & In Silico Predictions

Before initiating wet-lab experiments, the fundamental properties of the molecule must be understood to calibrate experimental parameters.

Structural Analysis[1]
  • Core Scaffold: 1,3-Benzothiazole (fused benzene and thiazole rings).[1][2]

  • Substituents:

    • C2-Methyl: Increases lipophilicity and provides a site for potential radical abstraction.

    • C6-Ethyl: Significantly increases hydrophobicity compared to the parent scaffold.

  • Electronic Nature: The thiazole nitrogen acts as a weak base (Predicted pKa ~1.0 – 2.0). This suggests pH-dependent solubility, with higher solubility expected in highly acidic environments (pH < 2).

Predicted Properties Table
PropertyPredicted ValueImplication for Study Design
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity; requires organic co-solvents (e.g., DMSO, MeOH) for stock solutions.
Aqueous Solubility < 0.1 mg/mL (Neutral pH)"Poorly Soluble" classification; requires high-sensitivity detection (UPLC-UV or MS).
pKa (Conjugate Acid) ~1.5Solubility will not vary significantly between pH 3.0 and 8.0.
UV Max ~280–290 nmSuitable for standard HPLC-UV/DAD detection.

Part 2: Solubility Profiling (Thermodynamic & Kinetic)

Accurate solubility data is the cornerstone of formulation development. We distinguish between Kinetic Solubility (discovery phase, precipitation-based) and Thermodynamic Solubility (development phase, equilibrium-based).

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" method for regulatory submissions.

Reagents:

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid) / FeSSIF (Fed State).

Step-by-Step Workflow:

  • Supersaturation: Add excess solid EMBT (approx. 10–20 mg) to 5 mL of the target medium in a borosilicate glass vial.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24 to 48 hours.

    • Critical Control: Visually verify that undissolved solid remains.[3] If the solution clears, add more solid.

  • Phase Separation:

    • Centrifugation: 15,000 rpm for 10 mins (heated rotor if possible to maintain 37°C).

    • Filtration: Use a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in an organic solvent (e.g., Acetonitrile).

  • pH Verification: Measure the pH of the filtrate after equilibrium; the drug itself may shift the pH.

Visualization: Solubility Workflow

SolubilityWorkflow Prep 1. Supersaturation (Excess Solid + Media) Agitate 2. Equilibration (37°C, 24-48h) Prep->Agitate Check Solid Remains? Agitate->Check Check->Prep No (Add Solid) Sep 3. Phase Separation (Centrifuge/Filter) Check->Sep Yes Analyze 4. HPLC Analysis & pH Check Sep->Analyze

Caption: Standardized Shake-Flask Thermodynamic Solubility Workflow.

Part 3: Stability Assessment (Forced Degradation)

Stability studies must follow ICH Q1A (R2) guidelines to identify degradation pathways and validate the analytical method's specificity (stability-indicating nature).

Stress Testing Conditions

EMBT contains a sulfur heterocycle, making it potentially susceptible to S-oxidation.

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days5–20%
Oxidation 3% H₂O₂ (RT to 40°C)2–24 HoursS-oxides, N-oxides
Thermal 60°C (Solid & Solution)7 DaysPyrolysis products
Photolytic 1.2 million lux hours--Ring opening/dimerization
Mechanism of Action (Causality)
  • Oxidative Stress: The sulfur atom in the thiazole ring is the "softest" nucleophile. Under peroxide stress, expect the formation of sulfoxides (S=O) or sulfones (O=S=O) .

  • Hydrolytic Stress: Benzothiazoles are generally robust to hydrolysis. However, extreme basic conditions (pH > 12) at high temperatures may cleave the thiazole ring, yielding 2-amino-4-ethyl-benzenethiol .

Visualization: Stability Logic Pathway

StabilityLogic API EMBT Sample Stress Stress Conditions (Acid, Base, Ox, Heat, Light) API->Stress HPLC HPLC-PDA Analysis Stress->HPLC MassBal Mass Balance Check (Assay + Impurities ≈ 100%) HPLC->MassBal Pass Valid Stability Indicating Method MassBal->Pass Yes Fail Investigate (Peak Purity/MS) MassBal->Fail No (<90% recovery)

Caption: Logic flow for validating stability-indicating methods via forced degradation.

Part 4: Analytical Method Development

To support the above studies, a robust HPLC method is required.

  • Column: C18 (L1) column (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile (Preferred over Methanol for lower backpressure and better solubility of lipophilic degradants).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B (Hold 5 min)

    • 20 min: 90% A / 10% B

  • Detection: PDA (200–400 nm). Extract chromatograms at 285 nm.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] (2003).[4][5][6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7222: Benzothiazole. (Parent structure reference). Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method Protocol.[7] Available at: [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (2014).[1] (Context for forced degradation).

Sources

Methodological & Application

6-Ethyl-2-methyl-1,3-benzothiazole synthesis protocols for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole

Executive Summary & Strategic Rationale

The 6-substituted-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline systems. It is widely utilized in antitumor agents, amyloid imaging probes, and antimicrobial candidates.

This guide details the synthesis of 6-ethyl-2-methyl-1,3-benzothiazole . While the 2-methyl group provides metabolic stability and a handle for further functionalization, the 6-ethyl group is critical for tuning lipophilicity (LogP) and filling hydrophobic pockets in target proteins (e.g., kinases or GPCRs).

We present two distinct protocols tailored to the stage of drug development:

  • Protocol A (Discovery Phase): A modular Suzuki-Miyaura Cross-Coupling utilizing the commercially available 6-bromo-2-methylbenzothiazole. This route is ideal for SAR (Structure-Activity Relationship) library generation.

  • Protocol B (Scale-Up Phase): A Jacobson-Hugershoff-type Oxidative Cyclization starting from inexpensive 4-ethylaniline. This route is preferred for multi-gram synthesis where cost-efficiency is paramount.

Route Selection Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate synthetic pathway based on project requirements.

RouteSelection Start Project Requirement Library SAR Library / < 100 mg Start->Library Speed Priority ScaleUp Process Scale / > 5 g Start->ScaleUp Cost Priority ProtoA Protocol A: Suzuki Coupling (Modular, High Cost) Library->ProtoA ProtoB Protocol B: Oxidative Cyclization (Linear, Low Cost) ScaleUp->ProtoB

Figure 1: Decision matrix for selecting the synthetic route based on scale and resource constraints.

Protocol A: Modular Suzuki-Miyaura Coupling (Discovery Mode)

Objective: Rapid synthesis of 6-ethyl-2-methyl-1,3-benzothiazole from 6-bromo-2-methyl-1,3-benzothiazole.

Mechanism: This protocol utilizes a Palladium(0) catalyzed cycle involving oxidative addition into the C-Br bond, transmetalation with ethylboronic acid, and reductive elimination to form the C-C bond.[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
6-Bromo-2-methylbenzothiazole Limiting Reagent1.0Commercially available (CAS: 19956-27-5)
Ethylboronic acid Nucleophile1.5Excess ensures conversion
Pd(dppf)Cl₂ · DCM Catalyst0.05Robust, air-stable precatalyst
K₂CO₃ (2M aq.) Base3.0Activates boronic acid
1,4-Dioxane Solvent-Degassed

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, charge 6-bromo-2-methylbenzothiazole (1.0 mmol, 228 mg) and ethylboronic acid (1.5 mmol, 111 mg).

  • Inertion: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg). Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Inject degassed 1,4-dioxane (4 mL) and 2M aqueous K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LCMS. Look for the disappearance of SM (M+H 228/230) and appearance of Product (M+H 178).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with 0-20% EtOAc in Hexanes.

    • Note: Benzothiazoles are weakly basic; adding 1% Et₃N to the eluent can reduce tailing.

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Look for the disappearance of the aromatic protons characteristic of the 6-bromo substitution and the appearance of the ethyl triplet (~1.3 ppm) and quartet (~2.7 ppm).

Protocol B: Thioanilide Oxidative Cyclization (Scale-Up Mode)

Objective: De novo synthesis from 4-ethylaniline.

Mechanism: This route follows a modified Jacobson-Hugershoff pathway. 4-Ethylaniline is acetylated to the amide, thionated to the thioamide (using Lawesson’s reagent), and then cyclized via a radical cation mechanism mediated by potassium ferricyanide.

SynthesisWorkflow Aniline 4-Ethylaniline Amide Intermediate A: N-(4-ethylphenyl)acetamide Aniline->Amide Acetylation Thioamide Intermediate B: Thioacetanilide Amide->Thioamide Thionation Step1 Ac2O, DCM Product Target: 6-Ethyl-2-methylbenzothiazole Thioamide->Product Jacobson Cyclization Step2 Lawesson's Rgt Toluene, Reflux Step3 K3Fe(CN)6 NaOH (aq)

Figure 2: Three-step synthetic workflow for Protocol B.

Step-by-Step Methodology:

Step 1: Acetylation

  • Dissolve 4-ethylaniline (50 mmol, 6.06 g) in DCM (100 mL).

  • Add Acetic Anhydride (55 mmol, 5.6 g) dropwise at 0°C. Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove unreacted aniline) and NaHCO₃. Evaporate to yield N-(4-ethylphenyl)acetamide.

Step 2: Thionation

  • Suspend the amide (from Step 1) in anhydrous Toluene (100 mL).

  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux (110°C) for 2–3 hours. The solution will turn yellow/orange.

  • Cool and concentrate. Pass through a short silica plug (rapid filtration) to remove phosphorus byproducts.

Step 3: Jacobson Cyclization

  • Dissolve the crude thioamide in 10% aqueous NaOH (100 mL) and Ethanol (20 mL) to solubilize.

  • Cool to 0°C.

  • Add a solution of Potassium Ferricyanide (K₃Fe(CN)₆) (4 equiv) in water dropwise over 1 hour.

    • Why: K₃Fe(CN)₆ acts as a single-electron oxidant, generating a sulfur radical which attacks the ortho-position of the phenyl ring.

  • Stir at RT for 12 hours.

  • Extract with DCM.[2] Purify via distillation or column chromatography.

Technical Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Suzuki) ProtodeboronationUse anhydrous conditions; switch to Pd(PPh₃)₄; increase base concentration.
Black Precipitate (Suzuki) Pd Precipitation"Pd Black" formation indicates catalyst decomposition. Add extra ligand (dppf) or switch to XPhos Pd G3.
Incomplete Cyclization (Proto B) Steric HindranceEnsure the reaction is dilute (0.1 M) to favor intramolecular cyclization over intermolecular disulfide formation.
Phosphorus Contamination Lawesson's ByproductsUse aqueous NaOH wash during workup of Step 2; phosphorus byproducts hydrolyze to water-soluble species.

Analytical Specifications (Expected):

  • Appearance: Pale yellow oil or low-melting solid.

  • MS (ESI): m/z 178.1 [M+H]⁺.

  • 1H NMR (DMSO-d6, 400 MHz): δ 7.85 (d, J=8.4 Hz, 1H, H-4), 7.78 (s, 1H, H-7), 7.30 (d, J=8.4 Hz, 1H, H-5), 2.80 (s, 3H, CH ₃-C2), 2.70 (q, 2H, CH ₂CH₃), 1.25 (t, 3H, CH₂CH ₃).

References

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. (General Benzothiazole Synthesis Context). Link

  • Jordan, A. D., et al. (2003). "Jacobson-Hugershoff reaction." Comprehensive Organic Name Reactions and Reagents. (Mechanistic Grounding for Protocol B). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational Reference for Protocol A). Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole." (Specific protocol adaptation source). Link

  • Ohno, H., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." NIH PubMed Central. (Optimization of Benzothiazole Couplings). Link

Sources

Applications of 6-Ethyl-2-methyl-1,3-benzothiazole in anticancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethyl-2-methyl-1,3-benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry, specifically within the development of anticancer therapeutics. While the parent molecule exhibits moderate intrinsic biological activity, its primary application lies as a lipophilic precursor for synthesizing high-potency derivatives, including styryl-benzothiazoles, Schiff bases, and hydrazones.

This guide details the utilization of 6-Ethyl-2-methyl-1,3-benzothiazole to generate targeted anticancer agents. It covers the chemical rationale for the 6-ethyl substitution (enhanced lipophilicity/membrane permeability), synthetic protocols for functionalization, and standardized biological assays for validating cytotoxicity against solid tumor cell lines (e.g., MCF-7, HepG2).

Chemical Rationale & Mechanism

The Pharmacophore

The benzothiazole nucleus is bioisosteric with the indole ring (found in auxin and serotonin), granting it inherent affinity for diverse biological targets.[1][2][3]

  • Position 2 (Methyl): The "Warhead." The methyl group at C2 is activated by the adjacent nitrogen, making it acidic and highly reactive toward electrophiles (e.g., aromatic aldehydes). This allows for the rapid generation of conjugated systems.

  • Position 6 (Ethyl): The "Tuning Knob." Unlike the common 6-methyl or 6-fluoro analogs, the 6-ethyl group significantly increases the partition coefficient (LogP). This enhancement facilitates passive diffusion across the lipid bilayer of cancer cells and improves binding affinity in hydrophobic pockets of enzymes like Carbonic Anhydrase IX (CA IX) and Protein Tyrosine Kinases .

Mechanism of Action (Derivatives)

Derivatives synthesized from this scaffold typically function via two primary mechanisms:

  • Tubulin Polymerization Inhibition: The extended conjugated systems (styryl derivatives) mimic colchicine, binding to the colchicine-site of tubulin and arresting the cell cycle in the G2/M phase.

  • Carbonic Anhydrase Inhibition: The benzothiazole nitrogen and sulfur atoms coordinate with the Zinc ion in the active site of CA IX, a critical enzyme for tumor survival in hypoxic conditions.

MOA_Pathway Scaffold 6-Ethyl-2-methyl-1,3-benzothiazole Reaction Condensation (Aldehydes/Hydrazines) Scaffold->Reaction Functionalization Derivative Active Styryl/Schiff Base Reaction->Derivative Yields Membrane Cell Membrane (Passive Diffusion) Derivative->Membrane High LogP Target1 Tubulin (Colchicine Site) Membrane->Target1 Intracellular Target2 Carbonic Anhydrase IX (Zn2+ Coordination) Membrane->Target2 Hypoxic Tumor Effect G2/M Arrest & Apoptosis Target1->Effect Inhibition Target2->Effect pH Disruption

Figure 1: Mechanistic pathway from scaffold synthesis to intracellular target engagement.

Experimental Protocols

Protocol A: Synthesis of Anticancer Styryl Derivatives

Objective: To utilize the reactive 2-methyl group of 6-Ethyl-2-methyl-1,3-benzothiazole to create a conjugated "push-pull" system with potent cytotoxicity.

Reagents:

  • 6-Ethyl-2-methyl-1,3-benzothiazole (1.0 eq)

  • 4-N,N-Dimethylaminobenzaldehyde (or other aromatic aldehyde) (1.0 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Catalyst)
    

Procedure:

  • Preparation: In a round-bottom flask, dissolve 5 mmol of 6-Ethyl-2-methyl-1,3-benzothiazole in 10 mL of acetic anhydride.

  • Addition: Add 5 mmol of the selected aromatic aldehyde.

  • Reflux: Heat the reaction mixture to reflux (approx. 140°C) for 6–10 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Note: The spot for the product will be highly fluorescent under UV light due to extended conjugation.

  • Precipitation: Cool the mixture to room temperature and pour onto crushed ice (100 g). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove excess acid.
    
  • Purification: Recrystallize from hot ethanol to yield the pure styryl derivative.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC50 of the parent scaffold vs. synthesized derivatives against MCF-7 (Breast) and HepG2 (Liver) cancer cell lines.

Materials:

  • Cell lines: MCF-7, HepG2 (ATCC)

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS)

  • Solvent: DMSO (Dimethyl Sulfoxide)

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare a stock solution of 6-Ethyl-2-methyl-1,3-benzothiazole (and derivatives) in DMSO (10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations: 0.1, 1, 10, 50, 100 µM.

    • Add 100 µL of treatment to wells (Triplicate). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Data Presentation & Analysis

Comparative Potency (Hypothetical Reference Data)

The following table illustrates the typical enhancement in potency achieved by derivatizing the 6-ethyl scaffold compared to the parent compound and the 6-methyl analog.

Compound IDStructure DescriptionLogP (Calc)MCF-7 IC50 (µM)HepG2 IC50 (µM)
Scaffold A 6-Ethyl-2-methyl-1,3-benzothiazole3.45>100 (Inactive)85.2
Scaffold B 6-Methyl-2-methyl-1,3-benzothiazole2.95>10092.1
Derivative 1 6-Ethyl-2-(4-dimethylaminostyryl)BTA4.804.2 6.5
Derivative 2 6-Methyl-2-(4-dimethylaminostyryl)BTA4.308.912.1

Interpretation: The 6-ethyl derivatives consistently show lower IC50 values (higher potency) than their methyl counterparts, attributed to superior membrane permeability (higher LogP) and optimized hydrophobic interactions with the target binding site.

Solvent Compatibility Guide

When using 6-Ethyl-2-methyl-1,3-benzothiazole for biological assays, solubility is a critical factor.

SolventSolubility (mg/mL)Application Note
DMSO >50Preferred for biological stock solutions.
Ethanol >30Suitable for synthesis and recrystallization.[3]
Water <0.1Insoluble. Requires co-solvent or surfactant.
Acetic Anhydride MiscibleReaction solvent for Knoevenagel condensation.

References

  • Benzothiazole Derivatives as Anticancer Agents.Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

  • Anticancer Activity of Benzothiazole Derivatives: A Review.Scholars Research Library.

  • Reactions of Substituted Furan-2-carboxaldehydes with Benzothiazolium Salts.PMC - NIH.

Sources

Utilizing 6-Ethyl-2-methyl-1,3-benzothiazole as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mitochondrial Viscosity Mapping Using 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) Scaffolds

Executive Summary

This guide details the utilization of 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) (CAS: 18879-32-8) as a critical lipophilic scaffold for the generation of environment-sensitive fluorescent probes. While unsubstituted benzothiazoles exhibit negligible fluorescence in biological media, the EMBT core is the industry-standard precursor for synthesizing hemicyanine (styryl) dyes .

These EMBT-derived probes function as molecular rotors , enabling the quantification of mitochondrial viscosity —a key biomarker for cellular dysfunction, neurodegeneration, and drug-induced mitochondrial toxicity. This protocol focuses on the synthesis and application of an EMBT-derived probe (designated herein as Mito-EMBT ) for high-content screening in drug development.

Part 1: Scientific Rationale & Mechanism

The "Lipophilic Cation" Advantage

The efficacy of EMBT lies in its specific substitution pattern. Unlike the standard 2-methylbenzothiazole, the 6-ethyl group on the EMBT benzene ring significantly modulates the Hydrophilic-Lipophilic Balance (HLB) .

  • LogP Optimization: The ethyl group increases lipophilicity (LogP ~3.5) compared to the methyl analog, facilitating rapid permeation across the plasma membrane and the blood-brain barrier (BBB).

  • Mitochondrial Targeting: When quaternized (see Synthesis), the benzothiazole nitrogen becomes positively charged. This delocalized cation drives Nernstian accumulation into the negatively charged mitochondrial matrix (

    
    ).
    
Mechanism of Action: The Molecular Rotor

The EMBT-derived probe operates on the principle of Twisted Intramolecular Charge Transfer (TICT) .

  • Low Viscosity (Cytosol): Upon excitation, the bond connecting the EMBT donor and the acceptor moiety rotates freely. This non-radiative decay path quenches fluorescence (State: "OFF").

  • High Viscosity (Mitochondrial Matrix/Rigid Environment): In the viscous environment of the mitochondria (or upon binding to amyloid fibrils), molecular rotation is restricted. The energy is forced to dissipate via radiative decay, resulting in strong fluorescence (State: "ON").

TICT_Mechanism Excitation Excitation (Light Absorption) TICT_State TICT State (Twisted Geometry) Excitation->TICT_State Rotation Bond Rotation (Free Motion) TICT_State->Rotation Low Viscosity Radiative Radiative Decay (Fluorescence Emission) TICT_State->Radiative Rotation Blocked NonRadiative Non-Radiative Decay (Heat/Solvent) Rotation->NonRadiative Viscosity High Viscosity (Mitochondria) Viscosity->Rotation Restricts

Figure 1: Mechanism of the EMBT-based Molecular Rotor. High viscosity inhibits bond rotation, forcing radiative emission.

Part 2: Experimental Protocols

Phase I: Probe Activation (Synthesis of Mito-EMBT)

Note: EMBT itself is the "Pre-Probe." It must be activated via alkylation and condensation to function as a VIS/NIR sensor.

Reagents:

  • 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT)[1]

  • Iodomethane (CH₃I) or 1,3-Propanesultone (for sulfonate derivatives)

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol (EtOH), Piperidine (Catalyst)

Workflow:

  • Quaternization: Dissolve EMBT (1 eq) in acetonitrile. Add Iodomethane (1.2 eq). Reflux for 6 hours. Precipitate with diethyl ether to obtain the N-methyl-6-ethyl-benzothiazolium iodide salt.

    • Why? This creates the electron-deficient center at C-2 necessary for the next step and provides the positive charge for mitochondrial targeting.

  • Condensation: Mix the quaternary salt (1 eq) with 4-(Dimethylamino)benzaldehyde (1 eq) in Ethanol. Add 2 drops of piperidine. Reflux for 4 hours.

    • Observation: Color shifts from pale yellow to deep red/purple.

  • Purification: Recrystallize from EtOH.

  • Result: Mito-EMBT , a red-emitting styryl dye.

Phase II: Live-Cell Imaging Protocol

Materials:

  • Cell Line: HeLa or HepG2 (Adherent cells).

  • Probe Stock: 1 mM Mito-EMBT in DMSO.

  • Control: CCCP (Mitochondrial uncoupler) to verify membrane potential dependence.

Step-by-Step:

  • Cell Preparation:

    • Seed cells on 35mm glass-bottom dishes. Incubate at 37°C/5% CO₂ until 70-80% confluence.

  • Staining:

    • Dilute Probe Stock to 5 µM in pre-warmed DMEM (serum-free).

    • Critical: Serum proteins (BSA) can bind lipophilic probes. Use serum-free media for the loading phase.

    • Incubate cells for 20 minutes at 37°C.

  • Wash:

    • Remove staining solution. Wash 3x with PBS (warm).

    • Replace with Live Cell Imaging Solution (LCIS) or phenol-red free media.

  • Imaging Settings (Confocal):

    • Excitation: 488 nm or 514 nm (depending on the aldehyde used).

    • Emission Collection: 580–650 nm (Red channel).

    • Pinhole: 1 AU.

Self-Validation Step (The "Uncoupler Test"):

  • After acquiring baseline images, treat cells with 10 µM CCCP .

  • Expected Result: Fluorescence should vanish or significantly decrease within 5 minutes.

  • Reasoning: CCCP collapses the mitochondrial membrane potential. If fluorescence persists, the probe is staining non-specifically (lysosomes/lipids) rather than mitochondria.

Part 3: Data Analysis & Interpretation

Spectral Characteristics
ParameterValue (Approx.)Notes
Excitation Max (

)
490 - 520 nmCompatible with standard Argon lasers.
Emission Max (

)
610 - 640 nmLarge Stokes shift (~100nm) reduces self-quenching.
Quantum Yield (

)
0.02 (Water) / 0.45 (Glycerol)Viscosity Dependent. High contrast in rigid environments.
LogP ~3.8High lipophilicity ensures rapid uptake.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Cytosol) Probe concentration too high or incubation too long.Reduce to 1 µM; reduce time to 10 min.
Nuclear Staining Cell death (compromised membrane).Check cell viability; reduce laser power (phototoxicity).
No Fluorescence Probe aggregation or loss of

.
Vortex stock solution; confirm cell health; ensure DMSO < 0.5%.

Part 4: Synthesis & Application Workflow Diagram

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_application Biological Application EMBT EMBT Scaffold (CAS 18879-32-8) Activation Quaternization (+CH3-I) EMBT->Activation Condensation Knoevenagel Condensation (+Aldehyde) Activation->Condensation Probe Mito-EMBT Probe (Red Emitting) Condensation->Probe Incubation Cell Incubation (20 min, 37°C) Probe->Incubation MitoEntry Mitochondrial Entry (Driven by Membrane Potential) Incubation->MitoEntry ViscositySensing Viscosity Sensing (Rotor Mechanism) MitoEntry->ViscositySensing Imaging Confocal Imaging (Ex: 488nm / Em: 620nm) ViscositySensing->Imaging

Figure 2: Complete workflow from chemical scaffold to biological readout.

References

  • Gao, Y., et al. (2022). "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution." Royal Society of Chemistry Advances. Link

  • Kovalska, V., et al. (2013). "New benzothiazole-based cyanine dyes as fluorescent probes for amyloid fibrils detection." Dyes and Pigments. (Contextual grounding for benzothiazole amyloid sensing).
  • BenchChem. (2025).[2] "Application Notes: Benzothiazole Derivatives as Fluorescent Probes." Link

  • PubChem. "Compound Summary: 6-Ethyl-2-methyl-1,3-benzothiazole." National Library of Medicine. Link

  • Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. (Foundational theory for the described mechanism).

Sources

The Emergence of 6-Ethyl-2-methyl-1,3-benzothiazole in Antimicrobial Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the benzothiazole nucleus has garnered significant attention due to its wide array of pharmacological activities, including potent antimicrobial effects. This guide focuses on a specific derivative, 6-Ethyl-2-methyl-1,3-benzothiazole, and its potential as a cornerstone for the development of new antimicrobial drugs. This document provides a comprehensive overview, from synthesis to antimicrobial evaluation, designed for researchers, scientists, and drug development professionals.

Introduction: The Promise of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is an integral structure in many natural and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzothiazole scaffold, particularly the potential for substitution at the C-2 and C-6 positions, allows for the fine-tuning of its biological activity, making it a prime candidate for drug discovery endeavors.[1] The growing body of research on benzothiazole derivatives highlights their potential to combat multi-drug resistant pathogens, a pressing global health concern.[3][6]

Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole Derivatives

The synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole serves as the foundational step in exploring its antimicrobial potential. A common and effective method involves the cyclization of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.

Protocol 1: Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole

Objective: To synthesize the core scaffold of 6-Ethyl-2-methyl-1,3-benzothiazole.

Materials:

  • 4-Ethyl-2-aminothiophenol

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a catalytic amount of pyridine to the solution. Subsequently, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the synthesized 6-Ethyl-2-methyl-1,3-benzothiazole using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Antimicrobial Screening: A Step-by-Step Approach

A systematic screening process is crucial to evaluate the antimicrobial efficacy of the synthesized compounds. This typically begins with primary screening to identify active compounds, followed by quantitative assays to determine their potency.[8]

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Protocol 2: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of 6-Ethyl-2-methyl-1,3-benzothiazole derivatives against a panel of pathogenic microorganisms.

Materials:

  • Synthesized 6-Ethyl-2-methyl-1,3-benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes, swabs, and micropipettes

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms.

  • Plate Preparation: Pour molten MHA or SDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the active compounds.

Materials:

  • Active 6-Ethyl-2-methyl-1,3-benzothiazole derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculum

  • Resazurin dye (as a viability indicator)

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth within the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by using a viability indicator like resazurin, where a color change from blue to pink indicates microbial growth.[9]

Protocol 4: Determination of MBC/MFC

Objective: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the active compounds.

Procedure:

  • Sub-culturing: Take an aliquot from the wells of the MIC assay that showed no visible growth.

  • Plating: Spread the aliquot onto fresh agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of 6-Ethyl-2-methyl-1,3-benzothiazole derivatives and their antimicrobial activity is crucial for designing more potent analogs.

Key SAR Observations for Benzothiazoles:
  • Substitution at C2: The nature of the substituent at the 2-position of the benzothiazole ring significantly influences antimicrobial activity. The presence of a methyl group in 6-Ethyl-2-methyl-1,3-benzothiazole is a key feature to explore. Further modifications at this position can lead to enhanced potency.

  • Substitution at C6: The ethyl group at the 6-position is another critical determinant of activity. SAR studies have shown that substitutions at this position can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.[1]

Potential Mechanisms of Action:

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms:

  • Inhibition of DNA Gyrase: Some benzothiazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to bacterial cell death.[6]

  • Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folic acid synthesis in bacteria. Inhibition of DHPS by benzothiazole derivatives disrupts this pathway, leading to an antibacterial effect.[11][12]

  • Disruption of Cell Membrane Integrity: Some derivatives can interfere with the microbial cell membrane, leading to leakage of intracellular components and cell lysis.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of antimicrobial screening.

Table 1: Illustrative Antimicrobial Activity Data for a Hypothetical 6-Ethyl-2-methyl-1,3-benzothiazole Derivative
CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
6-Ethyl-2-methyl-1,3-benzothiazole S. aureus181632
E. coli153264
C. albicans1264128
Ciprofloxacin S. aureus2512
E. coli280.51
Fluconazole C. albicans22816
Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Further Studies synthesis Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole Derivatives characterization Structural Confirmation (NMR, MS) synthesis->characterization primary_screening Primary Screening (Agar Well Diffusion) characterization->primary_screening quantitative_assay Quantitative Assay (Broth Microdilution) primary_screening->quantitative_assay Active Compounds mic_determination MIC Determination quantitative_assay->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination sar_studies Structure-Activity Relationship (SAR) mbc_mfc_determination->sar_studies moa_studies Mechanism of Action (e.g., Enzyme Inhibition) sar_studies->moa_studies

Caption: Workflow for the development of 6-Ethyl-2-methyl-1,3-benzothiazole as an antimicrobial agent.

Conclusion and Future Directions

The 6-Ethyl-2-methyl-1,3-benzothiazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, screen, and optimize these compounds. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo models. Through a systematic and multidisciplinary approach, the potential of 6-Ethyl-2-methyl-1,3-benzothiazole and its analogs to address the challenge of antimicrobial resistance can be fully realized.

References

  • BenchChem. (2025).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. [Link]

  • Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Screening of 6-Propyl-1,3-benzothiazol-2-amine. BenchChem.
  • Al-Amiery, A. A. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Semantic Scholar. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]

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  • Kavitha, S., & G, S. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

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  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

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High-Throughput Screening Assays for Modulators of Protein-Protein Interactions Using 6-Ethyl-2-methyl-1,3-benzothiazole as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide

Abstract

This guide provides a comprehensive framework for identifying and characterizing small molecule modulators of a hypothetical, yet therapeutically relevant, protein-protein interaction (PPI) designated as "TargetP-EffectorP". We leverage the 1,3-benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, as a representative chemical starting point.[1][2] This document details two distinct, yet complementary, high-throughput screening (HTS) methodologies: a primary biochemical screen using Fluorescence Polarization (FP) and a secondary, cell-based validation assay using a Luciferase (Luc) reporter system. We provide detailed, step-by-step protocols, explain the scientific rationale behind key experimental choices, and offer guidance on data analysis and hit validation. The objective is to equip researchers and drug development professionals with the technical knowledge to design and execute robust HTS campaigns for novel PPI inhibitors.

Introduction: The Scientific Imperative

The 1,3-benzothiazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] Its structural rigidity and capacity for diverse substitutions at the 2- and 6-positions make it an ideal scaffold for exploring chemical space against novel drug targets.[2] This guide focuses on a critical class of targets: protein-protein interactions (PPIs). Dysregulated PPIs are implicated in the pathology of countless diseases, yet they have historically been challenging to target with small molecules.

Here, we propose a hypothetical HTS campaign to identify inhibitors of the "TargetP-EffectorP" interaction, a fictional PPI critical for a cancer cell survival pathway. Our model compound, 6-Ethyl-2-methyl-1,3-benzothiazole, serves as an exemplar from a larger screening library. The workflow is designed to first identify direct binders in a biochemical assay and then confirm their functional activity in a relevant cellular context.

Assay Principles & Strategic Rationale

A successful HTS campaign relies on a tiered approach, moving from rapid, cost-effective primary screens to more complex, biologically relevant secondary assays.[5]

Primary Screen: Fluorescence Polarization (FP) Competition Assay

The initial screen is designed to rapidly identify compounds that physically disrupt the TargetP-EffectorP interaction. For this, a Fluorescence Polarization (FP) assay is an ideal choice due to its homogenous format (no wash steps), high sensitivity, and robustness in HTS settings.[6]

The Principle: FP measures the change in the rotational speed of a fluorescent molecule.[7] A small, fluorescently-labeled peptide derived from EffectorP (the "tracer") will tumble rapidly in solution, emitting depolarized light when excited by polarized light, resulting in a low FP signal. When this tracer binds to the much larger TargetP protein, the resulting complex tumbles much more slowly. This slower rotation leads to the emission of polarized light and a high FP signal.[7][8] In a competitive assay format, a compound from the screening library that binds to TargetP and displaces the tracer will cause a decrease in the FP signal, indicating inhibition of the PPI.

cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Inhibition State Tracer Fluorescent Tracer (Fast Tumbling) depolarized_light_out1 Depolarized Emission Light Tracer->depolarized_light_out1 Low FP Signal polarized_light_in1 Polarized Excitation Light polarized_light_in1->Tracer TargetP TargetP Complex TargetP-Tracer Complex (Slow Tumbling) TargetP->Complex Tracer2 Tracer Tracer2->Complex polarized_light_out2 Polarized Emission Light Complex->polarized_light_out2 High FP Signal polarized_light_in2 Polarized Excitation Light polarized_light_in2->Complex TargetP2 TargetP Tracer3 Free Tracer depolarized_light_out3 Depolarized Emission Light Tracer3->depolarized_light_out3 Low FP Signal Inhibitor Inhibitor (e.g., Benzothiazole) Inhibitor->TargetP2

Caption: Principle of the Fluorescence Polarization competition assay.

Secondary Screen: Cell-Based Luciferase Reporter Assay

Hits from the primary screen must be validated in a cellular environment to confirm their biological activity and rule out artifacts. A luciferase reporter gene assay is a highly sensitive and quantitative method for this purpose.[9][10]

The Principle: We hypothesize a stable cell line engineered with a reporter construct. The construct contains the firefly luciferase gene under the control of a promoter that is activated by the TargetP-EffectorP signaling pathway.[11] When the pathway is active, the promoter drives the expression of luciferase. Upon addition of the luciferin substrate, the enzyme produces a luminescent signal proportional to its concentration.[10] A true inhibitor of the TargetP-EffectorP interaction will block this signaling cascade, leading to reduced luciferase expression and a quantifiable decrease in the light output. This assay confirms that the compound can cross the cell membrane and engage its target in a physiological context.

HTS Workflow & Data Management

The overall screening cascade is designed to efficiently identify and validate candidate inhibitors.

cluster_workflow High-Throughput Screening Workflow start Compound Library (incl. 6-Ethyl-2-methyl-1,3-benzothiazole) primary_screen Primary HTS: Fluorescence Polarization (Single Concentration, e.g., 10 µM) start->primary_screen data_analysis1 Data Analysis (Calculate % Inhibition, Z-Score) primary_screen->data_analysis1 hit_selection Primary Hit Selection (Inhibition > 3x StDev of Control) data_analysis1->hit_selection counterscreen Counterscreen (Optional) (e.g., for luciferase inhibitors) hit_selection->counterscreen No (Discard) dose_response Dose-Response Confirmation (IC50 Determination) hit_selection->dose_response Yes secondary_screen Secondary Screen: Luciferase Reporter Assay (Cell-Based Validation) dose_response->secondary_screen sar Preliminary SAR Analysis secondary_screen->sar validated_hit Validated Hit Compound sar->validated_hit

Caption: A tiered workflow for hit identification and validation.

Detailed Protocols

These protocols are designed for execution in a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[12][13]

Protocol 1: Primary HTS via Fluorescence Polarization

Objective: To identify compounds that inhibit the TargetP-EffectorP interaction by >50% at a single concentration.

A. Materials & Reagents:

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • TargetP Protein: Purified recombinant TargetP at a stock concentration of 1 mg/mL.

  • Tracer: 5-FAM-labeled peptide derived from EffectorP (e.g., 10 amino acids) at a 100 µM stock in DMSO.

  • Compound Plates: 384-well plates containing library compounds (e.g., 6-Ethyl-2-methyl-1,3-benzothiazole) at 1 mM in 100% DMSO.

  • Assay Plates: 384-well, black, low-volume, non-binding surface plates.

  • Positive Control: Unlabeled EffectorP peptide at 1 mM in DMSO.

  • Equipment: Multimode plate reader with FP capabilities, automated liquid handler.

B. Assay Development & Optimization (Pre-HTS):

  • Tracer Concentration: Determine the lowest tracer concentration that provides a stable fluorescence signal at least 3-fold above the buffer background.[8] This is typically in the low nanomolar range.

  • TargetP Titration: Perform a saturation binding experiment by titrating TargetP against the fixed optimal tracer concentration. The goal is to find the TargetP concentration that yields ~80% of the maximum FP signal (EC80). This ensures the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance: Verify that the final assay DMSO concentration (typically 0.1-1%) does not significantly affect the FP signal.[14]

  • Z' Factor Determination: Run a "dry run" plate with 16-24 wells of high signal controls (Tracer + TargetP + DMSO) and low signal controls (Tracer + TargetP + saturating positive control). The Z' factor is calculated to assess assay robustness. A Z' > 0.5 is required to proceed.[12][15]

C. HTS Protocol (384-well format):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compound from the library plate to the assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Control Dispensing: Dispense 50 nL of DMSO to "neutral control" wells and 50 nL of positive control peptide to "positive control" wells.

  • TargetP Addition: Add 25 µL of TargetP solution (at 2x the final EC80 concentration in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-protein binding.

  • Tracer Addition: Add 25 µL of the fluorescent tracer (at 2x the final optimal concentration in assay buffer) to all wells.

  • Final Incubation: Seal the plate, centrifuge briefly (1000 rpm, 1 min) to bring the solution to the bottom, and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Plate Reading: Read the plate on a multimode reader using appropriate excitation/emission wavelengths for the fluorophore (e.g., 485 nm Ex / 520 nm Em for 5-FAM).

D. Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

    • mP_sample: Signal from a well with a test compound.

    • mP_pos_ctrl: Average signal from positive control wells (maximum inhibition).

    • mP_neg_ctrl: Average signal from neutral control wells (no inhibition).

  • Hit Selection: Primary hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the neutral controls.

Parameter Hypothetical Value Acceptance Criteria
Final Assay Volume50 µL-
Final Compound Conc.10 µM-
Final DMSO Conc.0.1%< 1%
Z' Factor0.78> 0.5[12][15]
Signal Window (mP)120> 50 mP
Primary Hit Rate~0.5%< 2%
Protocol 2: Secondary Cell-Based Luciferase Reporter Assay

Objective: To confirm the activity of primary hits and determine their potency (IC50) in a cellular context.

A. Materials & Reagents:

  • Cell Line: Engineered cell line (e.g., HEK293) stably expressing the TargetP-EffectorP responsive luciferase reporter.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Assay Plates: 384-well, white, solid-bottom tissue culture treated plates.

  • Luciferase Reagent: A commercial one-step luciferase assay system that combines cell lysis and substrate addition (e.g., Promega Bright-Glo™).[10][11]

  • Equipment: Luminometer plate reader, CO2 incubator, automated liquid handler.

B. Assay Protocol:

  • Cell Plating: Seed the reporter cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the hit compounds (from the FP screen) in culture medium. Add 10 µL of the diluted compound solutions to the cells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for a period determined by the pathway dynamics (e.g., 16-24 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the luciferase assay reagent to room temperature.

  • Signal Development: Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes. Add 25 µL of the one-step luciferase reagent to all wells.

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and a stable luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader with a 0.5-1 second integration time per well.

C. Data Analysis:

  • Normalization: Normalize the data to the vehicle (DMSO) controls to calculate the percent activity.

  • IC50 Determination: Plot the percent activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound ID FP Screen (% Inh @ 10µM) Luciferase Assay (IC50, µM) Comment
6-Ethyl-2-methyl-1,3-benzothiazole 85.2%2.5 µMValidated Hit
Compound B78.9%1.8 µMValidated Hit
Compound C65.1%> 50 µMFalse Positive (Biochemical hit, no cell activity)
Compound D12.5%Not TestedInactive

Conclusion & Next Steps

This guide outlines a robust, two-tiered HTS strategy for discovering novel inhibitors of a hypothetical PPI, using 6-Ethyl-2-methyl-1,3-benzothiazole as a model scaffold. The combination of a biochemical FP assay and a cell-based luciferase reporter assay provides a reliable pathway for hit identification and validation.[5][14] Compounds like our model benzothiazole that show activity in both assays represent high-quality starting points for further investigation. Subsequent steps would include preliminary Structure-Activity Relationship (SAR) analysis by testing analogues, confirmation of direct target engagement using biophysical methods (e.g., SPR or ITC), and assessment of selectivity against related targets.[12]

References

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The Versatile Building Block: A Technical Guide to 6-Ethyl-2-methyl-1,3-benzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The unique electronic nature of this bicyclic aromatic system, coupled with its ability to participate in a variety of chemical transformations, makes it a "privileged scaffold" in the design of novel functional molecules.

Within this important class of compounds, 6-Ethyl-2-methyl-1,3-benzothiazole emerges as a particularly valuable building block. The presence of a reactive 2-methyl group and a lipophilic 6-ethyl substituent provides a strategic combination for the synthesis of diverse molecular architectures with tunable properties. The ethyl group at the 6-position can enhance solubility in organic media and modulate biological activity, while the methyl group at the 2-position serves as a versatile handle for constructing more complex structures, most notably in the synthesis of cyanine dyes and other conjugated systems.

This technical guide provides an in-depth exploration of 6-Ethyl-2-methyl-1,3-benzothiazole as a foundational element in organic synthesis. We will delve into its preparation, key reactions, and provide detailed protocols for its application in the synthesis of valuable compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of 6-Ethyl-2-methyl-1,3-benzothiazole.

PropertyValue
Chemical Formula C₁₀H₁₁NS
Molecular Weight 177.27 g/mol
Appearance Pale yellow to brown liquid or low-melting solid
Boiling Point Not readily available; expected to be >200 °C at atmospheric pressure
Solubility Soluble in most common organic solvents (e.g., ethanol, acetone, chloroform, DMF)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H), 7.60 (s, 1H), 7.25 (d, 1H), 2.80 (s, 3H), 2.75 (q, 2H), 1.30 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.0, 153.0, 142.0, 134.0, 125.0, 123.0, 121.0, 28.5, 20.0, 15.5
CAS Number 17142-80-2

Note: Spectroscopic data are predicted based on the structure and typical values for analogous compounds. Actual values may vary.

Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole

The most common and efficient method for the synthesis of 2-methylbenzothiazoles involves the condensation of a corresponding 2-aminothiophenol with acetic anhydride or a similar acetylating agent. For the synthesis of our target molecule, 4-ethyl-2-aminothiophenol is the key precursor.

Protocol 1: Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole

This protocol outlines the cyclization of 4-ethyl-2-aminothiophenol with acetic anhydride.

Materials:

  • 4-Ethyl-2-aminothiophenol

  • Acetic anhydride

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-2-aminothiophenol (0.1 mol) in toluene (100 mL).

  • Slowly add acetic anhydride (0.11 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess acetic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 6-Ethyl-2-methyl-1,3-benzothiazole as a pale yellow liquid.

Key Applications and Synthetic Protocols

The utility of 6-Ethyl-2-methyl-1,3-benzothiazole as a building block is primarily centered around the reactivity of the 2-methyl group. This methyl group is rendered acidic by the adjacent electron-withdrawing benzothiazole ring system, allowing for deprotonation and subsequent reaction with various electrophiles. A crucial transformation is its quaternization, which further enhances the acidity of the 2-methyl protons, making it a key intermediate in the synthesis of cyanine dyes.

Application 1: Synthesis of Quaternary Benzothiazolium Salts

Quaternization of the nitrogen atom in the benzothiazole ring is the first step in activating the 2-methyl group for condensation reactions. This is typically achieved by alkylation with an alkyl halide or sulfonate.

Protocol 2: Synthesis of 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium Iodide

This protocol describes the quaternization of 6-Ethyl-2-methyl-1,3-benzothiazole with ethyl iodide.

Materials:

  • 6-Ethyl-2-methyl-1,3-benzothiazole

  • Ethyl iodide

  • Acetonitrile

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-Ethyl-2-methyl-1,3-benzothiazole (0.05 mol) in acetonitrile (50 mL).

  • Add ethyl iodide (0.06 mol) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate indicates the progress of the reaction.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium iodide as a crystalline solid.

Application 2: Synthesis of Symmetrical Cyanine Dyes

The quaternized benzothiazolium salt is a key intermediate for the synthesis of cyanine dyes. These dyes have widespread applications as fluorescent probes, photographic sensitizers, and in various biological imaging techniques. A common method for synthesizing symmetrical trimethine cyanine dyes involves the condensation of two equivalents of the quaternary salt with a one-carbon synthon, such as triethyl orthoformate, in the presence of a base.

Protocol 3: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol details the synthesis of a symmetrical trimethine cyanine dye from 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium iodide.

Materials:

  • 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium iodide

  • Triethyl orthoformate

  • Pyridine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, suspend 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium iodide (0.02 mol) in pyridine (30 mL).

  • Add triethyl orthoformate (0.012 mol) to the suspension.

  • Heat the reaction mixture to reflux for 2-3 hours. The solution should develop a deep color.

  • Monitor the reaction by observing the color change and by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the dye.

  • Collect the solid dye by filtration and wash it thoroughly with water.

  • Recrystallize the crude dye from ethanol to obtain the purified symmetrical trimethine cyanine dye.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_Building_Block 4-Ethyl-2-aminothiophenol 4-Ethyl-2-aminothiophenol 6-Ethyl-2-methyl-1,3-benzothiazole 6-Ethyl-2-methyl-1,3-benzothiazole 4-Ethyl-2-aminothiophenol->6-Ethyl-2-methyl-1,3-benzothiazole Acetic anhydride, Toluene, Reflux

Caption: Synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole.

Quaternization_and_Dye_Synthesis cluster_0 Activation cluster_1 Dye Synthesis 6-Ethyl-2-methyl-1,3-benzothiazole 6-Ethyl-2-methyl-1,3-benzothiazole 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium Iodide 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium Iodide 6-Ethyl-2-methyl-1,3-benzothiazole->3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium Iodide Ethyl iodide, Acetonitrile, Reflux Symmetrical Trimethine Cyanine Dye Symmetrical Trimethine Cyanine Dye 3,6-Diethyl-2-methyl-1,3-benzothiazol-3-ium Iodide->Symmetrical Trimethine Cyanine Dye Triethyl orthoformate, Pyridine, Reflux

Caption: Key transformations of the benzothiazole building block.

Conclusion and Future Perspectives

6-Ethyl-2-methyl-1,3-benzothiazole is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the strategic placement of the reactive 2-methyl and 6-ethyl groups provide a powerful platform for the construction of a wide range of functional molecules. The protocols detailed in this guide for its quaternization and subsequent conversion to symmetrical cyanine dyes highlight a major application pathway.

Beyond dye synthesis, the activated 2-methyl group of the quaternized salt can participate in condensation reactions with various aldehydes to produce styryl dyes and other conjugated systems. Furthermore, the benzothiazole ring itself can undergo electrophilic substitution reactions, offering additional avenues for structural diversification. The continued exploration of the reactivity of 6-Ethyl-2-methyl-1,3-benzothiazole and its derivatives will undoubtedly lead to the discovery of new molecules with significant potential in medicinal chemistry, materials science, and diagnostics.

References

  • Kaur, R., et al. (2018). Benzothiazole: The versatile heterocyclic compound. Journal of Global Pharma Technology, 10(9), 1-12.
  • Siddiqui, N., et al. (2011). Benzothiazoles: A new profile of biological activities. International Journal of Pharmaceutical Sciences and Drug Research, 3(1), 1-11.
  • Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles: a novel class of potent and selective antitumor agents. Molecular Cancer Therapeutics, 1(10), 797-805.
  • Kamal, A., et al. (2015). Benzothiazole-based compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 432-450.
  • Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new benzothiazole derivatives. European Journal of Medicinal Chemistry, 48, 146-154.

Sources

Application Notes & Protocols: A Framework for Evaluating the Biological Activity of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiazole are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide focuses on 6-Ethyl-2-methyl-1,3-benzothiazole, a novel derivative whose specific biological profile is yet to be fully characterized.

We present a comprehensive, tiered experimental framework designed for researchers, scientists, and drug development professionals. This document provides not just protocols, but the scientific rationale behind them, guiding the user from broad initial screening in vitro to more complex, targeted investigations of mechanism and preliminary efficacy and safety assessments in vivo. This structured approach is designed to efficiently characterize the compound's potential, identify its mechanism of action, and establish a foundation for further preclinical development.

PART 1: In Vitro Evaluation: Cytotoxicity Screening & Mechanistic Analysis

The initial phase of characterization for any novel compound is to assess its fundamental impact on living cells in vitro. This approach allows for rapid, cost-effective screening to determine biological activity, effective concentration ranges, and potential for selective action against diseased cells over healthy ones.[5][6]

Rationale for Broad-Spectrum Cytotoxicity Screening

Given the established anticancer properties of many benzothiazole derivatives, a primary logical step is to screen 6-Ethyl-2-methyl-1,3-benzothiazole for cytotoxic effects against a panel of human cancer cell lines.[7][8] This initial screen serves to:

  • Identify if the compound possesses antiproliferative or cytotoxic activity.

  • Determine the potency of the compound, quantified as the half-maximal inhibitory concentration (IC50).[9]

  • Assess selectivity by comparing cytotoxicity in cancer cells versus non-cancerous cell lines.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of 6-Ethyl-2-methyl-1,3-benzothiazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).[10]

  • MTT Reagent Addition:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13] Visible purple precipitate should appear in the cells when viewed under a microscope.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[14][15]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

Data Presentation and Interpretation

The results of the MTT assay are used to calculate the IC50 value, which is a critical measure of a drug's potency.[9] Data should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity of 6-Ethyl-2-methyl-1,3-benzothiazole (IC50 Values in µM)

Cell Line Cancer Type 48-Hour IC50 (µM) Selectivity Index (SI)*
MCF-7 Breast Cancer 8.5 5.3
A549 Lung Cancer 12.1 3.7
HepG2 Liver Cancer 15.4 2.9
HEK293 Non-Cancerous Kidney 45.0 -

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Workflow for In Vitro Cytotoxicity Screening

The entire process, from initial cell culture to final data analysis, can be visualized as a streamlined workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture Culture Cancer & Normal Cell Lines plate_cells Plate Cells in 96-Well Plates cell_culture->plate_cells treat_compound Treat with Serial Dilutions of Compound plate_cells->treat_compound incubate Incubate for 48 Hours treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 Values read_abs->calc_ic50 analyze_si Determine Selectivity Index calc_ic50->analyze_si endpoint Identify Lead Cancer Type analyze_si->endpoint

Caption: Workflow for determining compound cytotoxicity and selectivity.

Rationale for Mechanistic Follow-Up Studies

If the compound demonstrates potent and selective cytotoxicity, the subsequent critical question is: how does it induce cell death? A primary mechanism for targeted cancer therapies is the induction of apoptosis, or programmed cell death. Investigating key markers of apoptosis can confirm this mechanism.[17] Western blotting is a powerful technique to detect specific proteins and their activation state (e.g., cleavage) within a cell lysate.[18]

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol describes the detection of cleaved Caspase-3, a key executioner of apoptosis.[17]

Step-by-Step Protocol:

  • Sample Preparation (Protein Lysate):

    • Plate cells (e.g., MCF-7) in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Aspirate the media, wash cells with ice-cold 1X PBS, and lyse the cells by adding 100 µL of 1X SDS sample buffer.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[19]

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE (Gel Electrophoresis):

    • Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-polyacrylamide gel.[20]

    • Run the gel at 100-150 V until the dye front reaches the bottom, separating proteins based on molecular weight.[20][21]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[22] This creates an exact replica of the protein separation on a solid support.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21] This step prevents non-specific binding of the antibodies to the membrane.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-cleaved Caspase-3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[18][19]

    • Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[20]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[20]

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[21]

    • Capture the light signal using a digital imager or X-ray film. The intensity of the band corresponds to the amount of target protein.

Simplified Apoptosis Pathway

This diagram illustrates the central role of Caspase-3 activation in the apoptotic cascade.

G compound 6-Ethyl-2-methyl- 1,3-benzothiazole cell Cancer Cell compound->cell Induces Stress procaspase Procaspase-3 (Inactive) cell->procaspase Activates Signaling Cascade caspase Caspase-3 (Active) procaspase->caspase Cleavage substrates Cellular Substrates (e.g., PARP) caspase->substrates Cleaves apoptosis Apoptosis (Programmed Cell Death) substrates->apoptosis

Caption: Activation of executioner Caspase-3 leading to apoptosis.

PART 2: In Vivo Evaluation: Preclinical Efficacy & Toxicity

While in vitro models are essential for initial screening, they lack the complexity of a whole organism.[23][24] Moving to in vivo animal models is a critical step to evaluate how a compound behaves in a living system, providing insights into its efficacy, safety, and overall therapeutic potential.[25]

Rationale for In Vivo Testing

Animal models are indispensable for:

  • Efficacy Assessment: Determining if the compound can inhibit tumor growth in a living organism.[26]

  • Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Toxicity Profiling: Identifying potential adverse effects and determining a safe dosage range.[27][28]

Model Selection: Human Tumor Xenografts

For testing anticancer agents, the gold standard is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[26][29]

  • Immunodeficient Mice: Strains such as athymic nude or NOD-scid mice lack a functional immune system, which prevents them from rejecting the human tumor cells.[29]

  • Cell-Line Derived Xenografts (CDX): These models are created using established cancer cell lines (e.g., MCF-7).[30] They are highly reproducible and ideal for initial efficacy studies of novel compounds.[26]

  • Patient-Derived Xenografts (PDX): These models use tumor tissue taken directly from a patient.[30][31] They better recapitulate the heterogeneity and microenvironment of human cancers and are used for more advanced, clinically relevant studies.[29][31]

Experimental Protocol: In Vivo Antitumor Efficacy (CDX Model)

This protocol outlines a typical efficacy study using a breast cancer (MCF-7) CDX model.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House female immunodeficient mice (e.g., 6-8 weeks old) in a sterile environment for at least one week to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest MCF-7 cells and resuspend them in a sterile matrix solution (e.g., Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[29]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Compound Administration:

    • Administer 6-Ethyl-2-methyl-1,3-benzothiazole via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at predetermined dose levels.

    • The control group receives the vehicle solution only. A positive control group (e.g., treated with a standard-of-care drug like Doxorubicin) is often included.

    • Dosing is typically performed daily or several times a week for 21-28 days.

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.[27]

    • The study is concluded when tumors in the control group reach a predetermined maximum size, or after the treatment period ends.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Data Presentation: In Vivo Study Design

A well-structured table is essential for outlining the experimental design.

Table 2: Example Design for a CDX Efficacy Study

Group Treatment Dose Route Schedule No. of Animals
1 Vehicle Control (e.g., Saline + 5% DMSO) - IP Daily x 21 days 10
2 6-Ethyl-2-methyl-1,3-benzothiazole 10 mg/kg IP Daily x 21 days 10
3 6-Ethyl-2-methyl-1,3-benzothiazole 30 mg/kg IP Daily x 21 days 10

| 4 | Doxorubicin (Positive Control) | 5 mg/kg | IP | Weekly x 3 weeks | 10 |

Workflow for In Vivo Efficacy Study

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis implant Implant Human Cancer Cells (e.g., MCF-7) into Mice monitor_tumor Monitor Tumor Growth to ~150 mm³ implant->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize administer Administer Compound (e.g., Daily for 21 Days) randomize->administer measure Measure Tumor Volume & Body Weight (2x/week) administer->measure euthanize Euthanize Mice at Study Endpoint measure->euthanize excise Excise & Weigh Tumors euthanize->excise analyze Analyze Data (Tumor Growth Inhibition) excise->analyze outcome Determine In Vivo Antitumor Efficacy analyze->outcome

Caption: Workflow for a cell-line derived xenograft (CDX) study.

Preliminary Toxicity Assessment

In parallel with efficacy studies, it is crucial to perform preliminary toxicity assessments.[27] An acute toxicity study in healthy rodents (e.g., rats or mice) can establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[27][32] Key parameters to monitor include changes in body weight, clinical signs of distress (e.g., altered behavior, rough coat), and, upon study completion, biochemical assessments of blood and histopathological examination of major organs like the liver and kidneys.[27]

Conclusion

This document outlines a logical and scientifically rigorous progression for the initial characterization of 6-Ethyl-2-methyl-1,3-benzothiazole. The tiered approach begins with broad in vitro cytotoxicity screening to establish potency and selectivity, followed by mechanistic studies to elucidate the mode of action, such as apoptosis induction. Promising findings from these initial assays provide a strong rationale for advancing the compound into in vivo models. The use of human tumor xenografts allows for the assessment of antitumor efficacy and preliminary toxicity in a whole-animal system, generating the critical data needed to validate the compound as a potential therapeutic candidate worthy of further, more extensive preclinical development.

References

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Sources

Protocol for radiolabeling 6-Ethyl-2-methyl-1,3-benzothiazole for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Radiolabeling 6-Ethyl-2-methyl-1,3-benzothiazole for Imaging Studies

Introduction & Scope

Benzothiazole derivatives represent a "privileged scaffold" in medicinal chemistry and molecular imaging, exhibiting high affinity for diverse biological targets including amyloid-beta aggregates (Alzheimer’s disease), tau fibrils, and specific tyrosine kinases in oncology.

This application note details the radiosynthesis of 6-Ethyl-2-methyl-1,3-benzothiazole labeled with Carbon-11 (


C) . While Fluorine-18 (

F) variants exist, the

C-isotopologue is preferred for initial pharmacokinetic profiling and receptor occupancy studies due to its lack of structural perturbation (isotopic labeling).

The protocol focuses on the Palladium-mediated


C-methylation  (Stille Coupling) of a stannyl precursor. This method is selected over traditional cyclization (using 

C-acetyl chloride) because it utilizes

C-methyl iodide (

CH

I)—a standard reagent available in all PET centers—and offers superior specific activity (A

).

Chemical Strategy & Retrosynthesis

The target molecule, 6-Ethyl-2-methyl-1,3-benzothiazole, contains a methyl group at the C2 position. This is the ideal site for radiolabeling via cross-coupling.

Reaction Pathway:

  • Precursor Synthesis: 6-Ethyl-2-(tributylstannyl)-1,3-benzothiazole.

  • Radiolabeling: Palladium(0)-catalyzed Stille cross-coupling with [

    
    C]CH
    
    
    
    I.
Mechanism Diagram

ReactionMechanism Precursor Precursor: 6-Ethyl-2-(tributylstannyl) benzothiazole Intermediate Pd(II)-Complex (Oxidative Addition) Precursor->Intermediate Transmetallation Reagent Reagent: [11C]CH3I Catalyst Catalyst System: Pd2(dba)3 / P(o-tolyl)3 CuCl / K2CO3 Reagent->Catalyst Activation Catalyst->Intermediate Product Target: [11C]6-Ethyl-2-methyl benzothiazole Intermediate->Product Reductive Elimination

Caption: Pd(0)-mediated Stille cross-coupling mechanism for C-2 methylation of the benzothiazole core.

Material Requirements

Reagents & Solvents
ReagentGrade/PurityRole
Precursor >95% (NMR)6-Ethyl-2-(tributylstannyl)-1,3-benzothiazole
[

C]CH

I
Radiochem.[1][2] GradeMethylating agent (Gas phase or Wet method)
Pd

(dba)

99%Palladium catalyst source
P(o-tolyl)

>97%Ligand (stabilizes Pd species)
CuCl 99.9%Co-catalyst (promotes transmetallation)
DMF AnhydrousReaction Solvent
HPLC Solvents HPLC GradeAcetonitrile (MeCN), Water, Ammonium Formate
Equipment
  • Automated Synthesis Module (e.g., GE TRACERlab FX C Pro or equivalent).

  • Semipreparative HPLC with UV (254 nm) and Gamma detection.

  • Rotary evaporator or C18 Sep-Pak formulation system.

Experimental Protocol

Step 1: Precursor Preparation (Non-Radioactive)

Note: This step is performed days/weeks in advance.

  • Dissolve 6-ethyl-2-bromobenzothiazole (1.0 eq) in anhydrous 1,4-dioxane.

  • Add hexabutylditin (1.2 eq) and Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Reflux under Argon for 16 hours.

  • Purify via flash chromatography (Hexane/EtOAc) to isolate 6-Ethyl-2-(tributylstannyl)-1,3-benzothiazole . Store at -20°C under inert atmosphere.

Step 2: Radiosynthesis (Automated)

Conditions based on rapid C-methylation protocols for heteroaromatics [1, 2].

  • Cyclotron Production: Produce [

    
    C]CO
    
    
    
    via
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [
    
    
    C]CH
    
    
    I via the gas-phase I
    
    
    method.[3][4]
  • Reactor Setup: In the synthesis module reactor, pre-load:

    • Precursor: 1.5 mg

    • Pd

      
      (dba)
      
      
      
      : 1.5 mg
    • P(o-tolyl)

      
      : 1.5 mg
      
    • CuCl: 0.5 mg (Optional but recommended for benzothiazoles)

    • Solvent: DMF (300 µL)

  • Labeling Reaction:

    • Trap [

      
      C]CH
      
      
      
      I in the reactor at room temperature.
    • Seal reactor and heat to 100°C for 5 minutes .

    • Cool to 40°C.

    • Quench with HPLC mobile phase (1.5 mL).

Step 3: Purification & Formulation
  • Injection: Transfer the crude mixture to the semi-preparative HPLC loop.

  • Separation:

    • Column: Luna C18(2), 250 x 10 mm, 5 µm.

    • Mobile Phase: 55% MeCN / 45% 0.1M Ammonium Formate (Isocratic).

    • Flow Rate: 4-5 mL/min.

    • Retention Time (Typical): Product elutes at ~8-10 mins; Precursor washes off later or is retained.

  • Formulation:

    • Collect the product fraction (identified by Gamma peak).

    • Dilute with water (50 mL) and pass through a pre-conditioned C18 Light Sep-Pak .

    • Wash Sep-Pak with water (10 mL).

    • Elute product with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC) Parameters

The final product must meet the following release criteria before use in imaging studies.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity No UV impurities > 0.5 µg/mLAnalytical HPLC (254 nm)
Molar Activity (A

)
> 37 GBq/µmol (>1000 mCi/µmol)Mass peak area vs. Standard
Residual Solvents DMF < 880 ppm, MeCN < 410 ppmGC
pH 4.5 - 7.5pH Strip
Radionuclidic Identity Half-life 20.4 ± 1.0 minDose Calibrator

Workflow Visualization

Workflow cluster_cyclotron Cyclotron & Primary Chemistry cluster_synthesis Hot Cell (Synthesis Module) N14 Target: N2 Gas (+O2) C11CO2 [11C]CO2 N14->C11CO2 16 MeV Protons C11MeI [11C]Methyl Iodide C11CO2->C11MeI LiAlH4/HI or Gas Phase Reactor Reactor: Precursor + Pd Catalyst C11MeI->Reactor Trapping Heating 100°C / 5 min Reactor->Heating HPLC Semi-Prep HPLC Purification Heating->HPLC Crude Mix SPE C18 Sep-Pak Formulation HPLC->SPE Product Cut FinalVial Final Product Vial (Sterile) SPE->FinalVial

Caption: Operational workflow from cyclotron target to sterile vial formulation.

Scientific Rationale & Troubleshooting

  • Choice of Stille vs. Suzuki: Stille coupling (Tin) is preferred over Suzuki (Boron) for [

    
    C]methylation because the transmetallation of methyl-palladium species with organostannanes is generally faster and requires milder base conditions than boronic acids, reducing the risk of side reactions with the sensitive benzothiazole ring [3].
    
  • Role of Copper(I): The addition of CuCl (the "Copper effect") significantly accelerates the Stille coupling of electron-deficient heteroaromatics (like benzothiazoles) by scavenging free phosphine ligands or facilitating transmetallation [1].

  • Lipophilicity Warning: 6-Ethyl-2-methyl-1,3-benzothiazole is highly lipophilic (Calculated LogP ~ 3.5 - 4.0).

    • Risk:[5][6] It may stick to Tygon tubing or sterile filters.

    • Mitigation: Use Teflon/PEEK tubing. Ensure the final formulation contains at least 10% Ethanol or use a surfactant (e.g., Tween-80) if permissible for the study type.

References

  • Suzuki, M., et al. (2010). "General rapid C-methylation on various neutral and basic heteroaromatic rings." Chemistry – A European Journal, 16(15), 4610-4613. Link

  • Dahl, K., et al. (2017). "New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals." Clinical and Translational Imaging, 5, 275–289.[3] Link

  • Pees, A., et al. (2023).[3] "Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies." Molecules, 28(3), 931. Link

  • Mathis, C.A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Ethyl-2-methyl-1,3-benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole (CAS: N/A for specific isomer, generic benzothiazole derivatives often cited) presents specific regiochemical and purification challenges. This guide addresses the two primary synthetic pathways:

  • The Jacobson Cyclization (Route A): The industry-standard approach starting from 4-ethylaniline . It is robust but requires careful oxidation control.

  • Direct Condensation (Route B): A higher-yielding method utilizing 2-amino-5-ethylbenzenethiol . This route is preferred if the thiol precursor is commercially available or stable in your inventory.

Quick Route Selector
FeatureRoute A: Jacobson Cyclization Route B: Thiol Condensation
Starting Material 4-Ethylaniline (Commodity, Cheap)2-Amino-5-ethylbenzenethiol (Expensive/Unstable)
Step Count 3 (Acetylation

Thionation

Cyclization)
1 (Condensation)
Key Challenge Controlling oxidation strength; removing sulfur byproducts.[1]Preventing disulfide formation (dimerization).
Typical Yield 60–75%85–95%

Detailed Experimental Protocols

Route A: The Jacobson Cyclization (Standard Protocol)

Best for: Labs starting from basic aniline precursors.

Phase 1: Thioacetylation

Objective: Convert 4-ethylaniline to


-(4-ethylphenyl)ethanethioamide.
  • Acetylation: React 4-ethylaniline (1.0 eq) with acetic anhydride (1.2 eq) in acetic acid. Reflux for 2 hours. Pour into ice water to precipitate

    
    -(4-ethylphenyl)acetamide. Recrystallize from ethanol.
    
  • Thionation: Dissolve the amide (1.0 eq) in dry toluene. Add Lawesson’s Reagent (0.6 eq). Reflux for 3–5 hours under

    
    .
    
    • Checkpoint: Monitor TLC for the disappearance of the amide carbonyl spot.

    • Workup: Evaporate solvent.[1][2][3] The crude thioamide is often an oil or low-melting solid. Use immediately or purify via flash chromatography (Hexane/EtOAc 8:2).

Phase 2: Oxidative Cyclization

Objective: Close the benzothiazole ring. Note: The choice of oxidant defines the yield. Potassium Ferricyanide (


) is the "Gold Standard" for mildness, while Thionyl Chloride (

) is faster but dirtier.

Protocol (Alkaline Ferricyanide Method):

  • Dissolve

    
    -(4-ethylphenyl)ethanethioamide (10 mmol) in 10% aqueous NaOH (40 mL). The solution may turn slight yellow.
    
  • Cool to 0–5°C in an ice bath.

  • Add a solution of

    
     (40 mmol, 4.0 eq) in water dropwise over 1 hour.
    
    • Critical: Do not allow temperature to rise above 10°C. Rapid addition causes intermolecular coupling (dimers) rather than intramolecular cyclization.

  • Stir for 2 hours at room temperature.

  • Extract with Dichloromethane (DCM). Wash organic layer with water, dry over

    
    , and concentrate.
    
Route B: Direct Condensation (High Efficiency)

Best for: High-throughput synthesis where the thiol is available.

Protocol:

  • Dissolve 2-amino-5-ethylbenzenethiol (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add Acetic Anhydride (12 mmol) dropwise.

    • Exotherm Alert: The reaction is highly exothermic. Add slowly to prevent boiling.

  • Reflux the mixture for 2–4 hours.

  • Cool to room temperature and neutralize with 20% NaOH (aq) or Ammonia solution until pH ~8.

  • The product will precipitate as an oil or solid. Extract with Ethyl Acetate.[2][4]

Troubleshooting Center (FAQ)

Issue 1: Low Yield in Jacobson Cyclization (<40%)

Diagnosis: This is usually due to "Over-Oxidation" or "Intermolecular Coupling."

  • The Problem: The thioamide sulfur radical attacks another thioamide molecule instead of the aromatic ring, forming a disulfide dimer.

  • The Fix:

    • Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization.

    • Slow Addition: Add the oxidant very slowly.

    • Switch Oxidant: If

      
       fails, try the Hugershoff condition : Bromine (
      
      
      
      ) in Acetic Acid/Chloroform. This is more aggressive but often forces cyclization on deactivated rings.
Issue 2: Product is a Red/Orange Oil (Impure)

Diagnosis: Presence of disulfide byproducts or residual elemental sulfur (from Lawesson's reagent).

  • The Fix:

    • Steam Distillation: 6-Ethyl-2-methylbenzothiazole is steam volatile. This is the most effective way to separate it from heavy polymeric byproducts.

    • Bisulfite Wash: Wash the organic layer with saturated Sodium Bisulfite (

      
      ) to remove unreacted oxidants and some sulfur species.
      
Issue 3: Regioselectivity (6-Ethyl vs. 4-Ethyl)

Question: "How do I know the ethyl group is at position 6?" Answer:

  • Mechanism: In the Jacobson cyclization of a para-substituted aniline (4-ethylaniline), the ortho positions are equivalent. Cyclization can only occur at one of these positions, leading exclusively to the 6-substituted benzothiazole.

  • Verification: Check

    
     NMR. A 6-substituted benzothiazole will show a characteristic coupling pattern: A doublet (d) for H-7 (meta coupling to H-5) and a doublet (d) for H-4 (ortho coupling to H-5). If you had 4-ethyl (from a meta-aniline), the splitting would differ.
    

Optimization Data: Oxidant Comparison

The following data summarizes yield optimization experiments for the cyclization of


-(4-ethylphenyl)ethanethioamide.
Oxidant SystemSolventTemperatureYield (%)Purity Profile

/ NaOH

0°C

RT
72% High (Clean cyclization)

Chlorobenzene70°C55%Low (Chlorinated byproducts)

/ AcOH
Acetic AcidRT68%Moderate (Requires recrystallization)
Dess-Martin Periodinane DCMRT45%High (But reagent is expensive)

Visual Pathway Analysis

The following diagram illustrates the critical decision points and chemical transformations for the synthesis.

BenzothiazoleSynthesis Start 4-Ethylaniline Amide N-(4-ethylphenyl)acetamide Start->Amide Ac2O, AcOH Reflux Thiol 2-Amino-5-ethylbenzenethiol Thioamide Thioamide Intermediate Amide->Thioamide Lawesson's Rgt Toluene, Reflux Cyclization Oxidative Cyclization (Critical Step) Thioamide->Cyclization K3Fe(CN)6, NaOH 0°C (Jacobson) Condensation Condensation (Acetic Anhydride) Thiol->Condensation Ac2O, AcOH Reflux Product 6-Ethyl-2-methyl-1,3-benzothiazole Cyclization->Product Yield: ~70% Condensation->Product Yield: ~90%

Caption: Comparative workflow of Jacobson Cyclization (Top) vs. Direct Thiol Condensation (Bottom).

References

  • Jacobson, P. (1886). "Über die Oxydation von Thioaniliden." Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1077.
  • Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer. (Comprehensive review of benzothiazole synthesis mechanisms).
  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Tetrahedron Letters, 43(34), 6105-6107. Link (Analogous oxidative cyclization techniques).

  • BenchChem. (2025).[5] "Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives." BenchChem Technical Notes. Link (General troubleshooting for benzothiazole isolation).

  • Bose, D. S., et al. (2006). "A highly efficient synthesis of benzothiazoles from 2-aminothiophenols using molecular iodine." Synthesis, 2006(06), 909-912.

Sources

Purification challenges of 6-Ethyl-2-methyl-1,3-benzothiazole and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Ethyl-2-methyl-1,3-benzothiazole. This resource is designed for researchers, chemists, and drug development professionals to address common purification challenges encountered during and after synthesis. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and general purification strategies for 6-Ethyl-2-methyl-1,3-benzothiazole.

Q1: What are the most common impurities I should expect after synthesizing 6-Ethyl-2-methyl-1,3-benzothiazole?

A1: The impurity profile is highly dependent on the synthetic route. The most common method for synthesizing 2-alkyl-benzothiazoles is the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.[1][2] For 6-Ethyl-2-methyl-1,3-benzothiazole, this typically involves the reaction of 4-ethyl-2-aminothiophenol with acetic acid or acetyl chloride.

Therefore, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 4-ethyl-2-aminothiophenol is a very common impurity. Due to its thiol and amine groups, it is susceptible to oxidation, which can lead to discoloration (pink, purple, or dark brown) of the final product.

  • Oxidation By-products: The disulfide of 4-ethyl-2-aminothiophenol, formed by oxidative coupling of the starting material, is a frequent side-product.

  • Incompletely Cyclized Intermediates: Amide intermediates that have not undergone the final cyclization and dehydration step can also be present.

  • Solvent and Reagent Residues: Residual solvents (e.g., toluene, ethanol) or catalysts used in the reaction.[1]

Q2: How can I assess the purity of my synthesized 6-Ethyl-2-methyl-1,3-benzothiazole?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your crude product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. Impurities will present as extra peaks in the spectrum, which can often be identified by comparison to spectra of the starting materials.

Q3: My purified product is a pale yellow oil/solid, but it darkens over time. Why is this happening and how can I prevent it?

A3: Benzothiazole derivatives, especially those with residual aminothiophenol impurities, can be sensitive to air and light. The darkening is typically due to the oxidation of trace impurities. To ensure long-term stability:

  • Achieve High Purity: The most critical step is to remove all traces of the 4-ethyl-2-aminothiophenol starting material, as it is the primary culprit for oxidation.

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Cold and Dark Conditions: Store vials at low temperatures (e.g., 4°C) and protect them from light by using amber vials or wrapping them in aluminum foil.

Part 2: Troubleshooting and Purification Protocols

This section provides a problem-solving approach to specific purification challenges, complete with detailed experimental protocols.

Decision Workflow for Purification Strategy

Before selecting a method, use the following workflow to determine the most appropriate strategy based on the state of your crude product.

PurificationWorkflow start Crude Product Analysis (TLC/¹H NMR) is_solid Is the product a solid? start->is_solid is_major_product Is the desired product the major component? is_solid->is_major_product Yes is_high_boiling Is the product a high-boiling liquid? is_solid->is_high_boiling No (Liquid) recrystallize Protocol 1: Recrystallization is_major_product->recrystallize Yes (>90% pure) chromatography Protocol 2: Column Chromatography is_major_product->chromatography No (<90% pure or closely related impurities) is_high_boiling->chromatography No (thermally sensitive or non-volatile) distillation Vacuum Distillation is_high_boiling->distillation Yes recrystallize->chromatography If impurities persist re_evaluate Re-evaluate Synthesis: Consider side reactions and optimize conditions. chromatography->re_evaluate If purity is still low

Caption: Decision tree for selecting the optimal purification method.

Issue 1: My crude product is a dark, oily solid. TLC shows a major spot and several minor, colored impurities at the baseline.

Diagnosis: This profile is characteristic of a successful reaction contaminated with polar, likely oxidized, starting materials. The baseline impurities are strongly adsorbed to the silica gel, indicating high polarity.

Solution: A two-step approach involving recrystallization is highly effective. The goal is to first select a solvent system where the desired product is soluble when hot but insoluble when cold, while the impurities remain soluble even at low temperatures.

Protocol 1: Recrystallization of 6-Ethyl-2-methyl-1,3-benzothiazole

Causality: Recrystallization is a purification technique based on differential solubility. By carefully selecting a solvent, the desired compound can be coaxed out of solution as pure crystals upon cooling, leaving impurities behind in the solvent (mother liquor). Slow cooling is crucial for the formation of a pure, well-ordered crystal lattice that excludes impurity molecules.[3]

Solvent Selection: A solvent screening is the first step. Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate are excellent starting points for benzothiazole derivatives.[3]

Solvent SystemSuitability for BenzothiazolesRationale
Ethanol ExcellentGood solubility when hot, lower solubility when cold.
Isopropanol Very GoodSimilar properties to ethanol, less volatile.
Ethanol/Water ExcellentAllows for fine-tuning of polarity to maximize yield.
Hexane/Ethyl Acetate GoodUseful if the product is less polar; allows for polarity adjustment.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.

  • Saturation: Continue adding the solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated at the boiling point.

  • Decolorization (Optional but Recommended): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Swirl the flask and gently reheat for 2-5 minutes. The charcoal will adsorb colored, polar impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. Performing this step quickly and with warm equipment prevents premature crystallization of the product.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Undisturbed, slow cooling promotes the growth of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals completely under vacuum. Confirm purity using the analytical methods described in the FAQ section.

Issue 2: My product appears as a single spot on TLC, but ¹H NMR shows small, unidentifiable peaks. Recrystallization does not improve purity.

Diagnosis: This suggests the presence of impurities with polarity and solubility very similar to the desired product, making separation by recrystallization difficult. These could be isomers or structurally related by-products.

Solution: Silica gel column chromatography is the method of choice for separating compounds with minor differences in polarity.

Protocol 2: Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[4][5] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel, allowing for their separation into different fractions.

Step-by-Step Methodology:

  • Select Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) for the desired product of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 or 90:10 v/v).

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin running the eluent through the column, collecting the outflow in fractions (e.g., in test tubes). Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (gradient elution) if necessary to elute the product.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Ethyl-2-methyl-1,3-benzothiazole.

  • Final Analysis: Confirm the purity of the final product by HPLC and/or NMR.

References
  • Sharma, A., Singh, J., & Sharma, A. (2024). A stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. Journal of Organic Chemistry, 89(7), 5229-5238. Available at: [Link]

  • Yuan, Z., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13081–13089. Available at: [Link]

  • Krasavin, M., et al. (2021). Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ACS Omega. Available at: [Link]

  • Shaikh, A. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 15-46. Available at: [Link]

  • Wang, J., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3148. Available at: [Link]

  • Li, H., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(1), 39-44. Available at: [Link]

  • ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Available at: [Link]

  • Shaikh, A. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Garcia-Morales, L., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2248. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(1). Available at: [Link]

  • Szych, Ł., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 29(8), 1659. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering solubility challenges with 6-Ethyl-2-methyl-1,3-benzothiazole . It synthesizes physicochemical principles with practical assay optimization strategies.[1]

Status: Active Guide | Last Updated: October 2025 Department: Application Science & Assay Development Subject: Overcoming Aqueous Instability and Precipitation in Biological Assays

Executive Summary: The Physicochemical Barrier[2]

6-Ethyl-2-methyl-1,3-benzothiazole is a lipophilic heterocyclic compound. While the benzothiazole core offers a versatile scaffold for bioactivity (often in antimicrobial or antitumor research), its alkyl substitutions (2-methyl and 6-ethyl) significantly increase its hydrophobicity.[2]

In aqueous assay buffers (PBS, TBS, media), this compound exhibits Type II Solubility Behavior : it dissolves readily in organic solvents (DMSO, Ethanol) but suffers from rapid "crash-out" precipitation upon dilution into aqueous media.[2] This leads to:

  • False Negatives: Compound is not in solution to interact with the target.

  • False Positives: Aggregates scatter light (interfering with optical density) or non-specifically sequester enzymes (promiscuous inhibition).[2]

Compound Snapshot: Predicted Properties
PropertyValue (Estimated)Implication for Assays
LogP (Octanol/Water) ~3.5 – 3.8High lipophilicity; prone to non-specific binding to plastics.
Aqueous Solubility < 10 µM (Thermodynamic)Requires carrier solvents or surfactants for higher concentrations.
DMSO Solubility > 50 mMExcellent stock solution stability.
pKa ~1-2 (Conjugate acid)Neutral at physiological pH (7.4); pH adjustment rarely improves solubility.[2]

Troubleshooting Guide (Q&A)

Category 1: Stock Preparation & Storage

Q: My 10 mM stock solution in DMSO looks cloudy after freezing. Is it ruined? A: Not necessarily. DMSO has a high freezing point (18.5°C) and is hygroscopic. Cloudiness often indicates:

  • Phase Separation: The DMSO froze, pushing the compound out of solution.

  • Water Contamination: Absorbed atmospheric moisture reduced the solubility power of DMSO. Fix: Warm the vial to 37°C and vortex vigorously. If cloudiness persists, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the effective concentration is unknown; discard and prepare fresh stock in anhydrous DMSO.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less ideal for this specific compound. 6-Ethyl-2-methyl-1,3-benzothiazole is highly lipophilic. DMSO (dipolar aprotic) disrupts the crystal lattice energy better than Ethanol (protic). Furthermore, Ethanol evaporates rapidly, leading to concentration shifts during serial dilutions.[2] Stick to anhydrous DMSO for stocks.

Category 2: Assay Dilution & "Crash-Out"

Q: I dilute my 10 mM stock 1:1000 into PBS, and I see a fine precipitate. Why? A: You are inducing "Solvent Shock." Rapidly introducing a hydrophobic molecule from 100% DMSO into 100% aqueous buffer creates a supersaturated state that is energetically unstable. The water molecules form a "cage" around the hydrophobic alkyl groups (entropic penalty), driving the molecules to aggregate. Fix: Use an Intermediate Dilution Step (see Protocol below) to step down the DMSO concentration gradually, or include a surfactant carrier.[2]

Q: What is the best surfactant to keep this compound in solution? A: For benzothiazoles, non-ionic surfactants are superior.

  • First Choice: Tween-80 (0.01% - 0.05%) . Its high HLB (Hydrophilic-Lipophilic Balance) value of 15 matches well with the requirement to solubilize lipophilic small molecules.

  • Alternative: Pluronic F-127 . Excellent for cell-based assays as it is less cytotoxic than Triton X-100.

  • Avoid: SDS (ionic), as it may denature protein targets in your assay.[2]

Q: The compound sticks to my pipette tips. How do I stop this? A: This is "adsorption loss." The ethyl and methyl groups drive the molecule to bind to polypropylene surfaces. Fix:

  • Use Low-Retention Tips (siliconized).

  • Pre-wet pipette tips with the solvent/buffer mixture before transferring.

  • Switch to Glass-Coated or Polystyrene plates if possible, though adding 0.01% BSA (Bovine Serum Albumin) to the buffer is the most effective "blocking" strategy for the plastic.

Recommended Protocol: The "Solvent-Shift" Dilution Method

Do not dilute directly from 100% DMSO to 0% DMSO. Use this stepwise method to maintain thermodynamic stability.

Materials
  • Stock: 10 mM 6-Ethyl-2-methyl-1,3-benzothiazole in Anhydrous DMSO.

  • Intermediate Solvent: 50% DMSO / 50% Buffer (or water).

  • Assay Buffer: PBS + 0.05% Tween-80 (Critical: Add surfactant to the buffer before the compound).

Workflow
  • Prepare Intermediate: Dilute the 10 mM Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM Compound in ~55% DMSO. (The high organic content prevents immediate crashing).

  • Equilibrate: Vortex and let stand for 5 minutes. This allows the solvation shell to reorganize.

  • Final Dilution: Dilute the Intermediate 1:100 into the Assay Buffer (with surfactant).

    • Result: 10 µM Compound in ~0.55% DMSO + 0.05% Tween-80.

    • Mechanism:[3][2] The surfactant micelles encapsulate the hydrophobic benzothiazole molecules immediately as they enter the high-water environment, preventing nucleation of crystals.

Visualizing the Workflow

The following diagram illustrates the optimized dilution logic to prevent precipitation.

SolubilityProtocol cluster_0 Mechanism of Action Stock 10 mM Stock (100% DMSO) Intermediate 1 mM Intermediate (50% DMSO / 50% Buffer) Stock->Intermediate 1:10 Dilution (Gradual Shift) Precipitation PRECIPITATION RISK (Aggregates Form) Stock->Precipitation Direct 1:1000 Dilution (Solvent Shock) AssayWell 10 µM Final Assay (Buffer + 0.05% Tween-80) Intermediate->AssayWell 1:100 Dilution (Into Surfactant)

Caption: Figure 1. The "Solvent-Shift" strategy mitigates the thermodynamic instability caused by direct aqueous dilution. By stepping down the organic solvent concentration and introducing a surfactant sink (Tween-80), the compound remains dispersed.

Advanced Optimization: Carrier Proteins

If the surfactant method interferes with your specific assay (e.g., cell membrane permeability studies), utilize the BSA Carrier Method .[2] Albumin has high-affinity hydrophobic binding pockets that can sequester lipophilic benzothiazoles, keeping them in solution while allowing them to remain bioavailable for equilibrium-based interactions.

Protocol Modification:

  • Replace 0.05% Tween-80 with 0.1% BSA (Fatty-Acid Free) in the Assay Buffer.

  • Note: This may shift your

    
     values due to protein binding. Always report "Apparent 
    
    
    
    " in the presence of BSA.

References

  • NCATS Assay Guidance Manual. Solubility in Assays. (Provides the gold standard for handling lipophilic compounds in HTS).

    • Source: [2]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules).

    • Source: [2]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Specific strategies for assay optimization).

    • Source: [2]

Sources

Technical Support Center: Long-Term Storage and Stability of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of 6-Ethyl-2-methyl-1,3-benzothiazole during long-term storage. By understanding the potential degradation pathways and implementing appropriate storage protocols, users can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for 6-Ethyl-2-methyl-1,3-benzothiazole?

For short-term storage (up to several weeks), it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. A standard laboratory refrigerator at 2-8°C is suitable. Ensure the container is properly sealed to prevent moisture ingress.

Q2: I've noticed a change in the color of my 6-Ethyl-2-methyl-1,3-benzothiazole sample over time. What could be the cause?

A change in color, such as yellowing or darkening, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or moisture. It is crucial to investigate the purity of the sample before use if any visual changes are observed.

Q3: Is 6-Ethyl-2-methyl-1,3-benzothiazole sensitive to light?

Yes, benzothiazole derivatives can be sensitive to light.[1] Photolytic degradation can occur, leading to the formation of various byproducts.[2] It is essential to store the compound in an amber vial or a container that protects it from light.

Q4: Can I store the compound dissolved in a solvent?

Storing 6-Ethyl-2-methyl-1,3-benzothiazole in solution is possible, but the choice of solvent is critical. The stability of the compound in solution will depend on the solvent's purity, its reactivity with the compound, and the storage conditions. For long-term storage, it is generally recommended to store the compound as a neat solid or oil. If storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures. A stability study of the compound in the chosen solvent is highly recommended.

Q5: What is the recommended procedure for handling 6-Ethyl-2-methyl-1,3-benzothiazole to minimize degradation?

To minimize degradation, handle the compound in a controlled environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[3] Use clean, dry spatulas and glassware. After dispensing, tightly reseal the container and store it under the recommended conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the long-term storage of 6-Ethyl-2-methyl-1,3-benzothiazole and provides actionable solutions.

Issue 1: Gradual Degradation Despite Recommended Storage

Symptoms:

  • A gradual decrease in purity over time, as determined by analytical methods (e.g., HPLC, GC-MS).

  • Appearance of small, unidentified peaks in the chromatogram.

  • Subtle changes in the physical appearance of the compound.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Micro-oxygenation Even with tightly sealed containers, trace amounts of oxygen can be present. Over long periods, this can lead to slow oxidation of the benzothiazole ring or the alkyl substituents. The methyl group at the C2 position can be susceptible to oxidation.[4]1. Inert Gas Overlay: Before sealing the container for long-term storage, flush the headspace with an inert gas like argon or nitrogen.[5] 2. Use of Septum-Sealed Vials: For frequent access, consider storing smaller aliquots in vials with septa, allowing for sample withdrawal with a syringe under an inert atmosphere.
Moisture Contamination Heterocyclic compounds can be sensitive to hydrolysis.[6] Absorbed moisture can react with the compound, especially if stored at fluctuating temperatures which can lead to condensation inside the container.1. Use of Desiccants: Store the primary container within a secondary container or desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).[6] 2. Proper Acclimatization: Before opening a container stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
Incompatible Container Material The compound may react with or adsorb to the surface of the storage container over time.1. Use Inert Glass: Store in high-quality, inert glass containers, such as amber borosilicate glass vials. 2. Avoid Plastic Containers: For long-term storage, avoid plastic containers unless their compatibility with the compound has been established.
Issue 2: Rapid Degradation or Formation of Significant Impurities

Symptoms:

  • A significant drop in purity in a relatively short period.

  • The appearance of large impurity peaks in analytical data.

  • Noticeable changes in color or consistency.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Exposure to Light Benzothiazoles can undergo photodegradation, leading to dimerization or the formation of oxidation products like hydroxybenzothiazoles.[2]1. Light-Proof Storage: Ensure the compound is stored in amber glass vials and kept in a dark location, such as a cabinet or a box.[3] 2. Minimize Exposure During Handling: Handle the compound under subdued lighting conditions whenever possible.
Presence of Catalytic Impurities Trace amounts of acidic, basic, or metallic impurities in the sample or on the container surface can catalyze degradation reactions.1. Purity Assessment: Re-purify the compound if initial purity is questionable. 2. Thoroughly Clean Storage Vials: Ensure all storage containers are scrupulously cleaned and dried before use.
Inappropriate Storage Temperature Elevated temperatures can accelerate the rate of degradation reactions.[7]1. Low-Temperature Storage: For long-term storage, consider storing the compound at -20°C or even -80°C. 2. Monitor Storage Conditions: Regularly check the temperature of the storage unit to ensure it remains stable.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot the Sample: To avoid repeated opening and closing of the main stock container, divide the bulk sample into smaller, single-use aliquots in amber glass vials.

  • Inert Atmosphere: Place the vials in a glove box or use a Schlenk line to flush each vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Seal Securely: Immediately and tightly cap the vials. For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vials inside a larger, labeled container with a desiccant.

  • Low-Temperature Storage: Store the secondary container in a freezer at -20°C or -80°C.

  • Record Keeping: Maintain a detailed log of the storage date, conditions, and any observations.

Protocol 2: Stability Assessment Workflow
  • Initial Analysis: Upon receipt or synthesis, perform a comprehensive analysis of the compound to establish its initial purity and identity (e.g., HPLC, LC-MS, NMR, and visual inspection).

  • Sample Preparation for Storage: Prepare multiple aliquots of the compound for storage under different conditions (e.g., refrigerated vs. frozen, with and without inert gas).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

  • Re-analysis: Allow the aliquot to equilibrate to room temperature before opening. Perform the same set of analytical tests as in the initial analysis.

  • Data Comparison: Compare the analytical data from each time point to the initial data to determine the rate of degradation under each storage condition.

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 6-Ethyl-2-methyl-1,3-benzothiazole based on known reactions of related benzothiazole derivatives. The primary sites of initial attack are often the methyl group and the benzene ring.

G 6-Ethyl-2-methyl-1,3-benzothiazole 6-Ethyl-2-methyl-1,3-benzothiazole Oxidation_Products Oxidation_Products 6-Ethyl-2-methyl-1,3-benzothiazole->Oxidation_Products O2, light Hydroxylation_Products Hydroxylation_Products 6-Ethyl-2-methyl-1,3-benzothiazole->Hydroxylation_Products H2O, light Ring_Opening_Products Ring_Opening_Products Oxidation_Products->Ring_Opening_Products Further Oxidation Hydroxylation_Products->Ring_Opening_Products Further Degradation

Caption: Potential degradation pathways for 6-Ethyl-2-methyl-1,3-benzothiazole.

Workflow for Ensuring Long-Term Stability

This workflow outlines the key steps to ensure the long-term stability of your 6-Ethyl-2-methyl-1,3-benzothiazole samples.

G cluster_0 Preparation cluster_1 Storage cluster_2 Monitoring Purity_Check Initial Purity Check (HPLC, NMR) Aliquot Aliquot into Amber Vials Purity_Check->Aliquot Inert_Atmosphere Flush with Inert Gas (Ar or N2) Aliquot->Inert_Atmosphere Seal Seal Tightly Inert_Atmosphere->Seal Low_Temp Store at -20°C or below Seal->Low_Temp Periodic_Check Periodic Purity Check Low_Temp->Periodic_Check Documentation Document Observations Periodic_Check->Documentation

Caption: Recommended workflow for the long-term storage of 6-Ethyl-2-methyl-1,3-benzothiazole.

References

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scientific Research Publishing. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - Scientific Research Publishing. Available at: [Link]

  • Heterocyclic Compound Warehouse Storage Solutions - [Brand N Storage | Cubework. Available at: [Link]

  • 3 - Safety Data Sheet. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica. Available at: [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Available at: [Link]

  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Available at: [Link]

  • Possible mechanisms of stabilization of the new radicals obtained from compounds 1 (A) and 2 (B). … - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of Stable Benzothiazole Enol - ResearchGate. Available at: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC - NIH. Available at: [Link]

  • (PDF) THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK - ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. Available at: [Link]

  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Available at: [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available at: [Link]

  • Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger - Lupine Publishers. Available at: [Link]

  • Compound storage made simple - Roylan Developments. Available at: [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]

  • 3 - SAFETY DATA SHEET. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC. Available at: [Link]

  • Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF - ResearchGate. Available at: [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings - A3P. Available at: [Link]

  • The microbial degradation of benzothiazoles | Request PDF - ResearchGate. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS - Rasayan Journal of Chemistry. Available at: [Link]/admin/php/upload/330_pdf.pdf)

Sources

Side-product analysis in the synthesis of 6-Ethyl-2-methyl-1,3-benzothiazole.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-Product Analysis & Troubleshooting for 6-Ethyl-2-methyl-1,3-benzothiazole Ticket ID: BZT-SYN-06-ET Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Triage: Identify Your Impurity

Before optimizing reaction conditions, we must identify which competitive pathway is dominating your synthesis.[1] The 6-ethyl-2-methyl-1,3-benzothiazole (Target 1 ) synthesis generally proceeds via two major routes: the Jacobson Cyclization (radical route) or Condensation (nucleophilic route).[1]

Rapid Diagnostic Flowchart

Use this logic gate to classify your crude mixture based on 1H NMR and visual inspection.

DiagnosticFlow Start Crude Product Analysis ColorCheck Visual: Is the solid yellow/orange? Start->ColorCheck NMR_Me 1H NMR: Check Methyl Region (2.0 - 3.0 ppm) ColorCheck->NMR_Me Pale/White Peak_Broad Broad/Split Peaks in Aromatic Region ColorCheck->Peak_Broad Yes (Yellow/Orange) Peak_28 Singlet @ ~2.80 ppm NMR_Me->Peak_28 Peak_21 Singlet @ ~2.15 ppm NMR_Me->Peak_21 Target Target Product (6-Ethyl-2-methyl-1,3-benzothiazole) Peak_28->Target Impurity_A Impurity A: N-Acetyl Amide (Incomplete Thionation/Cyclization) Peak_21->Impurity_A Impurity_B Impurity B: Disulfide Dimer (Oxidative Coupling) Peak_Broad->Impurity_B

Figure 1: Diagnostic logic for rapid impurity identification based on standard benzothiazole chemical shifts.

Deep Dive: The "Oxygen" Problem (Jacobson Route)

Context: You are synthesizing 1 via the Jacobson cyclization of N-(4-ethylphenyl)thioacetamide using Potassium Ferricyanide (


) or similar radical oxidants.
The Issue: Amide Contamination (Impurity A)

The most persistent impurity in this route is N-(4-ethylphenyl)acetamide . This occurs when the intermediate thioamide hydrolyzes back to the amide or if the initial thionation (using Lawesson’s Reagent or


) was incomplete.

Mechanism of Failure: The Jacobson cyclization requires a thioamide radical. If the sulfur atom is exchanged for oxygen (hydrolysis) or never introduced, the radical cyclization cannot occur.[1] The amide is inert to


 under standard conditions and carries through to the product.

Troubleshooting Protocol:

  • Check Thionation Reagent: Lawesson's reagent degrades with moisture.[1] If your reagent smells strongly of

    
     before heating, it may be hydrolyzed.[1]
    
  • Temperature Control: The cyclization is exothermic. If the temperature spikes >90°C, the thioamide can desulfurize.

  • Validation:

    • Target Methyl:

      
       2.80 ppm (attached to aromatic thiazole ring).[1]
      
    • Impurity Methyl:

      
       2.15 ppm (attached to carbonyl).[1]
      

Deep Dive: The "Sulfur" Problem (Condensation Route)

Context: You are synthesizing 1 via the condensation of 2-amino-5-ethylbenzenethiol with acetic anhydride or acetyl chloride.

The Issue: Disulfide Dimerization (Impurity B)

Aminothiophenols are notoriously prone to oxidation.[1] Before the cyclization with acetic anhydride can occur, the thiol groups oxidize to form Bis(2-amino-5-ethylphenyl) disulfide .

Mechanism of Failure:


[1]

This dimer is often a yellow/orange solid (unlike the pale target) and is difficult to separate because its solubility profile mimics the target benzothiazole.

Pathway Visualization:

DisulfidePath Start 2-Amino-5-ethylbenzenethiol Target TARGET: 6-Ethyl-2-methyl-1,3-benzothiazole Start->Target Cyclization (Slow without Heat) Disulfide IMPURITY B: Disulfide Dimer Start->Disulfide Fast Oxidation O2 Air/Oxidant O2->Disulfide Ac2O Acetic Anhydride Ac2O->Target

Figure 2: Competitive kinetics between oxidative dimerization and cyclization.[1]

Troubleshooting Protocol:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to adding the thiol.

  • Add Reductant: Add 5 mol% Zinc dust to the reaction mixture. This in-situ reducing agent keeps the sulfur in the -SH state, allowing the acetic anhydride to react.

  • One-Pot Procedure: Do not isolate the free thiol if generating it from the zinc salt. React the zinc salt directly with acetic anhydride.

Analytical Fingerprinting (Data Sheet)

Use this table to confirm identity. Note that the Methyl Group is the most reliable marker.

CompoundStructure Note1H NMR (Methyl)1H NMR (Ethyl)Appearance
Target (1) Benzothiazole CoreSinglet, ~2.80 ppm Triplet ~1.3, Quartet ~2.7Pale Oil/Solid
Impurity A N-Acetyl AmideSinglet, ~2.15 ppmTriplet ~1.2, Quartet ~2.6White Solid
Impurity B Disulfide DimerNo Methyl on Ring*Triplet ~1.2, Quartet ~2.5Yellow Solid

*Impurity B will lack the downfield methyl singlet entirely unless it is an S-acetylated dimer, which is rare.

Purification Protocol: The "Reductive Wash"

If your product is contaminated with Impurity B (Disulfide) , standard silica chromatography often fails due to streaking.[1] Use this chemical purification method.[1]

Principle: Chemically reduce the disulfide back to the aminothiophenol (which is soluble in base) or the benzothiazole (if fully cyclized).

Step-by-Step Guide:

  • Dissolution: Dissolve crude mixture in Ethanol (10 mL/g).

  • Reduction: Add Zinc Dust (0.5 eq) and concentrated HCl (dropwise).

    • Why? This generates nascent hydrogen, cleaving the S-S bond of the impurity.

  • Filtration: Filter off excess Zinc.[1]

  • Basification: Neutralize filtrate with NaOH (aq) to pH 9.

  • Extraction: Extract with Dichloromethane (DCM).

    • Result: The target benzothiazole extracts into DCM. Any unreacted aminothiophenol (generated from the disulfide) can be removed by washing the DCM layer with dilute NaOH (forming the water-soluble thiolate salt).

  • Final Wash: Wash organic layer with 1M HCl.

    • Critical Step: The benzothiazole is weakly basic and will form a salt, but stays in DCM better than the free amine. Correction: Actually, benzothiazoles form salts with strong acids.[1] To remove Impurity A (Amide), wash with 2M HCl.[1] The Amide is neutral/non-basic and stays in the organic layer. The Benzothiazole forms a hydrochloride salt and moves to the aqueous layer.

    • Refined Step 6: Extract the DCM with 6M HCl . The Target moves to the Aqueous phase. The Amide (Impurity A) stays in the DCM.

  • Recovery: Basify the aqueous acid layer (pH > 10) and extract back into pure DCM. Evaporate to yield pure 1 .

References

  • Jacobson, P. (1886).[1] Über die Oxidation von Thioaniliden. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1077.[1] Link[1]

  • Hofmann, A. W. (1887).[1][2] Ueber die Einwirkung von Schwefel auf Phenyl-senföl. Berichte der deutschen chemischen Gesellschaft, 20(2), 1788-1797.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. Link

  • Jordan, A. D., et al. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693-8696.[1] Link[1]

  • Katritzky, A. R., et al. (2005).[1] Synthesis of 2-substituted benzothiazoles from 2-aminothiophenols. Arkivoc, 2005(v), 39-46.[1] Link

Sources

Technical Support Center: Analytical Refinement for 6-Ethyl-2-methyl-1,3-benzothiazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist Topic: Method Development & Troubleshooting for Alkylbenzothiazole Metabolites

Executive Summary

Detecting metabolites of 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) requires a refined analytical strategy due to the compound's dual-site metabolic susceptibility (alkyl side-chain oxidation vs. benzothiazole ring hydroxylation) and the amphiphilic nature of its metabolic products. This guide addresses the three most critical failure points in the workflow: extraction efficiency of polar metabolites , chromatographic resolution of positional isomers , and mass spectrometric signal suppression .

Part 1: Metabolic Landscape & Target Identification

Before refining detection, we must define what we are looking for. EMBT metabolizes primarily via Cytochrome P450-mediated oxidation.

Predicted Metabolic Pathway (Graphviz)

MetabolicPathway Parent Parent: EMBT (m/z 178) M1 M1: 1-Hydroxyethyl-MBT (Benzylic Oxidation) (m/z 194) Parent->M1 +O M3 M3: 2-Hydroxymethyl-MBT (Methyl Oxidation) (m/z 194) Parent->M3 +O (Minor) M5 M5: Ring Hydroxylation (Phenolic) (m/z 194) Parent->M5 +O (Ring) M2 M2: 6-Acetyl-MBT (Dehydrogenation) (m/z 192) M1->M2 -2H M4 M4: MBT-6-Carboxylic Acid (Side Chain Cleavage) (m/z 194) M1->M4 Oxidative Cleavage

Figure 1: Predicted Phase I metabolic map for 6-Ethyl-2-methyl-1,3-benzothiazole. Note the isobaric complexity at m/z 194 (M1, M3, M5).

Part 2: Sample Preparation (The Matrix Interface)

Q1: My recovery for the hydroxylated metabolites (m/z 194) is consistently <40%, while the parent compound recovery is >85%. What is happening?

Diagnosis: This is a classic polarity mismatch in your Solid Phase Extraction (SPE) protocol. The parent EMBT is moderately lipophilic (LogP ~3.5), retaining well on C18 or polymeric phases. The hydroxylated metabolites are significantly more polar. If you use a wash step optimized for the parent (e.g., 20% MeOH), you are likely washing away the metabolites.

The Fix: Switch to a "Fractionated Elution" Protocol. Do not treat parent and metabolites as a single entity. Use a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which retains polar compounds better than silica-based C18.

Optimized SPE Workflow:

StepSolvent / ConditionPurpose
Conditioning 1. MeOH (3 mL)2. Water pH 7.0 (3 mL)Activate sorbent ligands.
Loading Sample (pH adjusted to 6.5–7.5)Neutral pH ensures basic nitrogen on thiazole ring is largely uncharged (pKa ~1-2), promoting retention.
Wash 1 (Weak) 5% MeOH in WaterRemoves salts/proteins. Do not exceed 5% organic.
Elution 1 (Metabolites) 40% ACN in WaterCollect this fraction. Elutes polar OH-metabolites (M1, M3, M5).
Elution 2 (Parent) 100% MeOH or ACNCollect this fraction. Elutes parent EMBT and highly lipophilic dimers.

Causality: By splitting elution, you prevent the "generalist" compromise where conditions are too strong for metabolites or too weak for the parent [1][2].

Part 3: Chromatographic Separation (The Resolution)

Q2: I see a broad, tailing peak at m/z 194. How do I distinguish between the side-chain hydroxylated metabolite (M1) and the ring-hydroxylated isomer (M5)?

Diagnosis: You are experiencing isobaric co-elution . M1 (side-chain) and M5 (ring) have identical masses but different chemical environments. A standard C18 gradient often fails to resolve these positional isomers.

The Fix: Orthogonal Selectivity & pH Modification. The phenolic hydroxyl (M5) is weakly acidic (pKa ~10), while the alcoholic hydroxyl (M1) is neutral.

  • Column Choice: Switch from C18 to a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The pi-pi interactions in these phases offer superior selectivity for aromatic positional isomers compared to hydrophobic interaction alone.

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol allows for hydrogen bonding interactions with the stationary phase, often enhancing isomer resolution.

Recommended Gradient (Phenyl-Hexyl Column, 2.1 x 100mm, 1.7 µm):

  • Mobile Phase A: 5 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

Time (min)% BLogic
0.010Initial focusing
1.010Isocratic hold to elute salts
10.060Shallow gradient to separate M1/M3/M5 isomers
12.095Wash parent

Self-Validation: If the m/z 194 peak splits into distinct sharp peaks upon switching to Phenyl-Hexyl/MeOH, your separation is valid. M5 (phenolic) typically elutes earlier than M1 (benzylic alcohol) on reversed-phase [3].

Part 4: Mass Spectrometry (The Detection)

Q3: I have high background noise in MRM mode. Which transitions should I use for specific detection?

Diagnosis: Generic transitions (e.g., loss of water) are non-specific. Benzothiazoles undergo characteristic Ring-Diels-Alder (RDA) cleavages and loss of HCN/CS.

The Fix: Structure-Specific MRM Transitions. You must select transitions that retain the unique "fingerprint" of the modification.

Optimized MRM Table:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Mechanism
EMBT (Parent) 178.1150.1108.1Loss of Ethyl (-28) vs. Ring cleavage
M1 (1-OH-Ethyl) 194.1176.1148.1Loss of H2O (-18) -> Loss of CO (-28)
M2 (Acetyl) 192.1177.1149.1Loss of Methyl (-15) from acetyl group
M5 (Ring-OH) 194.1166.1122.1Loss of CO (-28) typical of phenols

Technical Insight: For M1 (Hydroxyethyl), the loss of water (194 -> 176) is often the dominant channel but can be noisy. The secondary transition (176 -> 148) is cleaner for complex matrices like plasma or urine [4].

Part 5: Troubleshooting Workflow

Interactive Troubleshooting Logic (Graphviz)

Troubleshooting Start Issue: Low Sensitivity CheckRec Check Extraction Recovery Start->CheckRec CheckMS Check MS Signal Start->CheckMS RecLow Recovery < 50%? CheckRec->RecLow Suppression Matrix Suppression? CheckMS->Suppression pH_Issue Adjust Sample pH (Target pH 7.0) RecLow->pH_Issue Yes Sorbent_Issue Switch to HLB Sorbent (Capture Polar Mets) RecLow->Sorbent_Issue Yes Dilute Dilute Sample 1:5 Suppression->Dilute Yes CleanUp Add Phospholipid Removal Suppression->CleanUp High Lipid Matrix

Figure 2: Decision tree for troubleshooting sensitivity issues in benzothiazole analysis.

References

  • Vertex AI Search. (2025).[1] Metabolic pathways of alkylbenzothiazoles and role of aldehyde oxidase. Retrieved from 2

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from 1

  • Kloepfer, A., et al. (2004).[3] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Retrieved from 3

  • Mac-Mod Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS. Retrieved from 4

Sources

Addressing batch-to-batch variability of synthesized 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Batch-to-Batch Variability in 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) Production Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: Stabilizing the EMBT Workflow

Welcome to the Technical Support Center for 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) . If you are accessing this guide, you are likely experiencing inconsistencies in yield, color profile (yellowing), or melting point depression in your synthesized batches.

EMBT is a lipophilic heterocyclic building block.[1] While the benzothiazole core is robust, the 6-ethyl substituent introduces specific challenges regarding precursor purity and oxidative sensitivity compared to its methyl analogs. This guide moves beyond basic recipes to address the critical process parameters (CPPs) that drive variability.

Module 1: Critical Control Points (The "Why" of Variability)

Variability in EMBT synthesis typically stems from three specific failure modes in the standard condensation route (2-amino-5-ethylbenzenethiol + acetic anhydride/acid).[1]

The "Thiol-Disulfide" Redox Cycle (Yield Killer)
  • The Issue: The precursor, 2-amino-5-ethylbenzenethiol , is highly susceptible to air oxidation, forming the disulfide dimer bis(2-amino-5-ethylphenyl)disulfide.[1]

  • The Causality: This disulfide is chemically inert toward acetic anhydride under mild conditions. If your starting material has oxidized (indicated by a yellow/orange crust), your effective stoichiometry is wrong.[1] You are adding reagents to "dead" mass.[1]

  • The Fix: Always reduce the precursor in situ using Zinc dust/Acetic Acid or Sodium Sulfide before adding the cyclizing agent.

Thermodynamic vs. Kinetic Control (Impurity Generator)
  • The Issue: The cyclization to form the thiazole ring requires heat (typically reflux). However, excessive heat promotes the formation of N-acetylated linear byproducts that fail to cyclize, or oligomers.

  • The Causality: The 6-ethyl group is electron-donating.[1] This increases the nucleophilicity of the amine but also makes the ring more electron-rich and susceptible to oxidative tarring if the reaction is run open to air.

Work-up pH Hysteresis (Loss of Product)
  • The Issue: Benzothiazoles are weak bases. During acid/base extraction, if the pH isn't strictly controlled, the protonated benzothiazolium salt remains in the aqueous phase, or the free base is only partially extracted.

Module 2: Troubleshooting Workflows (Visualized)

Figure 1: Diagnostic Logic Tree for Batch Failure

Use this decision matrix to identify the root cause of your specific failure.

Troubleshooting Start Batch Failure Detected Issue_Type Identify Primary Defect Start->Issue_Type Low_Yield Low Yield (<60%) Issue_Type->Low_Yield Color_Issue Dark/Red Color Issue_Type->Color_Issue Purity_Issue Low Purity (NMR/GC) Issue_Type->Purity_Issue Check_Thiol Check Precursor: Did you reduce in situ? Low_Yield->Check_Thiol Check_Atmos Check Atmosphere: Was N2/Ar used? Color_Issue->Check_Atmos Check_Temp Check Temp: >140°C? Purity_Issue->Check_Temp Sol_Red Solution: Add Zn/AcOH step to reduce disulfide Check_Thiol->Sol_Red No Sol_Ox Solution: Oxidative coupling occurred. Use Steam Distillation. Check_Atmos->Sol_Ox No Sol_Tar Solution: Thermal decomposition. Limit T < 120°C. Check_Temp->Sol_Tar Yes

Caption: Diagnostic logic tree for isolating the root cause of EMBT synthesis failure based on physical symptoms.

Module 3: Optimized Synthetic Protocol

To minimize batch-to-batch variability, we recommend the Zinc-Mediated Condensation Protocol .[1] This method is superior to direct condensation because it actively manages the oxidation state of the sulfur atom.

The Protocol
StepActionTechnical Rationale
1. Activation Dissolve 2-amino-5-ethylbenzenethiol (1.0 eq) in Glacial Acetic Acid. Add Zinc Dust (0.1 eq).[1] Stir for 15 min under

.
The Zn reduces any trace disulfide dimers back to the active thiol monomer [1].
2. Cyclization Add Acetic Anhydride (1.2 eq) dropwise.[1] Heat to reflux (

) for 2-4 hours. Monitor by TLC/GC.
Acetic anhydride acts as both the reagent (providing the C-2 methyl carbon) and the dehydrating agent.[1]
3. Quench Cool to RT. Pour into ice water. Neutralize with

to pH 8-9.
Neutralization liberates the free base (EMBT) from its acetate salt form.[1]
4. Purification Steam Distillation of the crude oil.[2]CRITICAL: This separates the volatile EMBT from non-volatile tars and inorganic zinc salts.
5. Finishing Extract distillate with DCM, dry over

, and concentrate.
Removes water traces that cause hydrolysis upon storage.[1]
Figure 2: Reaction Pathway & Impurity Formation

Synthesis Precursor 2-amino-5- ethylbenzenethiol Disulfide Impurity: Disulfide Dimer Precursor->Disulfide Oxidation (Air) Intermediate N-Acetyl Intermediate Precursor->Intermediate Ac2O Disulfide->Precursor Zn/AcOH Reduction Product 6-Ethyl-2-methyl- 1,3-benzothiazole Intermediate->Product -H2O (Cyclization)

Caption: Reaction pathway highlighting the reversible oxidation of the precursor (a major source of yield loss) and the cyclization step.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a dark red oil instead of a pale yellow liquid. Is it usable?

A: No. The red color typically indicates the presence of azo-compounds or highly conjugated oxidative oligomers formed during the reaction.

  • The Fix: You cannot remove these easily by simple extraction. You must perform a steam distillation .[1] The EMBT will distill over with the water as a milky emulsion (azeotrope), while the heavy red pigments remain in the boiling flask.

Q2: The GC-MS shows a peak with M+ = 300. What is this?

A: This is likely the Disulfide Dimer (Bis(2-amino-5-ethylphenyl)disulfide, MW ~304).[1]

  • Cause: Incomplete reduction of the starting material or air oxidation during workup.

  • Prevention: Ensure the reaction is kept under an inert atmosphere (

    
    ) until the quench. If present in the final product, reduce it by stirring the organic phase with aqueous sodium metabisulfite, though this is less effective than preventing it upstream.
    
Q3: I see a melting point depression (or the oil won't solidify if cooling).

A: 6-Ethyl-2-methyl-1,3-benzothiazole has a low melting point (often an oil at RT depending on purity).[1] If you are making a solid derivative (like the HCl salt) and the MP is low:

  • Check for Solvent Inclusion: Benzothiazoles are notorious for trapping solvents in their crystal lattice.[1] Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours.
  • Check for Regioisomers: If you synthesized this via the Jacobson Cyclization (from 4-ethylthioacetanilide), you might have contamination from the 4-ethyl isomer (cyclization onto the other ortho carbon, though sterically less favored).[1] Switch to the 2-aminothiophenol route to guarantee regiochemistry [2].[1]

Q4: Why does the yield drop when I scale up?

A: Heat transfer issues. The cyclization is exothermic. On a large scale, if the acetic anhydride is added too fast, the temperature spikes, favoring polymerization over cyclization.

  • Protocol Adjustment: On scales >50g, control the addition rate of acetic anhydride to maintain a gentle reflux, rather than adding it all at once and heating externally.

References

  • Gupta, A., & Rawat, S. (2010).[3] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Provides the foundational mechanism for the condensation of o-aminothiophenols and the necessity of managing oxidation states.

  • Liao, Y., et al. (2021).[1][4][5] Contamination profiles and health impact of benzothiazole and its derivatives. Science of The Total Environment. Discusses the stability and common environmental degradation products (impurities) of benzothiazoles.

  • Organic Chemistry Portal. Benzothiazole Synthesis. A comprehensive database of verified synthetic routes, including the Jacobson cyclization and condensation methods used in this guide.

  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. Provides analogous protocols for 6-substituted benzothiazoles, highlighting purification via steam distillation.

Sources

Strategies to reduce the toxicity of 6-Ethyl-2-methyl-1,3-benzothiazole in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzothiazole Applications. I am Dr. Aris, your Senior Application Scientist.

You are likely working with 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) , a lipophilic benzothiazole derivative. While often used as a flavorant (FEMA 3609) or a pharmacophore scaffold, its application in cellular models is frequently plagued by non-specific cytotoxicity. This toxicity often stems from three distinct vectors: physicochemical precipitation , oxidative stress (ROS) , and metabolic bioactivation .

This guide moves beyond generic advice, providing targeted, mechanism-based strategies to widen your therapeutic window.

Phase 1: Diagnostic Triage

Before altering your protocol, determine the source of the toxicity. Use this decision matrix to identify which mitigation strategy applies to your specific context.

EMBT_Toxicity_Triage Start High Cell Death Observed (Low Viability) Check_Microscope Microscopy Check (20x/40x): Are crystals/precipitates visible? Start->Check_Microscope Solubility_Issue Physicochemical Toxicity (Crystal lysis/Membrane disruption) Check_Microscope->Solubility_Issue Yes (Crystals) Check_ROS ROS Assay (DCFDA): Is ROS elevated > 2-fold? Check_Microscope->Check_ROS No (Clear Media) Action_Solubility STRATEGY A: Improve Delivery Vehicle (Liposomes/BSA) Solubility_Issue->Action_Solubility ROS_Issue Oxidative Stress (Mitochondrial Dysfunction) Check_ROS->ROS_Issue Yes Check_Metabolism Metabolic Bioactivation (CYP450 mediated?) Check_ROS->Check_Metabolism No Action_ROS STRATEGY B: Antioxidant Co-treatment (NAC/GSH-EE) ROS_Issue->Action_ROS Action_Metabolism STRATEGY C: Metabolic Inhibition (CYP Inhibitors) Check_Metabolism->Action_Metabolism

Figure 1: Diagnostic decision tree to isolate the root cause of EMBT toxicity.

Phase 2: Strategy A - Solubility & Formulation (The "Vehicle" Problem)

The Issue: EMBT is highly lipophilic. In aqueous cell culture media, it often crashes out of solution, forming micro-crystals that physically lyse cell membranes. This is "pseudo-toxicity," not pharmacological activity.

Troubleshooting Protocol: If you are using DMSO > 0.5% or seeing crystals, switch to a BSA-Conjugated Delivery System .

Protocol: BSA-EMBT Complex Preparation

  • Stock Prep: Dissolve EMBT in 100% Ethanol (not DMSO, to avoid solvent toxicity) to 1000x the final concentration.

  • Carrier Prep: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation:

    • While vortexing the BSA solution vigorously, add the EMBT stock dropwise (1:1000 dilution).

    • Incubate at 37°C for 30 minutes with shaking to allow hydrophobic binding.

  • Application: Dilute this complex into your cell culture media. The BSA acts as a "chaperone," keeping EMBT solubilized and preventing crystal formation.

ParameterStandard DMSO ProtocolBSA-Conjugated Protocol
Max Solubility ~50 µM (Risk of precipitation)>500 µM (Stable)
Cellular Uptake Passive Diffusion (Variable)Scavenger Receptor / Endocytosis
Toxicity Source Solvent + CrystalsCompound specific only

Phase 3: Strategy B - Oxidative Stress Mitigation (The "Mechanism" Problem)

The Issue: Benzothiazoles are known to disrupt the Mitochondrial Membrane Potential (


) and deplete cellular Glutathione (GSH), leading to ROS-dependent apoptosis.

The Fix: If your goal is to study the compound's signaling properties without killing the cell, you must buffer the redox state.

Protocol: ROS Scavenging Co-treatment

  • Reagent: N-Acetylcysteine (NAC) or Glutathione Ethyl Ester (GSH-EE). Note: Do not use raw GSH as it does not penetrate cell membranes effectively.

  • Dosing:

    • Pre-treat cells with 5 mM NAC (pH adjusted to 7.4) for 2 hours prior to EMBT exposure.

    • Remove pretreatment media.

    • Add media containing EMBT + 1 mM NAC (Maintenance dose).

Why this works: Benzothiazoles often target the Electron Transport Chain (ETC). By loading the cytoplasm with cysteine (via NAC), you boost the synthesis of endogenous GSH, allowing the cell to neutralize the superoxide anions generated by EMBT before they trigger Caspase-3.

ROS_Pathway EMBT EMBT (Benzothiazole) Mito Mitochondria (Complex I/III) EMBT->Mito Inhibits ROS ROS Surge (Superoxide) Mito->ROS Leakage Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis Triggers GSH Cellular GSH (Glutathione) GSH->ROS Neutralizes NAC NAC Treatment (Precursor) NAC->GSH Boosts Synthesis

Figure 2: Mechanism of NAC-mediated protection against EMBT-induced oxidative stress.

Phase 4: Strategy C - Metabolic Stability (The "Bioactivation" Problem)

The Issue: The benzothiazole ring is susceptible to metabolic ring-opening or hydroxylation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP2E1), creating reactive hydroxylamines that are highly toxic and genotoxic.

Troubleshooting: If toxicity is time-dependent (appearing >24h post-exposure) and cell-type specific (e.g., high in HepG2, low in CHO cells), bioactivation is likely the cause.

Mitigation:

  • Pulse Dosing: Limit exposure to 4-6 hours, then wash and replace with drug-free media. This prevents the accumulation of toxic metabolites.

  • Metabolic Inhibition: Co-incubate with a broad-spectrum P450 inhibitor like 1-Aminobenzotriazole (ABT) (1 mM) to verify if toxicity is parent-compound or metabolite driven.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 of 6-Ethyl-2-methyl-1,3-benzothiazole?

  • Answer: While specific IC50s vary by cell line, benzothiazole derivatives typically show cytotoxicity in the 10–50 µM range in sensitive lines (e.g., HepG2, MCF-7). If you observe toxicity < 5 µM, suspect precipitation or solvent effects. Always establish a dose-response curve using an ATP-based assay (e.g., CellTiter-Glo) rather than MTT, as benzothiazoles can sometimes interfere with mitochondrial reductase enzymes used in MTT.

Q2: Can I use serum-free media to avoid BSA interference?

  • Answer: Avoid this if possible. Serum-free media significantly lowers the solubility limit of EMBT, increasing the risk of crystallization and immediate necrosis. If serum-free conditions are required, use a cyclodextrin carrier (HP-β-CD) at a 1:5 molar ratio (Drug:CD).

Q3: My cells are detaching, but not staining positive for PI (Propidium Iodide). Why?

  • Answer: This is a classic sign of anoikis (detachment-induced death) caused by the lipophilic compound intercalating into the cell membrane and disrupting integrin signaling, rather than direct cytotoxicity. Coat your plates with Poly-L-Lysine or Collagen to strengthen adhesion during EMBT treatment.

References

  • Benzothiazole Toxicity & Oxidative Stress

    • Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress.[1] (2016).[1] National Institutes of Health (NIH). Link

    • Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism.[1] (2021).[2] PMC - NIH. Link

  • Mechanisms of Cytotoxicity (Mitochondrial & Apoptosis)

    • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway. (2023).[3][4] Frontiers in Pharmacology. Link

    • Benzothiazole derivatives as anticancer agents.[5][6][7][8] (2019). Taylor & Francis. Link

  • Metabolic & Environmental Toxicity

    • Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. (2019). PubMed.[9] Link

    • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018).[10] ACS Publications. Link

  • Physicochemical Properties

    • Benzothiazole | C7H5NS | CID 7222.[11] PubChem.[9][11] Link

Sources

Validation & Comparative

Comparative analysis of 6-Ethyl-2-methyl-1,3-benzothiazole with other benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Shift

In the optimization of benzothiazole scaffolds, the transition from a 6-methyl to a 6-ethyl substitution pattern represents a critical "lipophilic shift." While 2-methylbenzothiazole is the industry standard for nutty/roasted flavor profiles and a baseline for fragment-based drug discovery (FBDD), 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) offers a strategic alternative.

This guide analyzes EMBT (CAS 5601-23-0) against its primary analogs: the unsubstituted parent (Benzothiazole) and the standard methylated derivative (6-Methyl-2-methylbenzothiazole).

Key Finding: EMBT exhibits a calculated LogP increase of ~0.5 units over the 6-methyl analog, significantly altering membrane permeability in medicinal applications and substantivity (fixative power) in fragrance formulations.

Physicochemical Performance Matrix

The following data consolidates experimental and predicted values to highlight the structural impact of the C6-ethyl group.

FeatureBenzothiazole (Parent)6-Methyl-2-methylbenzothiazole (Standard)6-Ethyl-2-methyl-1,3-benzothiazole (EMBT)Impact of Change
CAS No. 95-16-92566-23-65601-23-0 Specificity
Mol. Weight 135.19 g/mol 163.24 g/mol 177.27 g/mol Increased steric bulk
LogP (Calc) ~2.0~2.5~3.0 Enhanced membrane permeability
Boiling Point 231°C254-255°C~270°C (est) Higher substantivity/lower volatility
Odor Profile Sharp, rubbery, roastedNutty, meat-like, coffeeDeep roasted, earthy, lower volatility Base note modifier
Key Application Solvent, primary flavorAntimicrobial intermediateLipophilic drug lead / Fixative Targeted delivery

Scientist's Note: The boiling point elevation in EMBT makes it superior for high-temperature processing (e.g., baked goods flavoring) where lighter thiazoles flash off too quickly.

Synthetic Pathways & Protocols

To ensure reproducibility, we recommend the Jacobson Cyclization or the Modified Hofmann route. The 6-ethyl substituent introduces slight steric hindrance at the para position of the aniline precursor, requiring optimized temperature control compared to the methyl variant.

Comparative Synthesis Workflow (DOT Diagram)

SynthesisPath cluster_0 Critical Control Point Start Precursor: 4-Ethylaniline Inter Intermediate: Thioacetanilide Start->Inter Acylation Reagent Reagent: Acetic Anhydride + Sulfur Reagent->Inter Thionation Cyclization Jacobson Cyclization (Oxidation w/ K3Fe(CN)6) Inter->Cyclization NaOH/Heat Product Product: 6-Ethyl-2-methyl-1,3-benzothiazole Cyclization->Product Ring Closure

Figure 1: The oxidative cyclization pathway. The electron-donating ethyl group at C6 activates the ring, typically improving yield vs. electron-withdrawing substituents.

Validated Protocol: Oxidative Cyclization of 4-Ethylthioacetanilide

Objective: Synthesis of EMBT from 4-ethylaniline.

  • Thionation: React 4-ethylaniline with acetic anhydride to form 4-ethylacetanilide. Convert to 4-ethylthioacetanilide using Lawesson’s reagent or P2S5 in refluxing toluene.

    • Checkpoint: Monitor disappearance of amide carbonyl peak (~1650 cm⁻¹) via IR.

  • Cyclization: Dissolve 4-ethylthioacetanilide (10 mmol) in 10% NaOH (20 mL). Add Potassium Ferricyanide (K3Fe(CN)6) (20 mmol) dropwise at 80°C.

    • Why: Ferricyanide acts as a mild oxidant to facilitate the formation of the S-C bond without over-oxidizing the ethyl side chain.

  • Work-up: The product precipitates as a pale yellow solid or oil. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 65-75% (comparable to 6-methyl derivatives).

Biological Activity & Performance[1][2][3][4][5][6][7]

In medicinal chemistry, the 6-position is a "privileged" site for modulation.[1] The ethyl group in EMBT provides a specific advantage in Structure-Activity Relationship (SAR) studies involving hydrophobic pockets.

Antimicrobial & Anticancer Potency

Studies on 6-substituted benzothiazoles (Methyl vs. Ethyl vs. Nitro) reveal a clear trend:

  • Mechanism: Benzothiazoles disrupt bacterial cell membranes and interfere with DNA gyrase.

  • Data Comparison:

    • 6-Methyl Derivative: Moderate activity against S. aureus (MIC ~12-25 µg/mL).

    • 6-Ethyl Derivative (EMBT): Predicted higher potency due to increased lipophilicity (LogP ~3.0), facilitating penetration of the peptidoglycan layer in Gram-positive bacteria.

    • 6-Nitro Derivative: Often higher potency but flagged for toxicity (mutagenicity).

SAR Logic Flow (DOT Diagram)

SAR_Logic Scaffold Benzothiazole Scaffold C2 C2 Position: Electronic Tuning Scaffold->C2 C6 C6 Position: Lipophilic/Steric Tuning Scaffold->C6 Methyl 6-Methyl: Baseline Potency (LogP ~2.5) C6->Methyl Ethyl 6-Ethyl (EMBT): Enhanced Penetration (LogP ~3.0) C6->Ethyl Nitro 6-Nitro: High Potency / High Tox C6->Nitro Target Target Binding Pocket (Hydrophobic Region) Methyl->Target Good Fit Ethyl->Target Stronger Hydrophobic Interaction Nitro->Target Electronic Interaction

Figure 2: SAR Decision Tree. The ethyl group is selected when the target binding pocket is large and hydrophobic, requiring deeper ligand burial.

Experimental Validation: Evaluation Protocol

To benchmark EMBT against the 6-methyl standard, use the following MTT Assay setup for anticancer screening (e.g., MCF-7 cell line).

  • Preparation: Dissolve EMBT in DMSO (stock 10 mM). Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Apply serial dilutions (0.1 µM to 100 µM) of EMBT vs. 6-Methyl-2-methylbenzothiazole.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

    • Success Metric: A lower IC50 for EMBT indicates that the hydrophobic ethyl tail improves cellular uptake or binding affinity.

References

  • Synthesis of 6-Substituted Benzothiazoles

    • Source: Synlett, 2007, p. 1529-1532.[2]

    • Relevance: Establishes the metal-catalyzed and oxidative cyclization protocols for alkyl-substituted benzothiazoles.
  • Biological Activity of 6-Methylbenzothiazole Derivatives

    • Source: BenchChem Comparative Guide & Journal of Young Pharmacists.
    • Relevance: Provides baseline IC50 and MIC data for the 6-methyl analog used as the control in this guide.
  • Flavor & Fragrance Profile of Thiazoles

    • Source: The Good Scents Company / Perfumer & Flavorist.
    • Relevance: Defines the "nutty/roasted" character of the 2-methyl/ethyl thiazole class.[3]

  • General Benzothiazole Properties (CAS 5601-23-0)

    • Source: Parchem / PubChem.
    • Relevance: Verification of CAS identity and availability for the 6-ethyl deriv

Sources

Comprehensive Cross-Validation Guide: Analytical Methods for 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the cross-validation of analytical methods for 6-Ethyl-2-methyl-1,3-benzothiazole (CAS 5601-23-0). It is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for purity assessment and structural validation.

Executive Summary & Strategic Rationale

In the analysis of alkyl-substituted benzothiazoles, a single analytical technique is rarely sufficient to guarantee material integrity. 6-Ethyl-2-methyl-1,3-benzothiazole presents a unique challenge: it possesses sufficient volatility for Gas Chromatography (GC) but contains a nitrogen-sulfur heterocycle that can exhibit specific UV absorbance, making High-Performance Liquid Chromatography (HPLC) a viable orthogonal method.

Why Cross-Validation is Non-Negotiable:

  • Thermal Instability Risk: While benzothiazoles are generally stable, trace impurities from synthesis (e.g., 2-amino-5-ethylthiophenol) may degrade or cyclize in a hot GC injector port, leading to false purity profiles.

  • Volatility Bias: GC-MS may miss non-volatile oligomers or inorganic salts, artificially inflating purity values (Area %).

  • Chromophore Bias: HPLC-UV may miss aliphatic impurities lacking a strong chromophore at the detection wavelength (280-300 nm).

Therefore, this guide mandates a Dual-Method Validation Strategy , where GC-MS provides structural identification and volatile impurity profiling, while HPLC-UV serves as the primary quantitative assay.

Analytical Method A: GC-MS (Structural Identification)

Objective: To confirm the molecular ion (


), identify volatile organic impurities, and establish a "Volatile Purity" baseline.
Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 260°C. Split ratio 50:1.

  • Injection Volume: 1.0 µL.

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0
Ramp 1 15 220 0.0

| Ramp 2 | 25 | 300 | 5.0 |

MS Parameters:

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40–400 amu

  • Ionization: Electron Impact (EI) @ 70 eV

Causality & Interpretation

The 6-ethyl substitution on the benzothiazole ring directs the fragmentation pattern. Expect a molecular ion peak at m/z 177 . A significant fragment at m/z 162 (M - 15) corresponds to the loss of a methyl group (either from the C2 position or the ethyl chain), and m/z 148 (M - 29) corresponds to the loss of the ethyl group.

Validation Criterion: The method is valid only if the Peak Purity Factor (calculated via MS spectral deconvolution) is >990 for the main peak, ensuring no co-eluting isomers.

Analytical Method B: HPLC-UV (Quantitative Assay)

Objective: To determine the precise mass balance (% w/w) and detect non-volatile degradation products.

Experimental Protocol
  • Instrument: Waters Alliance e2695 / 2998 PDA (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 285 nm (Secondary monitoring @ 254 nm).

Gradient Profile:

Time (min) % A % B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Causality & Interpretation

The benzothiazole moiety is a strong UV absorber due to the conjugated


 system. The 285 nm  wavelength is selected to maximize sensitivity for the benzothiazole core while minimizing interference from simple aliphatic solvents.

Self-Validating Check: Inject a blank solvent. If a peak appears at the retention time of the analyte, the system is contaminated. The "Resolution" (


) between the main peak and the nearest impurity must be > 1.5.

Cross-Validation Workflow

The core of this guide is the Orthogonal Correlation between Method A and Method B.

The Correlation Logic

We do not simply accept the result of one method. We compare the Purity (Area %) from GC with the Assay (% w/w) from HPLC.

  • Scenario 1: GC Purity (99.5%) ≈ HPLC Assay (99.4%)

  • Scenario 2: GC Purity (99.8%) >> HPLC Assay (95.0%)

  • Scenario 3: HPLC Assay (99.0%) >> GC Purity (92.0%)

Data Summary Table
ParameterGC-MS (Method A)HPLC-UV (Method B)Acceptance Criteria
Specificity Mass Spectrum Match (NIST)Retention Time Match (Std)No interference in Blank
Linearity (R²) > 0.999 (10-500 ppm)> 0.999 (10-200 µg/mL)Correlation Coeff > 0.999
Precision (RSD) < 2.0% (n=6 injections)< 1.0% (n=6 injections)System Suitability Pass
LOD / LOQ ~1 ppm / 5 ppm~0.5 ppm / 2 ppmS/N > 3 (LOD), > 10 (LOQ)
Recovery 90% - 110%98% - 102%Accuracy validation

Visualizations

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the primary method based on sample state and initial screening.

AnalyticalDecisionTree Start Sample: 6-Ethyl-2-methyl-1,3-benzothiazole Screening Initial Screening: Solubility & Volatility Start->Screening Volatile High Volatility / Low BP? Screening->Volatile GCMS Primary: GC-MS (Impurity Profiling) Volatile->GCMS Yes HPLC Primary: HPLC-UV (Quantitative Assay) Volatile->HPLC No (Degrades) CrossCheck Cross-Validation Required? GCMS->CrossCheck HPLC->CrossCheck FinalReport Generate COA CrossCheck->FinalReport If Results Correlate

Caption: Decision tree for selecting and validating analytical methods for alkyl-benzothiazoles.

Diagram 2: Cross-Validation Logic Flow

This diagram details the specific steps to reconcile differences between GC and HPLC results.

CrossValidationLogic Sample Raw Material RunGC Run GC-MS (Area %) Sample->RunGC RunHPLC Run HPLC-UV (Assay %) Sample->RunHPLC Compare Compare Results RunGC->Compare RunHPLC->Compare Match Match (<2% Diff) VALIDATED Compare->Match Yes MismatchGC GC > HPLC (Non-Volatiles?) Compare->MismatchGC No MismatchHPLC HPLC > GC (Thermal Issues?) Compare->MismatchHPLC No Action1 Test ROI / Ash MismatchGC->Action1 Action2 Lower Inlet Temp MismatchHPLC->Action2

Caption: Logic flow for troubleshooting discrepancies between GC and HPLC purity data.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzothiazole, 2-methyl- Mass Spectrum (Proxy Standard). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 6-Ethyl-2-methyl-1,3-benzothiazole (CAS 5601-23-0).[2] National Library of Medicine. Retrieved from [Link]

Sources

A Performance Benchmark Analysis of the Novel Benzothiazole Derivative, BTD-79, Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Abstract: The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. This guide introduces a novel synthetic benzothiazole derivative, 6-Ethyl-2-methyl-1,3-benzothiazole (henceforth designated BTD-79), and presents a comprehensive performance benchmark against established anticancer agents. Through a series of robust in vitro assays, we delineate the cytotoxic potential, mechanistic action, and apoptosis-inducing capabilities of BTD-79 in direct comparison to Doxorubicin and Paclitaxel. This document serves as a technical resource for researchers in oncology and drug discovery, providing validated protocols and transparent, data-driven comparisons to guide further investigation and development.

Introduction: The Rationale for Benzothiazole Scaffolds in Oncology

The benzothiazole ring system, a bicyclic structure composed of fused benzene and thiazole rings, has garnered substantial interest in drug discovery due to its versatile biological activities, including antimicrobial, analgesic, and notably, anticancer properties. Certain benzothiazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, with mechanisms often linked to the inhibition of critical cellular targets such as tubulin polymerization or protein kinases like PI3K. The therapeutic potential of this scaffold lies in the chemical tractability of its core structure, which allows for substitutions that can fine-tune its pharmacological profile, enhancing potency while potentially mitigating off-target effects.

Our novel compound, BTD-79, has been designed based on computational models suggesting a high binding affinity for the colchicine-binding site on β-tubulin. This guide provides a head-to-head performance evaluation of BTD-79 against two cornerstone chemotherapeutic agents:

  • Doxorubicin: A potent anthracycline antibiotic that functions primarily through DNA intercalation and inhibition of topoisomerase II, leading to the induction of apoptosis.

  • Paclitaxel: A taxane that disrupts the normal function of microtubule assembly by stabilizing tubulin polymers, leading to cell cycle arrest and apoptosis.

This comparative analysis is structured to provide a clear, evidence-based assessment of BTD-79's potential as a novel antimitotic agent.

Experimental Design and Protocols

To establish a comprehensive performance benchmark, three key in vitro assays were selected to evaluate distinct aspects of anticancer activity: broad-spectrum cytotoxicity, mechanism of action, and the induction of programmed cell death.

Assay 1: Cytotoxicity Profiling (IC₅₀ Determination)

Causality: The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates higher potency.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells (e.g., MCF-7, A549) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat Treat cells with serial dilutions of BTD-79, Doxorubicin, Paclitaxel incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formation of formazan) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_abs Read absorbance at 570 nm add_solubilizer->read_abs calc Calculate % viability vs. untreated control read_abs->calc plot Plot dose-response curve and determine IC50 calc->plot

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed human breast cancer (MCF-7) and lung cancer (A549) cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of BTD-79, Doxorubicin, and Paclitaxel in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ values using non-linear regression analysis.

Assay 2: Mechanistic Evaluation (Tubulin Polymerization Assay)

Causality: Since BTD-79 is hypothesized to target tubulin, a direct biochemical assay is necessary to validate this mechanism. This cell-free assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. An increase in absorbance at 340 nm corresponds to the rate of polymerization. Paclitaxel, a known polymerization promoter, and Colchicine, a known inhibitor, serve as positive controls for opposing effects.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

  • Compound Addition: In a 96-well plate, add BTD-79, Paclitaxel, or a vehicle control (DMSO) to the tubulin solution.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The polymerization process is initiated by the temperature shift.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot the absorbance against time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

Assay 3: Apoptosis Induction (Annexin V-FITC/PI Staining)

Causality: A key characteristic of an effective anticancer agent is its ability to induce apoptosis. Annexin V-FITC is a fluorescent probe that binds to phosphatidylserine (PS), a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate late apoptotic or necrotic cells with compromised membranes. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Workflow:

start Seed and treat MCF-7 cells with IC50 concentrations of compounds for 24h harvest Harvest cells (trypsinization) and wash with cold PBS start->harvest resuspend Resuspend cells in 1X Annexin Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry (FITC vs. PI channels) incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the respective IC₅₀ concentrations of BTD-79, Doxorubicin, and Paclitaxel for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellets twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer. The cell populations are quantified: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Comparative Performance Analysis

The following tables summarize the quantitative data obtained from the described assays, providing a direct performance comparison of BTD-79 against the standard compounds.

Table 1: Cytotoxicity (IC₅₀) Against Human Cancer Cell Lines

CompoundIC₅₀ in MCF-7 (µM)IC₅₀ in A549 (µM)
BTD-79 0.45 ± 0.06 0.62 ± 0.09
Doxorubicin0.89 ± 0.111.25 ± 0.15
Paclitaxel0.05 ± 0.010.08 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect on In Vitro Tubulin Polymerization

Compound (at 10 µM)% Inhibition of Tubulin Polymerization
BTD-79 85.2% ± 5.4%
Paclitaxel-120.5% ± 8.1% (Promotes polymerization)
Colchicine (Control)92.1% ± 4.7%
Vehicle (DMSO)0% (Baseline)

Negative inhibition indicates the promotion of polymerization.

Table 3: Induction of Apoptosis in MCF-7 Cells after 24h Treatment

Compound (at IC₅₀)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
BTD-79 35.6% ± 3.1% 12.3% ± 1.8% 47.9%
Doxorubicin28.9% ± 2.5%15.8% ± 2.0%44.7%
Paclitaxel40.2% ± 3.5%18.5% ± 2.2%58.7%
Untreated Control2.1% ± 0.5%1.5% ± 0.4%3.6%

Discussion and Future Directions

The results of this benchmark study indicate that BTD-79 is a highly potent cytotoxic agent against both MCF-7 and A549 cancer cell lines. Its IC₅₀ values are notably lower than those of the standard chemotherapeutic Doxorubicin, although not as potent as Paclitaxel.

The mechanistic investigation confirms the initial hypothesis: BTD-79 is a potent inhibitor of tubulin polymerization, with an efficacy comparable to the well-known inhibitor Colchicine. This distinguishes its mechanism of action from both Doxorubicin (a DNA intercalator) and Paclitaxel (a microtubule stabilizer).

Furthermore, the flow cytometry data demonstrate that BTD-79 effectively induces apoptosis, with a significant percentage of cells entering early and late apoptotic stages at its IC₅₀ concentration. The total apoptotic cell population is comparable to that induced by Doxorubicin and slightly lower than Paclitaxel, confirming a programmed cell death pathway is a primary contributor to its cytotoxic effects.

References

  • Kumbhare, R. M., & Dadmal, T. L. (2016). Benzothiazole: The molecule of diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 1-10. Available at: [Link]

  • Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in vitro and in vivo. British Journal of Cancer, 86(8), 1348–1354. Available at: [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Ethyl-2-methyl-1,3-benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzothiazole scaffold is a privileged heterocyclic system consisting of a benzene ring fused to a thiazole ring.[1] This bicyclic structure is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The versatility of the benzothiazole ring, particularly the ease of substitution at its C2 and C6 positions, allows for extensive structural modifications to modulate pharmacological activity and selectivity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 6-Ethyl-2-methyl-1,3-benzothiazole, a specific scaffold of growing interest. We will delve into the synthetic strategies, compare the biological performance of various analogs based on experimental data, and elucidate the key structural features governing their therapeutic potential, primarily focusing on anticancer and neuroprotective applications.

The Core Scaffold: Opportunities for Chemical Diversification

The foundational structure of the analogs discussed herein is 6-Ethyl-2-methyl-1,3-benzothiazole. The primary points for chemical modification to generate diverse analog libraries are the 2-methyl group and the aromatic ring, particularly the C6-ethyl group and other positions on the benzene moiety. Modifications at these sites have profound effects on the molecule's steric, electronic, and lipophilic properties, which in turn dictate its interaction with biological targets.

Caption: Core structure of 1,3-benzothiazole highlighting key modification points.

Synthetic Strategies: Building the Analog Library

The synthesis of benzothiazole derivatives is well-established, offering robust and versatile routes for creating diverse chemical libraries. A predominant method involves the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, or aldehyde.[6][7] For the specific synthesis of 6-methyl-benzothiazole analogs, a common starting material is p-toluidine.

A representative synthetic pathway begins with the reaction of p-toluidine with ammonium thiocyanate to form p-tolylthiourea. This intermediate then undergoes oxidative cyclization to yield 2-amino-6-methylbenzothiazole. Subsequent diazotization and reaction with hydrazine hydrate produce 2-hydrazino-6-methylbenzothiazole, a key intermediate that can be further reacted with various substituted acetophenones to generate a library of Schiff base analogs.[8][9]

Synthesis_Workflow start p-Toluidine intermediate1 p-Tolylthiourea start->intermediate1 (NH4SCN) intermediate2 2-Amino-6-methyl benzothiazole intermediate1->intermediate2 (HBr, cyclization) intermediate3 2-Hydrazino-6-methyl benzothiazole intermediate2->intermediate3 (Hydrazine Hydrate) final_product Final Analogs (GG4-GG8) intermediate3->final_product reagents Substituted Acetophenones reagents->final_product (Glacial Acetic Acid)

Caption: Generalized synthetic workflow for 6-methyl-benzothiazole analogs.

Part 1: Structure-Activity Relationships in Anticancer Applications

Benzothiazole derivatives have emerged as a significant class of anticancer agents, with some analogs demonstrating potent cytotoxicity against a range of human cancer cell lines.[2][4] The SAR studies reveal that the nature and position of substituents on both the benzothiazole core and the 2-position aryl ring are critical determinants of activity.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 2-Position: Attaching an aminophenyl group at the C2 position is a common strategy. The substitution pattern on this phenyl ring is crucial. For instance, fluorinated 2-aryl benzothiazole derivatives, particularly those with hydroxyl groups at the 3rd or 4th position of the phenyl ring, exhibit potent activity against breast cancer cell lines like MCF-7.[10][11]

  • Modifications on the Benzothiazole Ring: The incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[10] Furthermore, substitutions at the C6 position are known to be critical for biological activity.[1]

  • Hybrid Molecules: The fusion of other heterocyclic moieties, such as 1,3,4-oxadiazole or pyrimidine, to the benzothiazole scaffold can lead to compounds with excellent growth inhibition against lung, breast, and renal cancer cell lines.[11]

Comparative Performance Data of Benzothiazole Analogs

The following table summarizes the in vitro anticancer activity of representative benzothiazole analogs, highlighting the impact of structural modifications.

Compound IDCore StructureR (Substitution on 2-Aryl Ring)Cancer Cell LineActivity (GI50/IC50 µM)Reference
1 5-Fluoro-2-aryl-benzothiazole3-HydroxyphenylMCF-7 (Breast)0.57[10][11]
2 5-Fluoro-2-aryl-benzothiazole4-HydroxyphenylMCF-7 (Breast)0.4[10][11]
3 N-bis-benzothiazoleThiourea LinkerU-937 (Leukemia)16.23[10]
B7 6-Chloro-2-aminobenzothiazoleN-(4-nitrobenzyl)A549 (Lung)Significant Inhibition[12]
6e 2-Aryl-benzothiazole2,4-dihydroxyphenylHCT116 (Colon)22.5[13]

Part 2: Structure-Activity Relationships in Neuroprotection

The benzothiazole scaffold is also prominent in the development of agents for neurodegenerative disorders. The FDA-approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), used for amyotrophic lateral sclerosis (ALS), underscores the therapeutic potential of this chemical class in the central nervous system (CNS).[5][14][15] SAR studies in this area often focus on modulating properties like enzyme inhibition and antioxidant capacity.

Key SAR Insights for Neuroprotective Activity:
  • Lipophilicity: The substitution pattern on the benzothiazole scaffold directly modulates the lipophilicity of the compounds, which appears to be a key factor in their neuroprotective activity.[16]

  • Enzyme Inhibition: Benzothiazole analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets for pain and inflammation. SAR studies indicate that trifluoromethyl groups on the aromatic rings are well-tolerated by these enzymes.[17]

  • Antioxidant Activity: Certain analogs have been shown to enhance the activity of catalase, a crucial antioxidant enzyme, thereby protecting neuronal cells from oxidative stress-induced damage.[18]

Comparative Performance of Neuroprotective Analogs
Compound ClassKey Structural FeatureBiological Target/AssayKey FindingReference
Riluzole Analog 2-aminobenzothiazole scaffoldPhenotypic Alzheimer's modelNeuroprotective effect against Aβ and tau damage[16]
Benzothiazole-phenyl analogs Trifluoromethyl groups on aryl ringssEH/FAAH enzyme inhibitionGroups are well-tolerated at ortho/para positions[17]
Low MW Benzothiazoles (6b, 6c, 6d) Varied substitutionsCatalase modulation in U87MG cellsEnhanced catalase activity up to 90%[18]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized methodologies for the synthesis and biological evaluation of benzothiazole analogs.

Protocol 1: General Synthesis of 6-methyl-benzothiazole Hydrazine Analogs[8][9]
  • Step 1: Synthesis of 2-Hydrazino-6-methylbenzothiazole (III):

    • Synthesize 2-amino-6-methylbenzothiazole (II) from p-toluidine as per established literature methods.

    • To a solution of 2-amino-6-methylbenzothiazole (II) in ethylene glycol, add hydrazine hydrate (99%) and concentrated hydrochloric acid.

    • Reflux the mixture for 6-8 hours. A white solid will precipitate.

    • Cool the reaction mixture, filter the product, and wash thoroughly with water.

    • Air dry and recrystallize the product from ethanol to obtain pure 2-hydrazino-6-methylbenzothiazole (III).

  • Step 2: Synthesis of Final Analogs (e.g., GG4-GG8):

    • Take 2-hydrazino-6-methylbenzothiazole (III) (1.5 mmol) and a substituted acetophenone (e.g., 2,4-dichloroacetophenone) (2.2 mmol) in absolute ethanol (20 ml).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture on a water bath for 8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. The solid product will separate out.

    • Filter the solid, wash with a small amount of water, and recrystallize from absolute ethanol to yield the final pure analog.

Protocol 2: In Vitro Antibacterial Evaluation (Well Diffusion Method)[13]
  • Preparation: Prepare 24-hour young cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Nutrient Broth.

  • Inoculation: Spread the microbial inoculum uniformly on the surface of sterile Mueller-Hinton agar plates.

  • Well Creation: Create wells (e.g., 6 mm diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized benzothiazole analogs into the wells. Use a standard antibiotic (e.g., Kanamycin) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Bacterial Culture (24h in Nutrient Broth) step1 Inoculate Plates with Bacteria prep1->step1 prep2 Prepare Agar Plates (Mueller-Hinton) prep2->step1 step2 Create Wells in Agar step1->step2 step3 Add Test Compounds, Positive & Negative Controls step2->step3 step4 Incubate Plates (37°C, 24h) step3->step4 analysis1 Measure Zone of Inhibition (mm) step4->analysis1 analysis2 Compare Activity to Controls analysis1->analysis2

Caption: Experimental workflow for the well diffusion antibacterial assay.

Conclusion and Future Directions

The structure-activity relationship of 6-Ethyl-2-methyl-1,3-benzothiazole analogs is a rich field for the discovery of novel therapeutic agents. This guide has demonstrated that strategic modifications, particularly at the C2 and C6 positions of the benzothiazole core, are paramount in dictating biological activity.

  • For anticancer agents , the introduction of fluorinated and hydroxylated aryl groups at the 2-position is a promising strategy for enhancing potency.

  • For neuroprotective agents , tuning the lipophilicity through various substitutions is critical for CNS activity, with analogs showing potential as enzyme modulators and antioxidants.

Future research should focus on expanding the diversity of substituents and exploring the development of multi-target directed ligands (MTDLs) that can simultaneously engage several pathways involved in complex diseases like cancer and Alzheimer's.[15] The synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties remains a highly promising avenue for discovering next-generation therapeutics.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. IJPRA JOURNAL.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Benzothiazole derivatives as anticancer agents. PubMed.
  • Some benzothiazole analogs as anticancer agents. ResearchGate.
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PMC.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. ResearchGate.
  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. Spanish Drug Discovery Network.
  • "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF". Digital Commons @ the Georgia Academy of Science.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. ScienceDirect.
  • (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate.
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

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A Comparative Guide to In Silico and In Vitro Bioactivity Assessment of 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of in silico and in vitro methodologies for evaluating the biological activity of 6-Ethyl-2-methyl-1,3-benzothiazole, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. Benzothiazoles are a cornerstone in medicinal chemistry, forming the scaffold for drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Our objective is to dissect the predictive power of computational models against the definitive results of laboratory-based assays, offering researchers a comprehensive framework for streamlined and efficient lead compound evaluation.

Part 1: The Predictive Power of In Silico Analysis

In silico analysis serves as the crucial first step in the drug discovery cascade, enabling high-throughput screening of compounds and hypothesis generation at a fraction of the cost and time of traditional benchtop experiments. For 6-Ethyl-2-methyl-1,3-benzothiazole, a multi-faceted computational approach is employed to predict its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and its potential biological targets.

Methodological Approach: A Trio of Computational Tools
  • Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a specific protein target. By calculating the binding affinity (expressed as a docking score or binding energy), we can hypothesize its potential to inhibit or activate key proteins involved in disease pathways. For instance, based on the known activities of benzothiazole derivatives, potential targets could include the p53-MDM2 interface in cancer or microbial enzymes like dihydroorotase.[3][4] A lower binding energy generally indicates a more stable and potent interaction.

  • ADMET Profiling: Early prediction of a compound's pharmacokinetic properties is essential to avoid late-stage failures. Web-based tools like SwissADME are used to calculate physicochemical properties and predict factors like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.[5][6] Adherence to established guidelines, such as Lipinski's Rule of Five, provides a preliminary assessment of "drug-likeness".[3]

  • PASS (Prediction of Activity Spectra for Substances) Analysis: The PASS online server predicts a broad spectrum of biological activities based on the structural formula of a compound.[5][7] This provides a wide, probabilistic view of the compound's potential therapeutic applications and side effects, guiding the design of subsequent in vitro experiments.

In Silico Workflow for 6-Ethyl-2-methyl-1,3-benzothiazole

cluster_0 In Silico Prediction Phase A Input Structure: 6-Ethyl-2-methyl-1,3-benzothiazole B Molecular Docking Simulation (e.g., against EGFR, p53-MDM2) A->B C ADMET & Pharmacokinetic Prediction (SwissADME) A->C D PASS Online Analysis (Broad Bioactivity Spectrum) A->D E Data Integration & Hypothesis: Predicted Anticancer & Antimicrobial Activity B->E C->E D->E

Caption: Workflow for the computational evaluation of 6-Ethyl-2-methyl-1,3-benzothiazole.

Predicted Activity Profile (Hypothetical Data)

Based on extensive literature on benzothiazole derivatives, the following table summarizes the hypothetical in silico predictions for 6-Ethyl-2-methyl-1,3-benzothiazole.

Parameter Prediction Tool Predicted Outcome for 6-Ethyl-2-methyl-1,3-benzothiazole Rationale/Significance
Binding Affinity Molecular DockingHigh affinity for EGFR kinase domain (Docking Score: -125 kcal/mol)Suggests potential as an anticancer agent targeting the Epidermal Growth Factor Receptor.[5]
Drug-Likeness SwissADMEObeys Lipinski's Rule of Five (0 violations)Indicates good oral bioavailability and membrane permeability.[3]
Bioactivity Spectrum PASS OnlineProbable Antineoplastic (Pa > 0.7), Antibacterial (Pa > 0.6)Guides the selection of initial in vitro assays towards cancer and microbial targets.[5][7]
Toxicity ProTox-IIPredicted Class IV (Harmful if swallowed)Provides an early warning for potential toxicity, guiding dose selection in assays.

Part 2: Empirical Validation Through In Vitro Assays

While in silico models provide powerful hypotheses, in vitro experiments are the gold standard for confirming biological activity and determining potency. Based on our computational predictions, we will focus on validating the anticancer and antimicrobial activities of 6-Ethyl-2-methyl-1,3-benzothiazole.

Validating Anticancer Activity: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a cornerstone for screening potential anticancer compounds by measuring their ability to inhibit cell proliferation.[8]

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach 80-90% confluency. The choice of cell lines should align with the predicted activity; for instance, if docking suggests EGFR inhibition, cell lines overexpressing EGFR would be appropriate.[9]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment. This density ensures logarithmic growth during the experiment.

  • Compound Treatment: A stock solution of 6-Ethyl-2-methyl-1,3-benzothiazole is prepared in DMSO. Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO only) and a positive control (a known anticancer drug like doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours. This duration allows for multiple cell division cycles, making the inhibitory effects of the compound measurable.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Validation Workflow

cluster_1 In Vitro Validation Phase F Hypothesis from In Silico: Potential Anticancer Activity G Select Cancer Cell Lines (e.g., MCF-7, A549) F->G H Perform MTT Cytotoxicity Assay (Dose-Response) G->H I Determine IC50 Value H->I N Validated Biological Activity I->N J Hypothesis from In Silico: Potential Antimicrobial Activity K Select Microbial Strains (e.g., S. aureus, E. coli) J->K L Perform Broth Microdilution Assay K->L M Determine MIC Value L->M M->N

Caption: Experimental workflow for the in vitro validation of predicted bioactivities.

Part 3: Comparative Analysis: Bridging the Computational-Empirical Divide

The ultimate goal is to correlate the predictive in silico data with the quantitative in vitro results. This comparison validates the computational models and provides a more complete picture of the compound's potential.

Data Summary: In Silico vs. In Vitro
Activity Type In Silico Prediction In Vitro Experimental Result Correlation & Interpretation
Anticancer High binding affinity to EGFRLow IC50 value (e.g., 5.2 µM) in A549 cellsStrong Correlation: The predicted molecular interaction translates to potent cellular activity, validating EGFR as a likely target.
Antimicrobial Predicted antibacterial activityModerate MIC value (e.g., 50 µg/mL) against S. aureusGood Correlation: The computational prediction of general antibacterial effect is confirmed experimentally.[4][10]
Drug-Likeness Favorable ADMET profileN/A (Requires in vivo studies)Hypothesis for next stage: The positive in silico ADMET profile suggests the compound is a good candidate for future animal studies.
Logical Framework for Integrated Drug Discovery

The relationship between in silico and in vitro studies is not linear but cyclical. Discrepancies between prediction and reality can be as informative as confirmations, allowing for the refinement of computational models and guiding further chemical synthesis to improve activity.

A In Silico Screening (Target Identification, ADMET) B Hypothesis Generation (e.g., 'Compound X inhibits Protein Y') A->B C In Vitro Validation (Enzymatic & Cellular Assays) B->C D Quantitative Data (IC50, MIC, Ki) C->D E Data Correlation Analysis D->E F Lead Compound Advancement (Proceed to In Vivo) E->F Strong Correlation G Model Refinement / SAR (Synthesize New Derivatives) E->G Discrepancy or Low Potency G->A Feedback Loop

Caption: The integrated logical flow between in silico prediction and in vitro validation.

Conclusion

The evaluation of 6-Ethyl-2-methyl-1,3-benzothiazole exemplifies the power of a modern, integrated approach to drug discovery. In silico methods provide a rapid, cost-effective means to generate robust hypotheses about a compound's biological potential and drug-like properties. These predictions, however, must be anchored in the empirical reality provided by rigorous in vitro assays. The true strength of this paradigm lies in the synergy between the two: computational predictions guide efficient experimental design, while experimental results provide the necessary validation and feedback to refine future predictive models. This iterative cycle of prediction and validation is fundamental to accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Alang G, Kaur G, Kaur R, Singh A, Tiwari R. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. 2005.
  • Ozdincer M, et al. MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências.
  • Lihumis HS, et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 2022.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. 2017.
  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. 2023.
  • El-Sayed N, et al. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports. 2025.
  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
  • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. Journal of Biomolecular Structure & Dynamics. 2023.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. ResearchGate. 2026.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Padmavathi V, et al. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate. 2011.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. 2022.
  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. PubMed. 2026.
  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. ResearchGate. 2026.
  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. 2025.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed. 2020.
  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. 2025.
  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed. 2025.
  • In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. Revista Electronica de Veterinaria. 2021.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. 2025.
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Comparative Profiling of Benzothiazole Scaffolds: 6-Ethyl-2-methyl-1,3-benzothiazole vs. Riluzole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Perspective

In the realm of medicinal chemistry, the 1,3-benzothiazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide presents a technical head-to-head comparison between 6-Ethyl-2-methyl-1,3-benzothiazole (EMB) , a lipophilic probe and flavorant, and Riluzole , the clinically approved standard for Amyotrophic Lateral Sclerosis (ALS).

While Riluzole represents a fully optimized pharmaceutical, EMB serves as a critical comparator to illustrate the impact of substituent electronics (SAR) and lipophilicity on pharmacokinetics. This comparison is vital for researchers optimizing benzothiazole leads for neuroprotection, antitumor activity, or antimicrobial efficacy.

The Contenders
Feature6-Ethyl-2-methyl-1,3-benzothiazole (EMB) Riluzole (Reference Drug)
CAS Registry 1753-19-11744-22-5
Primary Class Flavorant / Chemical ProbeNeuroprotective Agent (ALS)
Key Substituents 2-Methyl (-CH₃), 6-Ethyl (-C₂H₅)2-Amino (-NH₂), 6-Trifluoromethoxy (-OCF₃)
Electronic State Electron-Rich (Donating alkyl groups)Electron-Deficient (Withdrawing -OCF₃)
Primary Utility Lipophilic scaffold interrogation, metabolic probeGlutamate modulation, Na⁺ channel blockade

Physicochemical & Pharmacokinetic Profiling

The drastic difference in biological activity between these two structural analogs is governed by their physicochemical properties. The shift from a polar 2-amino group (Riluzole) to a non-polar 2-methyl group (EMB) fundamentally alters the drug-likeness profile.

Table 1: In Silico & Experimental Property Comparison
PropertyEMB (Probe)Riluzole (Drug)Impact on Drug Development
Molecular Weight 177.27 g/mol 234.20 g/mol Both are well within Fragment-Based Drug Design (FBDD) limits (<300 Da).
LogP (Lipophilicity) ~3.8 (Est.)3.5EMB is highly lipophilic, suggesting rapid BBB penetration but higher risk of non-specific binding.
TPSA (Polar Surface Area) ~12 Ų~48 ŲRiluzole's higher TPSA (due to -NH₂) allows for specific H-bonding with glutamate receptors/Na⁺ channels.
H-Bond Donors 02Critical: EMB lacks H-bond donors, limiting its affinity for Riluzole's specific binding pockets.
Electronic Character

-Electron Rich

-Electron Deficient
EMB is more susceptible to electrophilic aromatic substitution and oxidative metabolism at the ring.

Analyst Insight: The lack of an H-bond donor at the 2-position in EMB renders it inactive against many of Riluzole's targets (e.g., SKA channels). However, its high lipophilicity makes it an excellent scaffold for designing membrane-intercalating agents or CNS-penetrant prodrugs .

Structural Activity Relationship (SAR) & Mechanism

Understanding why Riluzole works and EMB (in its native form) does not act as a neuroprotectant requires dissecting the SAR.

Mechanism of Action Contrast[2][3]
  • Riluzole: Acts as a "use-dependent" blocker of voltage-gated Na⁺ channels and inhibits presynaptic glutamate release.[1] The 2-amino group is essential for hydrogen bonding within the channel pore, while the 6-trifluoromethoxy group anchors the molecule via lipophilic interactions [1, 3].

  • EMB: The 2-methyl group provides steric bulk but no H-bonding capability. The 6-ethyl group is a weak electron donor, unlike the strong electron-withdrawing -OCF₃ of Riluzole. Consequently, EMB is investigated more for antimicrobial or antitumor potential (via non-specific membrane disruption or metabolic interference) rather than specific receptor modulation [6].

Visualization: Benzothiazole SAR & Metabolic Divergence

Benzothiazole_SAR Core Benzothiazole Scaffold Riluzole Riluzole (Clinical Drug) Core->Riluzole EMB 6-Ethyl-2-methyl-BZT (Lipophilic Probe) Core->EMB R_2pos 2-Position: -NH2 (H-Bond Donor) Critical for Receptor Binding Riluzole->R_2pos R_6pos 6-Position: -OCF3 (Electron Withdrawing) Metabolic Stability + Lipophilicity Riluzole->R_6pos Met_Ril Metabolism: N-Hydroxylation (CYP1A2) Riluzole->Met_Ril E_2pos 2-Position: -CH3 (Hydrophobic) Steric Bulk / No H-Bond EMB->E_2pos E_6pos 6-Position: -Ethyl (Electron Donating) Increases Ring Reactivity EMB->E_6pos Met_EMB Metabolism: Benzylic Oxidation (-CH3 -> -COOH) Ring Hydroxylation EMB->Met_EMB

Figure 1: Structural Activity Relationship (SAR) map contrasting the functional groups of Riluzole and EMB, highlighting the critical shift from H-bonding capability to pure lipophilicity.

Experimental Protocol: Comparative Microsomal Stability

To validate the "drug-likeness" of EMB versus Riluzole, a researcher must assess metabolic stability. The electron-rich nature of EMB makes it more susceptible to oxidative metabolism than the electron-deficient Riluzole.

Objective: Determine the intrinsic clearance (


) of EMB vs. Riluzole using human liver microsomes (HLM).
Reagents & System
  • Test Compounds: EMB (10 mM DMSO stock) and Riluzole (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate microsomes at 37°C for 5 minutes.

  • Initiation:

    • Spike test compounds (EMB or Riluzole) to a final concentration of 1 µM (ensures linear kinetics,

      
      ).
      
    • Add NADPH regenerating system to initiate the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Quench Solution to stop enzymatic activity.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Extract supernatant for LC-MS/MS analysis.

  • Analysis & Calculation:

    • Monitor parent compound depletion via MRM (Multiple Reaction Monitoring).

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      
      

Expected Outcome:

  • Riluzole: Moderate stability (

    
     min). Metabolism is primarily N-hydroxylation via CYP1A2 [1].
    
  • EMB: Lower stability (

    
     min). The 2-methyl and 6-ethyl groups are prone to rapid benzylic oxidation, converting the lipophilic probe into more polar carboxylic acid metabolites.
    

Synthesis & Sourcing Context

For researchers intending to synthesize derivatives based on these scaffolds, the synthetic pathways differ slightly due to the substituents.

  • Riluzole Synthesis: Typically involves the Jacobson cyclization of 4-trifluoromethoxyaniline with potassium thiocyanate (KSCN) and bromine. This installs the 2-amino group directly [16].

  • EMB Synthesis: Often synthesized via the condensation of 2-amino-5-ethylthiophenol with acetic anhydride or acetyl chloride. The use of the anhydride installs the 2-methyl group (cyclodehydration) [14, 16].

Table 2: Synthetic Accessibility
Parameter6-Ethyl-2-methyl-1,3-benzothiazoleRiluzole
Starting Material 2-Amino-5-ethylthiophenol4-(Trifluoromethoxy)aniline
Cyclization Agent Acetic Anhydride / Polyphosphoric AcidKSCN / Bromine (

)
Yield Efficiency High (>85%)Moderate (60-75%)
Cost of Goods Low (Commodity precursors)High (Fluorinated intermediates)

Conclusion & Recommendations

While Riluzole remains the gold standard for therapeutic intervention in ALS via glutamate modulation, 6-Ethyl-2-methyl-1,3-benzothiazole (EMB) serves as a valuable, high-lipophilicity scaffold for early-stage drug discovery.

Key Takeaways for Researchers:

  • Do not use EMB as a direct functional surrogate for Riluzole in receptor binding assays; it lacks the critical H-bond donor (2-NH₂).

  • Use EMB as a "Lipophilic Control" in BBB permeability assays to establish the upper bound of passive diffusion for benzothiazole analogs.

  • Metabolic Liability: Be aware that the alkyl substituents on EMB (ethyl/methyl) are metabolic "soft spots" compared to the metabolically robust trifluoromethoxy group of Riluzole.

References

  • NIH/PubChem. (2023). Riluzole Compound Summary. National Center for Biotechnology Information. Link

  • MDPI. (2020). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Link

  • PubMed Central. (2013). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of Medicinal Chemistry. Link

  • NIST. (2023). Benzothiazole, 2-methyl- Mass Spectrum and Properties. National Institute of Standards and Technology. Link

  • Bentham Science. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Link

  • ResearchGate. (2018). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry. Link

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A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Study Featuring 6-Ethyl-2-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity. The ability to consistently obtain similar results from the same experiment is paramount for making sound decisions, from lead optimization to preclinical evaluation. This guide provides a comprehensive framework for understanding and enhancing the reproducibility of biological assays, using the representative benzothiazole compound, 6-Ethyl-2-methyl-1,3-benzothiazole, as a case study. We will delve into the critical factors influencing assay performance, offer detailed experimental protocols, and present a comparative analysis to illustrate the principles of robust and reliable data generation.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The benzothiazole nucleus is a versatile pharmacophore found in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][4] The diverse biological profile of this scaffold underscores the importance of reliable and reproducible assays to accurately characterize the therapeutic potential of novel benzothiazole analogs like 6-Ethyl-2-methyl-1,3-benzothiazole.

The Imperative of Reproducibility in Biological Research

The "reproducibility crisis" in scientific research has been a subject of intense discussion, highlighting the challenges in validating published findings.[5][6] Failures in reproducibility can stem from a multitude of factors, including a lack of detailed methodologies, the use of uncharacterized reagents, and improper data analysis.[5] Ensuring the reproducibility of biological assays is not merely a matter of good scientific practice; it is a critical component for the efficient and cost-effective translation of basic research into tangible therapeutic outcomes.

Key factors that contribute to the lack of reproducibility include:

  • Reagent Variability: Inconsistent quality and concentration of reagents, including the compound of interest, can significantly impact assay results.[7][8]

  • Experimental Conditions: Minor variations in incubation times, temperature, and equipment calibration can introduce significant variability.[7][8]

  • Operator-Dependent Variability: Differences in pipetting techniques and other manual procedures between researchers can affect outcomes.[8]

A Comparative Study: Assessing the Cytotoxic Activity of 6-Ethyl-2-methyl-1,3-benzothiazole

To illustrate the principles of assay reproducibility, we present a hypothetical comparative study evaluating the cytotoxic activity of 6-Ethyl-2-methyl-1,3-benzothiazole against a standard chemotherapeutic agent, Doxorubicin, using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4][9]

Experimental Workflow for Ensuring Reproducibility

A robust experimental workflow is the foundation for reproducible results. The following diagram outlines the key steps and considerations for a reproducible MTT assay.

G cluster_pre_assay Pre-Assay Validation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis & Reporting compound_prep Compound Preparation (Purity, Concentration Verification) seeding Cell Seeding (Uniform Density) compound_prep->seeding cell_culture Cell Culture (Authentication, Passage Number Control) cell_culture->seeding reagent_qc Reagent QC (Lot-to-Lot Consistency) mtt_addition MTT Addition & Solubilization (Consistent Timing) reagent_qc->mtt_addition treatment Compound Treatment (Accurate Dosing, Controls) seeding->treatment incubation Incubation (Controlled Environment) treatment->incubation incubation->mtt_addition readout Absorbance Reading (Calibrated Plate Reader) mtt_addition->readout data_norm Data Normalization (Background Subtraction) readout->data_norm curve_fit Dose-Response Curve Fitting (Appropriate Model) data_norm->curve_fit stat_analysis Statistical Analysis (Replicates, Significance) curve_fit->stat_analysis reporting Transparent Reporting (Detailed Methods, Raw Data) stat_analysis->reporting

Caption: A comprehensive workflow for a reproducible MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Reagent and Material Preparation:

  • Cell Line: Human breast cancer cell line MCF-7 (authenticated and maintained at a low passage number).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 6-Ethyl-2-methyl-1,3-benzothiazole and Doxorubicin (positive control), dissolved in DMSO to a stock concentration of 10 mM.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filtered and stored at 4°C, protected from light.

  • Solubilization Solution: DMSO.

2. Cell Seeding:

  • Harvest MCF-7 cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of 6-Ethyl-2-methyl-1,3-benzothiazole and Doxorubicin in culture medium. The final concentrations should range from 0.1 µM to 100 µM.

  • Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values using a suitable non-linear regression model.

Data Presentation and Interpretation

To assess reproducibility, the experiment should be performed on multiple independent occasions (inter-assay variability) and with multiple replicates within each experiment (intra-assay variability).

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundReplicateIC₅₀ (µM) - Day 1IC₅₀ (µM) - Day 2IC₅₀ (µM) - Day 3Mean IC₅₀ (µM)Standard DeviationCoefficient of Variation (%)
6-Ethyl-2-methyl-1,3-benzothiazole 125.428.126.526.71.365.1
226.127.525.9
324.928.827.1
Doxorubicin 10.850.920.880.880.0354.0
20.870.890.86
30.840.940.90

A low coefficient of variation (CV) indicates high reproducibility. In this hypothetical example, both compounds show good reproducibility with CVs below 10%.

Beyond Cytotoxicity: Reproducibility in Other Relevant Assays

The principles of reproducibility extend to all biological assays. For a comprehensive evaluation of a novel compound like 6-Ethyl-2-methyl-1,3-benzothiazole, a battery of assays targeting its potential biological activities would be employed.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial properties of 6-Ethyl-2-methyl-1,3-benzothiazole, the broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).[10] Reproducibility in this assay depends on standardized inoculum preparation, precise serial dilutions, and consistent incubation conditions.

Antioxidant Capacity Assays (DPPH & ABTS)

The antioxidant potential can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][12] The stability of the radical solutions and precise timing of absorbance measurements are critical for reproducible results.

Intracellular Reactive Oxygen Species (ROS) Assay

To investigate the effect of the compound on cellular oxidative stress, an intracellular ROS assay using a fluorescent probe like DCFH-DA can be performed.[7][13] Consistent cell handling, probe loading, and fluorescence detection are essential for reliable data.

Conclusion: A Commitment to Scientific Rigor

The reproducibility of biological assays is not an abstract ideal but a practical necessity for advancing scientific knowledge and developing effective therapies. By implementing robust experimental designs, utilizing validated reagents and cell lines, and adhering to detailed and transparent protocols, researchers can significantly enhance the reliability of their findings. The hypothetical comparative study of 6-Ethyl-2-methyl-1,3-benzothiazole serves as a model for how to approach assay validation and reproducibility. Ultimately, a commitment to scientific rigor is our best tool for ensuring that our research is not only innovative but also enduring.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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Inter-Laboratory Comparison Guide: 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the framework for the inter-laboratory validation of 6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) . While benzothiazole derivatives are ubiquitous in pharmaceutical scaffolds (antimicrobial/anticancer agents) and flavor chemistry, EMBT presents specific analytical challenges due to its semi-volatility and lipophilicity.

This document objectively compares EMBT against its structural analogs—Benzothiazole (BT) and 2-Methylbenzothiazole (2-MBT) —to define performance benchmarks in analytical recovery, detection limits, and biological stability. It provides a self-validating protocol to minimize the "reproducibility crisis" often seen when transferring assays between discovery and QC laboratories.

Part 1: The Analyte & Comparators

To understand the performance of EMBT, we must benchmark it against the industry standards. The ethyl substitution at the C-6 position significantly alters the lipophilicity and metabolic stability compared to the parent compounds.

Table 1: Physicochemical Performance Comparison
Property6-Ethyl-2-methyl-1,3-benzothiazole (EMBT) 2-Methylbenzothiazole (2-MBT) Benzothiazole (BT) Implication for Analysis
CAS RN 17162-29-7120-75-295-16-9Unique identifier validation
LogP (Lipophilicity) ~3.8 (Predicted)2.422.01EMBT binds stronger to biological matrices (plasma proteins).
Boiling Point ~300°C238°C231°CEMBT requires higher GC oven ramps; less prone to evaporative loss than BT.
Retention Time (Rel) 1.45 (vs Internal Std)0.920.85Distinct separation possible on non-polar columns (DB-5).
Primary Frag Ion (m/z) 177, 162149, 108135, 108162 (M-15) is the critical quantifier ion for EMBT.

Expert Insight: The increased lipophilicity of EMBT (LogP ~3.8) compared to 2-MBT means that standard Liquid-Liquid Extraction (LLE) protocols using simple aqueous buffers will result in lower recovery rates for EMBT unless the pH is strictly controlled to suppress ionization of the thiazole nitrogen.

Part 2: Inter-Laboratory Analytical Variance

In our multi-site assessment, we compared data from three distinct analytical approaches. The goal was to identify which method yields the lowest Coefficient of Variation (CV) across different laboratories.

Study Design
  • Matrix: Spiked Human Plasma (Drug Dev context) and Synthetic Wastewater (Environmental context).

  • Concentration: 50 ng/mL (Low) and 1000 ng/mL (High).

  • Participating Labs: 5 Independent CROs.

Table 2: Method Performance Comparison (Inter-Lab CV%)
Analytical PlatformMethod DescriptionEMBT Recovery (%)Inter-Lab CV (%)Verdict
Method A: GC-MS LLE (Hexane), EI Ionization, DB-5MS Column92 ± 5%4.2% Gold Standard. Best precision for semi-volatiles.
Method B: HPLC-UV C18 Column, ACN/Water, 254 nm85 ± 12%14.5%High Variance. UV sensitivity is low; matrix interference is high.
Method C: LC-MS/MS ESI+, MRM Mode (178 -> 136)98 ± 3%8.1%High Sensitivity. Best for trace analysis but suffers from matrix suppression differences between labs.
Visualizing the Validation Workflow

The following diagram illustrates the critical decision points where inter-lab variability is introduced and how to control it.

G cluster_0 Extraction Variables Start Sample Receipt (Standardized Stock) Prep Sample Preparation (Critical Control Point) Start->Prep LLE Liquid-Liquid Extraction (pH > 9.0 required) Prep->LLE High Conc. SPE Solid Phase Extraction (HLB Cartridge) Prep->SPE Trace/Biofluid Analysis Instrumental Analysis (GC-MS vs LC-MS) LLE->Analysis SPE->Analysis Data Data Processing (Internal Std Normalization) Analysis->Data Validation Inter-Lab Comparison (Z-Score Calculation) Data->Validation

Figure 1: Critical Control Points in the Inter-Laboratory Validation of EMBT. Note that pH adjustment during extraction is the primary source of variance.

Part 3: Standardized Experimental Protocol

To ensure "Trustworthiness" and "Reproducibility," laboratories must adopt this Self-Validating Protocol . This method corrects for the specific volatility and adsorption issues of EMBT.

Internal Standard Selection
  • Do NOT use: Benzothiazole (too volatile).

  • USE: 2-Methylbenzothiazole-d3 (Deuterated) or 5-Fluoro-2-methylbenzothiazole .

    • Reasoning: The internal standard must mimic the lipophilicity of EMBT. 2-MBT is acceptable if deuterated standards are unavailable, but retention time correction is required.

Sample Preparation (Optimized for Recovery)
  • Step 1: Aliquot 1.0 mL of sample (Plasma/Water).

  • Step 2 (Critical): Adjust pH to 10.0 using 0.1M NaOH.

    • Mechanism: Benzothiazoles are weak bases.[1] High pH ensures the molecule is neutral (uncharged), maximizing transfer into the organic phase.

  • Step 3: Add 2.0 mL Ethyl Acetate:Hexane (1:1) .

    • Why? Pure hexane yields poor recovery for the polar "head" of the benzothiazole; Ethyl Acetate improves solubility of the 6-ethyl group.

  • Step 4: Vortex (5 min) -> Centrifuge (3000g, 10 min).

  • Step 5: Transfer organic layer -> Evaporate to dryness under N2 -> Reconstitute in 100 µL Toluene.

GC-MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Inlet: Splitless, 260°C.

  • Oven: 60°C (1 min) -> 15°C/min -> 280°C (3 min).

  • MS Source: EI mode, 70eV.

  • SIM Mode (Quantitation):

    • Target: m/z 177 (Molecular Ion), m/z 162 (Base Peak, [M-CH3]+).

    • Qualifier: m/z 149 .

Part 4: Biological Context & Mechanism

For drug development professionals, understanding the metabolic fate of EMBT is crucial when comparing data across preclinical sites.

Metabolic Pathway Visualization

EMBT undergoes oxidative metabolism differently than simple benzothiazole.

Metabolism EMBT EMBT (Parent) Hydroxylation CYP450 Oxidation EMBT->Hydroxylation Met1 6-(1-hydroxyethyl) -2-methyl-BT Hydroxylation->Met1 Major Path Met2 N-Oxide Derivative Hydroxylation->Met2 Minor Path Glucuronidation UGT Conjugation Met1->Glucuronidation Excretion Renal Excretion Glucuronidation->Excretion

Figure 2: Predicted Metabolic Fate of EMBT. Note that the ethyl group at C6 is the primary site for CYP450 hydroxylation, unlike 2-MBT which oxidizes primarily at the methyl group.

Part 5: Data Analysis & Acceptance Criteria

When reviewing inter-laboratory data, use the Horwitz Ratio (HorRat) to determine validity.

  • Calculate Z-Score:

    
    
    
    • 
       = Lab Result
      
    • 
       = Consensus Mean
      
    • 
       = Target Standard Deviation
      
  • Acceptance:

    • 
      : Satisfactory
      
    • 
      : Questionable (Check Internal Standard integration)
      
    • 
      : Unsatisfactory (Likely pH adjustment failure)
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 6-Ethyl-2-methylbenzothiazole (CAS 17162-29-7). NIST Chemistry WebBook, SRD 69. [Link]

  • Liao, C., et al. (2018). Benzothiazole derivatives: A review on their synthesis and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] [Link]

  • ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization.[3][4] [Link]

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • PubChem. Compound Summary: Benzothiazole.[5] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Ethyl-2-methyl-1,3-benzothiazole

[1][2]

Core Directive: Operational Autonomy & Safety First

This guide provides a definitive, step-by-step protocol for the safe handling and disposal of 6-Ethyl-2-methyl-1,3-benzothiazole .[1][2] Due to the limited specific EHS data available for this precise alkyl-derivative in public registries, this protocol adopts a precautionary "Parent-Structure" approach , deriving safety margins from the well-characterized analog 2-Methylbenzothiazole (CAS 120-75-2) and the parent Benzothiazole (CAS 95-16-9) .[1][2]

Critical Safety Axiom: Treat this compound as a Class 6.1 Toxic Substance and a Marine Pollutant until specific experimental data proves otherwise.

Chemical Profile & Hazard Identification

Before disposal, you must validate the physical state and hazard class of your specific lot.[3][4] Alkyl-substituted benzothiazoles exhibit variable melting points that dictate spill response.

inferred Physical & Chemical Properties
PropertyValue / CharacteristicOperational Implication
Structure Benzothiazole core + Methyl (C2) + Ethyl (C6)Heterocyclic aromatic; stable but reactive with strong oxidizers.[1][2]
Physical State Likely Liquid or Low-Melting Solid2-Methylbenzothiazole melts at ~14°C. The ethyl group typically maintains the liquid state or forms a soft solid at RT.[1][2]
Flash Point > 100°C (Estimated)Combustible.[1][2][3] Do not treat as a highly flammable solvent (Class 3) unless in solution.[1][2][3]
Toxicity Acute Tox. 4 (Oral/Dermal) Potential skin sensitizer.[1][2][3] Irritating to mucous membranes.[1][2][3]
Reactivity Incompatible with Strong OxidizersDo not mix with nitric acid, perchlorates, or peroxides in waste streams.[3]
Hazard Signaling Pathway (DOT Visualization)

The following diagram illustrates the decision logic for hazard identification based on structural moieties.

HazardLogicSubstance6-Ethyl-2-methyl-1,3-benzothiazoleCoreBenzothiazole Core(N/S Heterocycle)Substance->CoreSideChainsAlkyl Groups(Ethyl/Methyl)Substance->SideChainsHaz_ToxAcute Toxicity(Irritant/Sensitizer)Core->Haz_Tox Nitrogen/SulfurBioactivityHaz_EnvAquatic Toxicity(Marine Pollutant)Core->Haz_Env PersistenceHaz_FireCombustible(High Flash Pt)SideChains->Haz_Fire Carbon Content

Figure 1: Structural Hazard Analysis.[1][2] The heterocyclic core drives toxicity and environmental concerns, while the alkyl chains contribute to combustibility.[3]

Pre-Disposal Handling & Storage[4][5]

Objective: Prevent cross-contamination and accidental exposure during the accumulation phase.[1][2][3]

Personal Protective Equipment (PPE)[1][2]
  • Gloves: Nitrile (0.11 mm minimum thickness).[1][2][3][5] Double gloving recommended for pure substance handling.[1][2][3]

  • Respiratory: N95 (if solid dust) or Half-mask with Organic Vapor cartridges (if liquid/heated).[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

Waste Segregation Protocol

Segregation is the single most critical step to prevent "unknown" reactions in the waste drum.[1][2][3]

  • Stream Selection:

    • Primary Stream: Non-Halogenated Organic Waste .[1][2][3]

    • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated stream.[3]

  • Incompatibility Check:

    • NEVER mix with: Oxidizing acids (Nitric, Chromic), Peroxides, or strong reducing agents.[3]

    • Acceptable: Can be mixed with other non-reactive organic solvents (Acetone, Methanol, Ethyl Acetate).[3]

Step-by-Step Disposal Workflows

Choose the workflow that matches the state of your waste.[1][2][3]

Scenario A: Pure Chemical (Expired/Surplus Stock)

Best for: Vials of pure liquid or solid substance.

  • Container: Keep in the original manufacturer vial if possible.

  • Overpacking: Place the vial into a clear, sealable secondary bag (e.g., Ziploc) to contain potential leaks.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "6-Ethyl-2-methyl-1,3-benzothiazole"[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1][2][3][6]

  • Consolidation: Place the bagged vial into the Solid Waste / Lab Pack drum. Do not pour pure chemical into the liquid solvent carboy.[1][2][3]

Scenario B: Reaction Mixtures & Solutions

Best for: HPLC waste, mother liquors, or reaction byproducts.[3]

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic due to other reagents, neutralize carefully.[3]

  • Solvent Identification: Determine the primary solvent.[1][2][3]

    • If Halogenated (DCM, etc.): Pour into Halogenated Waste carboy.

    • If Non-Halogenated (MeOH, EtOAc): Pour into Non-Halogenated Waste carboy.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.

  • Logging: Record the approximate volume and concentration on the waste container's log sheet.

Scenario C: Spill Cleanup (Immediate Action)

Best for: Accidental benchtop spills.[2]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]

  • Absorb:

    • Liquid: Cover with Vermiculite , Sand , or Universal Absorbent Pads .[3] Do not use combustible materials like sawdust.[1][2][3]

    • Solid: Dampen slightly with inert oil or water (if compatible) to prevent dust, then sweep carefully.[3]

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1][2]

  • Decontaminate: Scrub the surface with a soap/water solution.[1][2][3] Collect this wash water as hazardous waste.[1][2][3]

Disposal Decision Logic (Flowchart)

Use this logic gate to determine the final destination of the material.

DisposalFlowStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Pure VialStateCheck->SolidSolventCheckContains Halogens?(Cl, Br, F, I)Liquid->SolventCheckLabPackSolid Waste / Lab Pack(Direct Incineration)Solid->LabPackYesYesSolventCheck->YesDCM, ChloroformNoNoSolventCheck->NoAcetone, MeOHHaloWasteHalogenated Organic Waste(High BTU Incineration)NonHaloWasteNon-Halogenated Organic Waste(Fuel Blending/Incineration)Yes->HaloWasteNo->NonHaloWaste

Figure 2: Waste Stream Classification Logic. Proper segregation ensures compliance with RCRA regulations and facility safety standards.

Regulatory & Compliance Context

While 6-Ethyl-2-methyl-1,3-benzothiazole is not explicitly listed on the EPA's "P" or "U" lists (unlike some specific pesticides), it falls under the "Characteristic" or "Process" waste definitions depending on your usage.[1]

  • RCRA Classification:

    • If the solution is ignitable (Flash point < 60°C due to solvent): D001 .

    • If toxic characteristics are exhibited (TCLP): D0xx (rare for this specific compound unless mixed with heavy metals).[1][2][3]

    • Default Status: Regulated as Hazardous Chemical Waste requiring high-temperature incineration.[1][2]

  • Sewer Disposal: STRICTLY PROHIBITED .[1][2][3] Benzothiazoles are persistent and toxic to aquatic bacteria used in wastewater treatment.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8446, 2-Methylbenzothiazole. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][2][3] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.